molecular formula C9H7IN2O2 B1326387 Methyl 3-iodo-1H-indazole-6-carboxylate CAS No. 885518-82-1

Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1326387
CAS No.: 885518-82-1
M. Wt: 302.07 g/mol
InChI Key: VSXHXVGWOSYULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) is a high-value chemical building block extensively used in pharmaceutical research and organic synthesis, particularly in the development of novel anticancer agents . This compound serves as a versatile synthetic intermediate, with the iodine atom at the 3-position enabling further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse libraries of 3-aryl indazole derivatives . The indazole scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved small molecule drugs like pazopanib and axitinib . In research settings, this specific methyl ester derivative is utilized to generate novel indazole compounds that are screened for antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), MCF-7 (breast), and HCT116 (colorectal) . The synthesized derivatives have demonstrated potent activity by inhibiting cancer cell proliferation, migration, and invasion, and by inducing apoptosis through mechanisms involving the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2 . This product is classified as For Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Handling and Storage: Store in a cool, dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXHXVGWOSYULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646284
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-82-1
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-indazole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented here is intended to assist researchers in the efficient and reliable preparation of this important building block.

Synthetic Routes

There are two primary synthetic routes for the preparation of this compound. The most direct method involves the iodination of Methyl 1H-indazole-6-carboxylate. An alternative, multi-step approach begins with 4-methyl-3-nitrobenzoic acid methyl ester.

Route 1: Iodination of Methyl 1H-indazole-6-carboxylate

This method is a straightforward, one-step process that directly introduces an iodine atom at the 3-position of the indazole ring.

Route 2: Multi-step Synthesis from 4-methyl-3-nitrobenzoic acid methyl ester

This route involves a three-step sequence: catalytic reduction of the nitro group, diazotization and cyclization to form the indazole ring, followed by iodination.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its immediate precursor.

CompoundStarting MaterialReagentsSolventYieldPurityReference
This compound Methyl 1H-indazole-6-carboxylateKOH, I₂DMF93.3%N/A[3]
This compound Methyl 1H-indazole-6-carboxylateNaOH, I₂MethanolN/AN/A[1]
Methyl 1H-indazole-6-carboxylate 4-methyl-3-aminobenzoic acid methyl esterAcetic anhydride, Isoamyl nitriteN/AN/AN/A[1]
4-methyl-3-aminobenzoic acid methyl ester 4-methyl-3-nitrobenzoic acid methyl esterPalladium on carbon, H₂MethanolN/AN/A[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 1H-indazole-6-carboxylate

Materials:

  • Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol)[3]

  • Potassium hydroxide (KOH) (1.8 g, 31.9 mmol)[3]

  • Iodine (I₂) (5.4 g, 21.3 mmol)[3]

  • Dimethylformamide (DMF) (30 mL)[3]

  • Ethyl acetate (EtOAc)

  • 5% Sodium thiosulfate (Na₂S₂O₄) aqueous solution[3]

  • Brine

  • Ice water

Procedure:

  • To a solution of Methyl 1H-indazole-6-carboxylate in DMF, add KOH in batches at 0 °C.[3]

  • Following the addition of KOH, add iodine.[3]

  • Stir the reaction mixture at room temperature for 1 hour.[3]

  • Upon completion of the reaction, pour the mixture into ice water.[3]

  • Extract the aqueous mixture twice with EtOAc.[3]

  • Combine the organic phases and wash sequentially with 5% Na₂S₂O₄ aqueous solution and brine.[3]

  • Dry the organic layer and concentrate to dryness to obtain this compound as a yellow solid.[3] The product can be used in the next step without further purification.[3]

Protocol 2: Multi-step Synthesis of this compound

Step 1: Synthesis of 4-methyl-3-aminobenzoic acid methyl ester [1]

Materials:

  • 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol)[1]

  • Palladium on carbon (0.5 g)[1]

  • Methanol (60 mL)[1]

  • Hydrogen gas

Procedure:

  • Dissolve 4-methyl-3-nitrobenzoic acid methyl ester in methanol in a reaction bottle.[1]

  • Add palladium on carbon to the solution.[1]

  • Introduce hydrogen gas and react at room temperature for 3 hours, monitoring the reaction progress with thin-layer chromatography.[1]

Step 2: Synthesis of Methyl 1H-indazole-6-carboxylate [1]

Materials:

  • 4-methyl-3-aminobenzoic acid methyl ester

  • Acetic anhydride

  • Isoamyl nitrite

Procedure:

  • React 4-methyl-3-aminobenzoic acid methyl ester with isoamyl nitrite under the catalysis of acetic anhydride to obtain Methyl 1H-indazole-6-carboxylate.[1]

Step 3: Synthesis of this compound [1]

Materials:

  • Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol)[1]

  • Sodium hydroxide (0.8 g, 20.0 mmol)[1]

  • Iodine (5.2 g, 20.0 mmol)[1]

  • Methanol (50 mL)[1]

  • Saturated sodium sulfite solution

Procedure:

  • Dissolve Methyl 1H-indazole-6-carboxylate and sodium hydroxide in methanol and stir to dissolve.[1]

  • Add iodine in batches at room temperature over 0.5 hours and continue the reaction for 1 hour, monitoring by thin-layer chromatography.[1]

  • Filter the reaction mixture and evaporate the filtrate to dryness.[1]

  • Add 45 mL of saturated sodium sulfite solution to the residue and stir for 0.5 hours to precipitate a solid.[1]

  • Filter and dry the filter cake to obtain a light yellow solid of this compound.[1]

Synthetic Workflow Visualization

The following diagram illustrates the single-step synthesis of this compound from its immediate precursor.

Synthesis_Workflow Start Methyl 1H-indazole-6-carboxylate Reaction Iodination Start->Reaction Reagents KOH, I₂ DMF, 0°C to RT Reagents->Reaction Workup Aqueous Workup (Ice water, EtOAc, Na₂S₂O₄, Brine) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for the iodination of Methyl 1H-indazole-6-carboxylate.

This second diagram outlines the multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid methyl ester.

Multi_Step_Synthesis Start 4-methyl-3-nitrobenzoic acid methyl ester Step1 Reduction Start->Step1 Pd/C, H₂ Methanol Intermediate1 4-methyl-3-aminobenzoic acid methyl ester Step1->Intermediate1 Step2 Diazotization & Cyclization Intermediate1->Step2 Acetic anhydride Isoamyl nitrite Intermediate2 Methyl 1H-indazole-6-carboxylate Step2->Intermediate2 Step3 Iodination Intermediate2->Step3 NaOH, I₂ Methanol Product This compound Step3->Product

Caption: Multi-step synthesis of this compound.

References

"Methyl 3-iodo-1H-indazole-6-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. This indazole derivative serves as a crucial building block in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the indazole scaffold.[1][2] Indazole-containing compounds are recognized for a wide range of biological activities, including anti-inflammatory and anti-tumor properties, and are particularly prominent as kinase inhibitors in targeted cancer therapies.[1][3]

Core Chemical Properties

This compound is a solid, often appearing as a yellow substance.[4][5] Its core structure consists of a bicyclic indazole ring, iodinated at the 3-position, with a methyl ester group at the 6-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 885518-82-1[1][4][5][6]
Molecular Formula C₉H₇IN₂O₂[1][5][6][7]
Molecular Weight 302.07 g/mol [5][6][7]
Appearance Yellow Solid[4]
Boiling Point 421.4 ± 25.0 °C (Predicted)[8]
Density 1.948 ± 0.06 g/cm³ (Predicted)[8]
pKa 10.47 ± 0.40 (Predicted)[8]
Purity ≥95-98% (Typically by HPLC)[6][9]
Mass Spectrometry LC/MS (ESI) m/z: 303 (M + H)⁺[4]
Structural Identifiers
IdentifierValueSource(s)
InChI Key VSXHXVGWOSYULI-UHFFFAOYSA-N[5]
SMILES COC(=O)c1ccc2c(I)n[nH]c2c1[5]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of this compound. The following sections provide established protocols.

Synthesis of this compound

The most common route involves the direct iodination of the precursor, Methyl 1H-indazole-6-carboxylate. Two variations of this procedure are presented below.

Protocol 1: Iodination using KOH in DMF

This procedure is noted for its high yield and straightforward execution.[4]

  • Dissolution: Dissolve Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in N,N-Dimethylformamide (DMF, 30 mL).

  • Base Addition: Add potassium hydroxide (KOH, 1.8 g, 31.9 mmol) to the solution in batches.

  • Iodination: Cool the mixture to 0 °C and add elemental iodine (I₂, 5.4 g, 21.3 mmol).

  • Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the mixture into ice water and perform extraction twice with ethyl acetate (EtOAc).

  • Washing: Combine the organic phases and wash sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₄) and then with brine.

  • Isolation: Dry the organic layer and concentrate it to dryness to yield the product as a yellow solid (Expected Yield: ~93%).[4]

Protocol 2: Iodination using NaOH in Methanol

This method offers an alternative solvent and base system.[1]

  • Dissolution: In a reaction vessel, stir and dissolve Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and sodium hydroxide (NaOH, 0.8 g, 20.0 mmol) in methanol (50 mL).

  • Iodination: At room temperature, add elemental iodine (I₂, 5.2 g, 20.0 mmol) in batches over a period of 30 minutes.

  • Reaction: Let the reaction proceed for 1 hour, monitoring progress by TLC.

  • Workup: After the reaction is complete, evaporate the solvent under reduced pressure. Add 150 mL of water to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product.[1]

Spectroscopic Characterization Protocol

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[10] For ¹³C NMR, proton-decoupled acquisition is standard to obtain singlets for each carbon signal.[10]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.[3]

    • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion, typically observed as [M+H]⁺.[3]

    • Mass Analysis: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition by comparing the exact mass to the theoretical mass.[3]

  • Infrared (IR) Spectroscopy:

    • Data Acquisition: Record the IR spectrum using a spectrometer, often with a universal ATR sampling accessory.[11] Key absorptions to note would be related to N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general chemical synthesis pathway for this compound from its non-iodinated precursor.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_workup Purification cluster_product Final Product Start Methyl 1H-indazole-6-carboxylate React Iodination Start->React Workup Aqueous Workup & Extraction React->Workup Reagents 1. Base (KOH or NaOH) 2. Iodine (I₂) 3. Solvent (DMF or MeOH) Reagents->React Product Methyl 3-iodo-1H- indazole-6-carboxylate Workup->Product

Caption: General synthesis workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the standard experimental workflow for the structural verification and purity analysis of the synthesized compound.

G cluster_synthesis Input cluster_analysis Spectroscopic Analysis cluster_purity Purity & Identity Check cluster_result Output Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (HRMS, LC-MS) Input->MS IR IR Spectroscopy Input->IR Purity Purity Assessment (HPLC) Input->Purity Structure Structural Elucidation NMR->Structure MS->Structure Result Verified Compound Structure & Purity Data Structure->Result Purity->Result

Caption: Standard workflow for the analytical characterization of the title compound.

Conceptual Role in Drug Development

While specific signaling pathways for this exact molecule are not widely documented, its indazole core is a well-established pharmacophore in kinase inhibitors.[3] The diagram below conceptualizes its role.

G Indazole This compound (Scaffold) Kinase Protein Kinase (e.g., VEGFR, c-Kit) Indazole->Kinase Binds to ATP-binding site Block Inhibition Pathway Downstream Signaling (Proliferation, Angiogenesis) Kinase->Pathway Phosphorylation ATP ATP ATP->Kinase Effect Therapeutic Effect (e.g., Anti-Cancer Activity) Pathway->Effect Blockage leads to Block->Kinase

Caption: Conceptual mechanism of indazole derivatives as kinase inhibitors in signaling pathways.

Safety Information

It is essential to handle this chemical with appropriate safety precautions.

  • Hazard Classification: Acutely Toxic (Oral, Category 4).[5]

  • Signal Word: Warning.[5]

  • Hazard Statement: H302 - Harmful if swallowed.[5]

  • Pictogram: GHS07 (Exclamation Mark).[5]

  • Storage: Store with other combustible solids (Storage Class 11).[5]

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate (CAS: 885518-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-indazole-6-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, synthesis methodologies, safety information, and its significant role in the development of kinase inhibitors for therapeutic applications.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₇IN₂O₂ and a molecular weight of 302.07 g/mol .[1][2] It is recognized as a valuable intermediate in the fields of medicine and the chemical industry due to the presence of two reactive groups, iodine and a carboxyl group, which allow for facile derivatization.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 885518-82-1[1][3]
Molecular Formula C₉H₇IN₂O₂[1][3]
Molecular Weight 302.07 g/mol [1][2]
Physical Form Solid[1]
Predicted Boiling Point 421.4 ± 25.0 °C[2]
Predicted Density 1.948 ± 0.06 g/cm³[2]
Predicted pKa 10.47 ± 0.40[2]
Mass Spectrometry (LC/MS, ESI) m/z: 303 (M + H)⁺[4]

Synthesis Protocols

Two primary synthetic routes for this compound have been reported.

Three-Step Synthesis from 4-methyl-3-nitrobenzoic acid methyl ester

This widely used method involves a three-step reaction sequence starting from 4-methyl-3-nitrobenzoic acid methyl ester.[3]

Experimental Protocol:

  • Step 1: Synthesis of 4-methyl-3-aminobenzoic acid methyl ester. This step involves the catalytic reduction of the nitro group of the starting material using palladium on carbon.

  • Step 2: Synthesis of 1H-indazole-6-carboxylic acid methyl ester. The intermediate from Step 1 is reacted with isoamyl nitrite under the catalysis of acetic anhydride to yield the indazole ring system. The crude product is purified by silica gel column chromatography.[3]

  • Step 3: Iodination to this compound. 3.0 g (17.0 mmol) of 1H-indazole-6-carboxylic acid methyl ester is dissolved in 50 mL of methanol, and 0.8 g (20.0 mmol) of sodium hydroxide is added with stirring. Elemental iodine (5.2 g, 20.0 mmol) is then added in batches at room temperature over 30 minutes. The reaction is monitored by thin-layer chromatography and proceeds for 1 hour. After completion, the reaction mixture is filtered, and the filtrate is evaporated to dryness. 45 mL of a saturated sodium sulfite solution is added to the residue, and the mixture is stirred for 30 minutes, leading to the precipitation of the solid product. The precipitate is filtered and dried to yield the final product as a light-yellow solid.[3]

Three_Step_Synthesis A 4-methyl-3-nitrobenzoic acid methyl ester B 4-methyl-3-aminobenzoic acid methyl ester A->B Pd/C, H₂ C 1H-indazole-6-carboxylic acid methyl ester B->C Isoamyl nitrite, Acetic anhydride D This compound C->D I₂, NaOH, Methanol

Figure 1: Three-Step Synthesis of this compound.
Direct Iodination of Methyl 1H-indazole-6-carboxylate

This method provides a more direct route to the target compound.[4]

Experimental Protocol:

  • To a solution of methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in 30 mL of dimethylformamide (DMF), potassium hydroxide (1.8 g, 31.9 mmol) is added in batches.

  • The mixture is cooled to 0 °C, and iodine (5.4 g, 21.3 mmol) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Upon completion, the mixture is poured into ice water and extracted twice with ethyl acetate.

  • The combined organic phases are washed sequentially with a 5% aqueous solution of Na₂S₂O₄ and brine, then dried and concentrated to afford the product as a yellow solid with a yield of 93.3%.[4]

Direct_Iodination A Methyl 1H-indazole-6-carboxylate B This compound A->B I₂, KOH, DMF

Figure 2: Direct Iodination Synthesis.

Safety Information

This compound is classified as Acute Toxicity, Oral, Category 4.[1]

Table 2: GHS Hazard and Precautionary Statements

Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]

Applications in Drug Discovery and Development

The indazole scaffold is a prominent feature in many biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[5] this compound serves as a versatile precursor for the synthesis of a diverse range of indazole derivatives through palladium-catalyzed cross-coupling reactions. The iodine atom at the C-3 position is an excellent leaving group for these transformations.

Key synthetic applications include:

  • Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.

  • Sonogashira Coupling: For the introduction of alkynyl groups at the C-3 position.

  • Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazole derivatives.

These reactions enable the generation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[6]

Role in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[1][7] Indazole-based compounds have been identified as potent inhibitors of this pathway.

While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are central to the design of inhibitors targeting this pathway. The general strategy involves using the 3-iodo-indazole core to introduce various substituents that can interact with the ATP-binding pocket of kinases within the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Figure 3: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition by indazole derivatives.

The synthesis of such inhibitors often involves a Suzuki coupling reaction between the 3-iodo-indazole core and a suitable boronic acid derivative to introduce a specific aryl or heteroaryl moiety. This modular approach allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity for the target kinase.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Library Library of Indazole Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 4: General workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its readily functionalizable structure makes it an ideal starting material for the synthesis of diverse libraries of indazole derivatives. In particular, its role as a key building block for the development of kinase inhibitors targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance for researchers and scientists in the field of oncology drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for the utilization of this compound in the pursuit of novel therapeutic agents.

References

"Methyl 3-iodo-1H-indazole-6-carboxylate molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. It details the molecule's physicochemical properties, provides an experimental protocol for its synthesis, and outlines standard methods for its spectroscopic characterization. The guide also explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making this molecule a valuable starting point for synthetic elaboration.[1] Indazole-containing molecules have shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-arthritic properties.[1][2]

The key quantitative and qualitative data for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 885518-82-1[1][3][4][5][6]
Molecular Formula C9H7IN2O2[1][3][6][7]
Molecular Weight 302.07 g/mol [3][6][7]
Appearance White to yellow solid[1][5]
Purity Typically ≥97% (HPLC)[6][8]
SMILES O=C(C1=CC2=C(C=C1)C(I)=NN2)OC[3]
Density (Predicted) 1.948 ± 0.06 g/cm³[7]
Boiling Point (Predicted) 421.4 ± 25.0 °C[7]
pKa (Predicted) 10.47 ± 0.40[7]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]

Synthesis and Purification

The preparation of this compound is typically achieved through the direct iodination of its non-iodinated precursor, Methyl 1H-indazole-6-carboxylate.[1][5] The reaction introduces an iodine atom at the C-3 position of the indazole ring, a position that is activated for further chemical modification via cross-coupling reactions.[9]

Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established procedures.[1][5]

  • Reaction Setup: To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF, ~12 mL per gram of starting material), add potassium hydroxide (KOH, ~2.2 eq) in portions at 0 °C.

  • Iodination: Following the addition of the base, add solid iodine (I₂, ~1.5 eq) in batches, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice water. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic phases.

  • Washing: Wash the combined organic layers sequentially with an aqueous solution of 5% sodium thiosulfate (Na₂S₂O₄) to remove excess iodine, followed by a saturated brine solution.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.[1][5]

  • Purification: The crude solid can be further purified by silica gel column chromatography to afford the final product with high purity.[1]

G General Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 1H-indazole-6-carboxylate reagents 1. KOH, DMF, 0°C 2. Iodine (I₂) start->reagents stir Stir at Room Temp (1-3 hours) reagents->stir quench Quench with Ice Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₄ / Brine extract->wash dry Dry & Concentrate wash->dry purify Silica Gel Chromatography dry->purify end_product Methyl 3-iodo-1H- indazole-6-carboxylate purify->end_product

A diagram illustrating the synthesis and purification workflow.

Spectroscopic Analysis

Structural elucidation and purity assessment are critical for any synthetic compound intended for research or development. Spectroscopic techniques are the primary tools for this characterization.

TechniqueObservationReference
LC/MS (ESI) m/z: 303 [M+H]⁺[5]
Expected Spectral Features
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylate groups. The NH proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the ester, the aromatic carbons of the bicyclic ring, and the methyl carbon. The carbon atom attached to the iodine (C3) will be significantly shifted.

  • FT-IR: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and a strong C=O stretch from the ester group (around 1700-1720 cm⁻¹).

Experimental Protocol: General Spectroscopic Analysis

The following is a generalized workflow for the characterization of the title compound.[10][11]

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • MS: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI).

    • IR: Prepare a KBr pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • NMR: Record ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 300 or 600 MHz).

    • MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • IR: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign the structure.

    • Confirm the molecular weight and formula from the mass spectrometry data.

    • Identify characteristic functional groups from the IR absorption bands.

G Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Solid Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ms Dilute in MeOH or ACN start->prep_ms prep_ir Prepare KBr Pellet or use ATR start->prep_ir acq_nmr ¹H, ¹³C NMR Spectroscopy prep_nmr->acq_nmr acq_ms Mass Spectrometry (MS) prep_ms->acq_ms acq_ir FT-IR Spectroscopy prep_ir->acq_ir data_nmr Assign Structure acq_nmr->data_nmr data_ms Confirm Molecular Formula acq_ms->data_ms data_ir Identify Functional Groups acq_ir->data_ir confirm Structural Confirmation data_nmr->confirm data_ms->confirm data_ir->confirm

A workflow for spectroscopic analysis and structural confirmation.

Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[12] The iodine atom at the C-3 position is a key functional handle for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[9] These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at this position, enabling the rapid generation of diverse chemical libraries for biological screening.

Many indazole derivatives developed from such intermediates function as kinase inhibitors, which are a critical class of anti-cancer drugs.[2][13] By blocking the action of specific kinases, these compounds can interfere with signaling pathways that control cell growth and proliferation.

G Role in Drug Discovery cluster_synthesis Library Synthesis cluster_screening Screening & Development start Building Block: This compound reaction Chemical Elaboration (e.g., Suzuki, Heck Coupling) start->reaction library Diverse Library of Indazole Derivatives reaction->library screen Biological Screening (e.g., Kinase Inhibition Assays) library->screen hit Hit Compound Identification screen->hit lead Lead Optimization hit->lead candidate Preclinical Candidate lead->candidate

References

Technical Guide: Iodination of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate. The iodination of the indazole core is a critical step in the synthesis of various biologically active compounds, making this procedure highly relevant for researchers in medicinal chemistry and drug development. The iodine atom serves as a versatile functional handle for subsequent cross-coupling reactions, enabling the creation of diverse molecular libraries.[1][2]

Reaction Scheme

The electrophilic iodination of methyl 1H-indazole-6-carboxylate occurs regioselectively at the C-3 position of the indazole ring. The reaction is typically carried out in the presence of molecular iodine and a base.

Caption: Iodination of methyl 1H-indazole-6-carboxylate at the C-3 position.

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[3]

2.1. Materials and Equipment:

  • Reactants: Methyl 1H-indazole-6-carboxylate, Iodine (I₂), Sodium hydroxide (NaOH).

  • Solvents: Methanol (MeOH), Saturated sodium sulfite (Na₂SO₃) solution.

  • Equipment: Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator, standard laboratory glassware.

2.2. Procedure:

  • To a reaction flask, add methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and methanol (50 mL).[3]

  • Add sodium hydroxide (0.8 g, 20.0 mmol) to the flask and stir the mixture until all solids are dissolved.[3]

  • At room temperature, add elemental iodine (5.2 g, 20.0 mmol) to the solution in batches over a period of 30 minutes.[3]

  • Allow the reaction to proceed for 1 hour after the complete addition of iodine. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[3]

  • Upon completion, filter the reaction mixture.

  • Evaporate the filtrate to dryness under reduced pressure.[3]

  • To the resulting residue, add 45 mL of a saturated sodium sulfite solution to quench any excess iodine. Stir this mixture for 30 minutes, during which a solid product will precipitate.[3]

  • Collect the precipitated solid by filtration.

  • Dry the filter cake to obtain the final product, a light yellow solid of this compound.[3]

Alternative Conditions: Several sources describe similar iodination reactions on the indazole scaffold using a different base and solvent system, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[2][4][5] These conditions may also be applicable and could be explored for optimization.

Data Presentation

The following tables summarize the quantitative data for the described protocol.

Table 1: Reagents and Stoichiometry

Role Compound Name Formula M.W. ( g/mol ) Amount (g) Amount (mmol) Molar Ratio
Substrate Methyl 1H-indazole-6-carboxylate C₉H₈N₂O₂ 176.17 3.0 17.0 1.0
Iodinating Agent Iodine I₂ 253.81 5.2 20.0 ~1.18
Base Sodium Hydroxide NaOH 40.00 0.8 20.0 ~1.18

| Solvent | Methanol | CH₃OH | 32.04 | 50 mL | - | - |

Table 2: Reaction and Work-up Conditions

Parameter Details
Temperature Room Temperature
Reaction Time 1.5 hours (0.5h for addition, 1h reaction)[3]
Work-up 1. Filtration. 2. Evaporation of filtrate. 3. Quenching with saturated sodium sulfite solution. 4. Filtration and drying of the solid product.[3]
Purification The protocol suggests the product precipitates as a solid and is purified by filtration. For higher purity, column chromatography could be employed.[1][3]

| Product | Light yellow solid.[3] |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

G node_start node_start node_process node_process node_analysis node_analysis node_end node_end A 1. Dissolve Substrate (Methyl 1H-indazole-6-carboxylate) and Base (NaOH) in Methanol B 2. Add Iodine (I₂) in batches over 30 minutes A->B C 3. Stir at Room Temperature for 1 hour B->C D 4. Monitor by TLC C->D Reaction Progress E 5. Filter Reaction Mixture and Evaporate Filtrate D->E Reaction Complete F 6. Quench with Saturated Na₂SO₃ Stir for 30 minutes E->F G 7. Filter Precipitated Solid and Dry F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Spectroscopic Profile of Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-iodo-1H-indazole-6-carboxylate (CAS Number: 885518-82-1). Due to the limited availability of experimentally derived spectra in public literature, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on the analysis of structurally analogous compounds and serve as a valuable reference for researchers working with this molecule.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 885518-82-1

  • Molecular Formula: C₉H₇IN₂O₂[1]

  • Molecular Weight: 302.07 g/mol [1]

  • Structure:

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of this compound is outlined below.

workflow start Methyl 1H-indazole-6-carboxylate synthesis Iodination Reaction (e.g., I₂, KOH, DMF) start->synthesis workup Aqueous Work-up & Extraction (EtOAc, Na₂S₂O₄, Brine) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product characterization Spectroscopic Characterization product->characterization nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry (LC-MS) characterization->ms ir IR Spectroscopy characterization->ir

Caption: General workflow for synthesis and characterization.

Spectroscopic Data

Mass Spectrometry (MS)
  • Method: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI).

  • Observed Ion: m/z: 303 (M + H)⁺.[2]

ParameterValue
Ionization ModeESI Positive
Molecular FormulaC₉H₇IN₂O₂
Exact Mass301.9552
Observed m/z303 [M+H]⁺
Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectral data for this compound in DMSO-d₆ are as follows. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indazole)~13.5 - 14.0br s-
H-4~7.8 - 8.0d~8.5
H-5~7.4 - 7.6dd~8.5, ~1.5
H-7~8.1 - 8.3d~1.0
OCH₃ (ester)~3.9s-
Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectral data are provided below, referenced to the solvent peak (DMSO-d₆).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~166
C-3~90 - 95
C-3a~141
C-4~122
C-5~124
C-6~125
C-7~115
C-7a~140
OCH₃ (ester)~52
Predicted Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (indazole)3100 - 3300Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, OCH₃)2850 - 2960Medium
C=O Stretch (ester)1700 - 1725Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ester)1200 - 1300Strong

Experimental Protocols

Synthesis of this compound

This protocol is a compilation from reported literature procedures.[2][3]

synthesis_protocol step1 Step 1: Dissolve Methyl 1H-indazole-6-carboxylate in DMF. step2 Step 2: Add KOH in portions at 0 °C. step1->step2 step3 Step 3: Add Iodine (I₂) and stir at room temperature for 1 hour. step2->step3 step4 Step 4: Quench the reaction with ice water. step3->step4 step5 Step 5: Extract the product with Ethyl Acetate (EtOAc). step4->step5 step6 Step 6: Wash the organic phase with Na₂S₂O₄ solution and brine. step5->step6 step7 Step 7: Dry the organic phase and concentrate to yield the product. step6->step7

Caption: Synthesis protocol for this compound.

Detailed Steps:

  • To a solution of methyl 1H-indazole-6-carboxylate (e.g., 2.5 g, 14.2 mmol) in dimethylformamide (DMF, 30 mL), potassium hydroxide (KOH, e.g., 1.8 g, 31.9 mmol) is added in batches at 0 °C.[2]

  • Iodine (e.g., 5.4 g, 21.3 mmol) is then added, and the reaction mixture is stirred at room temperature for approximately 1 hour.[2]

  • Upon completion, the reaction mixture is poured into ice water.[2]

  • The aqueous mixture is extracted twice with ethyl acetate (EtOAc).[2]

  • The combined organic phases are washed sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₄) and brine.[2]

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product as a yellow solid.[2]

  • Further purification can be achieved by column chromatography on silica gel if required.[3]

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of indazole derivatives.[1][2]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and shimmed to optimize magnetic field homogeneity.

    • A standard one-dimensional ¹H spectrum is acquired with typical parameters such as a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (LC-MS)

A general procedure for LC-MS analysis using ESI is as follows.[2][4]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid (0.1%) to promote protonation in positive ion mode.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive mode is suitable for this compound to detect the [M+H]⁺ ion.

    • Capillary Voltage: Typically set between 3-5 kV.

    • Drying Gas: Nitrogen gas is used at a specific temperature (e.g., 300-350 °C) and flow rate to aid in desolvation.

    • Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-500).

This technical guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to obtain experimental data to confirm these predicted values.

References

In-Depth NMR Analysis of Methyl 3-iodo-1H-indazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No: 885518-82-1), a key intermediate in pharmaceutical synthesis.[1][2][3] While experimental spectra for this specific molecule are not widely published, this document presents a detailed predicted analysis based on established principles of NMR spectroscopy and data from structurally related analogs.

Molecular Structure and Predicted NMR Data

The structural elucidation of this compound is critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for this purpose. The predicted ¹H and ¹³C NMR data are summarized below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal five distinct signals, corresponding to the three aromatic protons on the indazole ring, the methyl ester protons, and the N-H proton. The chemical shifts (δ) are predicted based on the electronic environment of each proton, influenced by the electron-withdrawing effects of the iodine and carboxylate groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-1 (N-H)~13.5broad singlet (br s)-1H
H-4~7.8 - 8.0doublet (d)~8.51H
H-5~7.6 - 7.7doublet of doublets (dd)~8.5, ~1.51H
H-7~8.2 - 8.4singlet (s)-1H
-OCH₃~3.9singlet (s)-3H

Note: Predictions are based on spectra of similar indazole compounds acquired in DMSO-d₆. The broadness of the N-H signal is due to proton exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3~90 - 95
C-3a~140 - 142
C-4~122 - 124
C-5~121 - 123
C-6~125 - 127
C-7~115 - 117
C-7a~140 - 142
-C=O~166 - 168
-OCH₃~52 - 54

Experimental Protocols

The following section details a standard protocol for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[4]

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]

NMR Data Acquisition
  • Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to ensure magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

    • The number of scans can range from 8 to 64, depending on the sample concentration.[4]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[4]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with numbering for correlation with the NMR data.

Caption: Molecular structure of this compound.

NMR Analysis Workflow

This diagram outlines the general workflow for the NMR analysis of a small molecule like this compound.

workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Analysis (Peak Picking, Integration) E->F G Structure Elucidation F->G

Caption: General workflow for NMR data acquisition and analysis.

References

Mass Spectrometry of Methyl 3-iodo-1H-indazole-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-iodo-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines expected quantitative data, detailed experimental protocols, and predicted fragmentation pathways to aid in the structural elucidation and quality control of this compound.

Core Data Presentation

The primary quantitative data available from mass spectrometry is the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (Molecular Formula: C₉H₇IN₂O₂; Molecular Weight: 302.07 g/mol ), the following data has been reported and can be expected.

Ion TypeIonization ModeObserved m/zNotes
Protonated MoleculeElectrospray Ionization (ESI)303Corresponds to [M+H]⁺.[1]
Molecular IonElectron Ionization (EI)302Corresponds to [M]⁺•.

Predicted Fragmentation Data (EI-MS)

Based on the principles of mass spectrometry and analysis of similar halogenated and indazole-containing compounds, a predicted fragmentation pattern under Electron Ionization (EI) is presented below. The relative abundance is an educated estimation and will vary based on experimental conditions.

Predicted m/zPredicted Fragment IonPredicted Relative Abundance
302[C₉H₇IN₂O₂]⁺•High
271[C₈H₄IN₂O]⁺•Medium
175[C₉H₇N₂O₂]⁺Medium
144[C₈H₄N₂O]⁺•High
127[I]⁺Medium
116[C₇H₄N₂]⁺•Low

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are provided below. These protocols are based on established methods for similar small organic molecules.

Electrospray Ionization (ESI) Mass Spectrometry

This technique is suitable for generating intact molecular ions with minimal fragmentation, ideal for confirming molecular weight.

1. Sample Preparation:

  • Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • The mobile phase should ideally consist of a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi.

  • Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Mass Range: m/z 50 - 500.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect the [M+H]⁺ ion at m/z 303.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion at m/z 303 and applying collision-induced dissociation (CID) to generate fragment ions.

Electron Ionization (EI) Mass Spectrometry

EI is a higher-energy ionization technique that induces characteristic fragmentation, providing valuable structural information. It is often coupled with Gas Chromatography (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the sample (0.1 - 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

2. Instrumentation and Parameters (GC-MS):

  • Gas Chromatograph: Use a GC system with a suitable capillary column (e.g., HP-5MS).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40 - 500.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Analyze the mass spectrum associated with this peak to identify the molecular ion ([M]⁺• at m/z 302) and characteristic fragment ions.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the mass spectrometry of this compound, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to final concentration Dissolution->Dilution Introduction Sample Introduction (e.g., LC or GC) Dilution->Introduction Ionization Ionization (ESI or EI) Introduction->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Interpretation Structural Interpretation SpectralAnalysis->Interpretation Fragmentation_Pathway M [C₉H₇IN₂O₂]⁺• m/z = 302 F1 [C₈H₄IN₂O]⁺• m/z = 271 M->F1 -OCH₃ F2 [C₉H₇N₂O₂]⁺ m/z = 175 M->F2 -I F4 [I]⁺ m/z = 127 M->F4 C-I Bond Cleavage F3 [C₈H₄N₂O]⁺• m/z = 144 F1->F3 -I

References

The Core of Innovation: A Technical Guide to the Physical and Chemical Properties of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] The diverse biological activities of substituted indazoles, ranging from anticancer to anti-inflammatory and antimicrobial, have spurred extensive research into their synthesis and functionalization.[2][3] A thorough understanding of the physical and chemical properties of these compounds is paramount for optimizing their pharmacological profiles, including absorption, distribution, metabolism, and excretion (ADME). This in-depth technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted indazoles, detailed experimental methodologies for their determination, and insights into their modulation of critical biological signaling pathways.

Physical Properties of Substituted Indazoles

The physical properties of substituted indazoles are crucial determinants of their behavior in biological systems. Properties such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) influence solubility, permeability, and interaction with biological targets.

Melting and Boiling Points

The melting and boiling points of substituted indazoles are influenced by factors such as molecular weight, symmetry, and the nature of intermolecular forces, including hydrogen bonding and van der Waals interactions.[4] Generally, increased molecular weight and the presence of functional groups capable of hydrogen bonding lead to higher melting and boiling points.

Table 1: Melting Points of Selected Substituted Indazoles

CompoundSubstituent(s)Melting Point (°C)
1H-Indazole-148[3]
5-Nitroindazole5-NO₂~207[5]
1H-Indazole-3-carboxylic acid3-COOHDecomposes
1H-Indazole-5-carboxylic acid5-COOH>300
1H-Indazole-6-carboxylic acid6-COOH>300
1-Methyl-1H-indazole-6-carboxylic acid methyl ester1-CH₃, 6-COOCH₃110-112
2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one1-CH₃, 2-(4-bromobenzyl), 5-NO₂144–146[6]
2-(4-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one1-CH₃, 2-(4-fluorobenzyl), 5-NO₂139–141[6]
10-Fluoro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one10-F, 2-CF₃289-291[7]
9-(Trifluoromethyl)pyrazino[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-7(10H)-one9-CF₃261-263[7]

Note: Data compiled from multiple sources.[3][5][6][7] The melting point of indazole carboxylic acids can vary depending on the experimental conditions due to decomposition.

Acidity and Basicity (pKa)

Indazoles are amphoteric compounds, capable of acting as both weak acids and weak bases.[8] The pKa values are highly dependent on the nature and position of the substituents on the indazole ring. Electron-withdrawing groups, such as the nitro group, increase the acidity of the N-H proton, while electron-donating groups decrease it. The basicity is attributed to the lone pair of electrons on the non-protonated nitrogen atom.

No comprehensive table of experimental pKa values for a wide range of substituted indazoles was found in the searched literature. Researchers are advised to consult specialized databases or perform experimental determination for specific compounds of interest.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and solubility. The logP value is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water). A study on synthesized indazole derivatives reported calculated mollogp values ranging from 0.74 to 3.28.[9]

Table 2: Calculated logP Values for Selected Substituted Indazoles

CompoundSubstituent(s)Calculated logP
1H-Indazole-1.84
1-(2,4-dinitrophenyl)-1H-indazole1-(2,4-dinitrophenyl)3.28[9]
Substituted Indazole Derivative 3d(Structure not specified)2.91[9]
Substituted Indazole Derivative 3g(Structure not specified)2.89[9]
Substituted Indazole Derivative 3h(Structure not specified)2.59[9]

Note: Data extracted from a study reporting calculated molecular properties.[9] The specific structures for derivatives 3d, 3g, and 3h were not detailed in the source.

Chemical Properties and Reactivity

The chemical reactivity of the indazole ring is influenced by the presence of two nitrogen atoms and the aromatic system. The reactivity can be modulated by the introduction of various substituents.

N-Alkylation and N-Arylation

Alkylation and arylation of the indazole nitrogen atoms are common synthetic modifications. The reaction of indazoles with alkylating or arylating agents can lead to a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is influenced by the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used.[10] For instance, N1-alkylation is often favored under thermodynamic control.[11]

C-H Functionalization

Direct functionalization of the C-H bonds of the indazole nucleus is a powerful tool for the synthesis of novel derivatives.[12] C3-functionalization is a common target, and various methods have been developed for halogenation, arylation, and other modifications at this position.[13] For example, iodination at the C3 position can be achieved using iodine and a base like potassium hydroxide in DMF.[13]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of substituted indazoles. The chemical shifts of the protons and carbons are sensitive to the electronic environment and the position of substituents. For example, in ¹H NMR, the chemical shift of the H3 proton is a key indicator for distinguishing between N1 and N2 isomers.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (around 3150 cm⁻¹ for 1H-indazole), C=N, and C=C stretching vibrations of the aromatic rings are typically observed.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the nature and position of substituents on the indazole ring. For instance, 1H-indazole in acetonitrile exhibits a distinct absorption spectrum.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of substituted indazoles.

Melting Point Determination

Method: Capillary Method

  • Sample Preparation: A small amount of the dry, purified substituted indazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute near the expected melting point.

  • Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.[13]

Boiling Point Determination

Method: Micro Boiling Point Method (Thiele Tube)

  • Sample Preparation: A small amount of the liquid substituted indazole (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a thermometer are used. The small test tube is attached to the thermometer.

  • Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16][17]

pKa Determination

Method: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the substituted indazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a standardized titrant (acid or base).

  • Procedure: The solution of the indazole derivative is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

Method: Shake-Flask Method

  • Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

  • Sample Preparation: A known amount of the substituted indazole is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the prepared sample solution is mixed with a known volume of the other phase in a flask. The flask is shaken for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[1]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the substituted indazole in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.[18]

Biological Signaling Pathways

Substituted indazoles exert their biological effects by modulating various signaling pathways. Two prominent examples in the context of cancer therapy are the inhibition of the VEGFR-2 signaling pathway and the induction of apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[19][20] Several substituted indazoles have been developed as potent inhibitors of VEGFR-2 kinase activity.[21] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the downstream signaling cascade, which includes the Ras/Raf/MEK/ERK and PI3K/Akt pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[20]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indazole Substituted Indazole Inhibitor Indazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indazoles.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain substituted indazoles, function by inducing apoptosis in cancer cells. One of the key pathways for apoptosis induction involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane.[4] Pro-apoptotic members like Bax and Bak, when activated, lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Some substituted indazoles can modulate the balance of these proteins, promoting the pro-apoptotic signals and leading to cell death.

Apoptosis_Pathway Indazole Substituted Indazole Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Indazole->Bax_Bak Activates Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by substituted indazoles via the Bcl-2 family pathway.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of substituted indazoles, crucial for their development as therapeutic agents. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers in the field. Furthermore, the visualization of key signaling pathways modulated by substituted indazoles provides a clear understanding of their mechanism of action at a molecular level. A comprehensive grasp of these fundamental properties is indispensable for the rational design and optimization of novel indazole-based drugs with enhanced efficacy and safety profiles.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of indazole derivatives, focusing on their therapeutic applications, structure-activity relationships, and the experimental methodologies used in their evaluation.

I. Therapeutic Applications and Quantitative Activity Data

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from potent enzyme inhibitors to modulators of key signaling pathways. This has translated into their successful application in oncology, inflammation, infectious diseases, and neurology. Below are curated tables summarizing the quantitative biological data for representative indazole derivatives across various therapeutic areas.

Table 1: Indazole Derivatives as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has been extensively utilized in the development of potent kinase inhibitors.[1]

Compound/DrugTarget Kinase(s)IC50 (nM)Cell Line/Assay Context
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Cell-free/Endothelial Cells
PDGFRβ, c-Kit1.6, 1.7Endothelial Cells
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47Cell-free
PDGFRα, PDGFRβ, c-Kit71, 84, 74-140Cell-free
Niraparib PARP-1, PARP-23.8, 2.1Cell-free
Indazole Derivative 17 Aurora A, Aurora B26, 15Cell-free
Indazole Derivative 21 Aurora B31Cell-free
Indazole Derivative 30 Aurora A85Cell-free
Compound 102 FGFR130.2 ± 1.9Enzymatic Assay
Compound 99 FGFR12.9Enzymatic Assay
Compound 127 (Entrectinib) ALK12Cell-free
Table 2: Anti-Inflammatory Activity of Indazole Derivatives

Indazole derivatives have shown significant promise in the treatment of inflammatory conditions by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][3]

CompoundTargetIC50 (µM)
Indazole COX-223.42
5-Aminoindazole COX-212.32
6-Nitroindazole COX-218.76
Indazole TNF-α220.11
5-Aminoindazole TNF-α230.19
Table 3: Antibacterial Activity of Indazole Derivatives

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Indazole derivatives have been identified as a promising class of compounds with activity against various bacterial strains.[4]

CompoundBacterial StrainMIC (µg/mL)
Indazole Derivative 2 E. faecalis~128
Indazole Derivative 3 E. faecalis~128
Indazole Derivative 5 S. aureus64-128
S. epidermidis64-128
Table 4: Pharmacokinetic Parameters of Selected Indazole Drugs

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. The following table summarizes key pharmacokinetic parameters for some clinically approved indazole-based drugs.

DrugBioavailability (F%)Protein Binding (%)Half-life (t1/2)Metabolism
Axitinib ~58%>99%2.5-6.1 hoursPrimarily CYP3A4/5
Pazopanib ~21% (highly variable)>99%~31 hoursPrimarily CYP3A4
Niraparib ~73%~83%~36 hoursCarboxylesterases

II. Key Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of indazole-based compounds with these pathways.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Many indazole-based kinase inhibitors target components of this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Indazole Indazole Kinase Inhibitors (e.g., Axitinib, Pazopanib) Indazole->RTK Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression Indazole Indazole Wnt Inhibitors Indazole->Dvl Inhibition Kinase_Assay_Workflow Start Start CompoundPrep Prepare Indazole Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) CompoundPrep->ReactionSetup Incubate1 Incubate (e.g., 60 min, RT) ReactionSetup->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate (40 min, RT) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate (30-60 min, RT) AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Calculate % Inhibition and IC50 ReadLuminescence->Analyze

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-indazole-6-carboxylate, a pivotal starting material in the synthesis of contemporary therapeutics. This document details its chemical properties, synthesis methodologies, and its significant role as a key intermediate in the development of targeted therapies, with a particular focus on the synthesis of the kinase inhibitor Axitinib.

Compound Profile

This compound is a functionalized indazole derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its strategic combination of a reactive iodine atom at the 3-position and a carboxylate group at the 6-position makes it an ideal precursor for the construction of complex molecular architectures.[3]

PropertyValueReference
CAS Number 885518-82-1[1][2][4]
Molecular Formula C₉H₇IN₂O₂[4]
Molecular Weight 302.07 g/mol [4]
Appearance Light yellow to beige solid[1]
Purity Typically >95%-98% (HPLC)[2]
Boiling Point (Predicted) 421.4 ± 25.0 °C[4]
Density (Predicted) 1.948 ± 0.06 g/cm³[4]
pKa (Predicted) 10.47 ± 0.40[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of its precursor, Methyl 1H-indazole-6-carboxylate. Several protocols have been reported, primarily varying in the choice of base and solvent.

Synthesis of the Precursor: Methyl 1H-indazole-6-carboxylate

A common route to Methyl 1H-indazole-6-carboxylate, a crucial intermediate, is outlined below.[5]

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate [5]

  • A solution of methyl-1H-indole-6-carboxylate (0.19 g, 0.001 mol) and aqueous KOH (0.168 g, 0.003 mol) in acetone (10 ml) is stirred at 20°C for 30 minutes.[5]

  • Methyl iodide (1.5 ml, 0.0011 mol) is added to the mixture.[5]

  • The reaction is stirred for an additional 2 hours.[5]

  • The product is purified using column chromatography (ethyl acetate/hexane 1:9) and recrystallized from 70% EtOH to yield golden yellow needles.[5]

  • Yield: 65%[5]

Iodination of Methyl 1H-indazole-6-carboxylate

Two primary methods for the iodination step are presented below, offering flexibility in reagent and solvent selection.

Method A: Iodination using Potassium Hydroxide in DMF

ReagentMolar Ratio (to starting material)Key ParametersYieldReference
Methyl 1H-indazole-6-carboxylate1.0DMF (solvent), 0°C to room temp.93.3%[6]
KOH2.251 hour reaction time[6]
Iodine (I₂)1.5[6]

Experimental Protocol: Iodination using Potassium Hydroxide in DMF [6]

  • To a solution of methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in DMF (30 mL), add KOH (1.8 g, 31.9 mmol) in batches at 0 °C.[6]

  • Following the addition of KOH, add iodine (5.4 g, 21.3 mmol).[6]

  • Stir the reaction mixture at room temperature for 1 hour.[6]

  • Upon completion, pour the mixture into ice water and extract twice with ethyl acetate.[6]

  • Combine the organic phases, wash sequentially with 5% Na₂S₂O₄ aqueous solution and brine.[6]

  • Dry the organic layer and concentrate to dryness to afford methyl 3-iodoindazole-6-carboxylate as a yellow solid (4.0 g, 93.3% yield), which can be used in subsequent steps without further purification.[6]

Method B: Iodination using Sodium Hydroxide in Methanol

ReagentMolar Ratio (to starting material)Key ParametersYieldReference
Methyl 1H-indazole-6-carboxylate1.0Methanol (solvent), room temp.High[1]
NaOH1.181.5 hours total reaction time[1]
Iodine (I₂)1.18[1]

Experimental Protocol: Iodination using Sodium Hydroxide in Methanol [1]

  • Add 3.0 g (17.0 mmol) of 1H-indazole-6-carboxylic acid methyl ester and 0.8 g (20.0 mmol) of sodium hydroxide to 50 mL of methanol in a reaction vessel and stir until dissolved.[1]

  • Add 5.2 g (20.0 mmol) of elemental iodine in batches at room temperature over 30 minutes.[1]

  • Allow the reaction to proceed for 1 hour, monitoring progress with thin-layer chromatography.[1]

  • After completion, evaporate the filtrate to dryness.[1]

  • Add 45 mL of saturated sodium sulfite solution and stir for 30 minutes to precipitate a solid.[1]

  • Filter and dry the filter cake to obtain the light yellow solid product.[1]

Application in Drug Development: The Synthesis of Axitinib

This compound is a crucial intermediate in the synthesis of several kinase inhibitors.[3][7] A prominent example is Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8] The indazole core of this starting material forms the scaffold of the final drug molecule.

The iodine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of various aryl and heteroaryl groups.[8][9]

Synthetic Pathway to Axitinib

A generalized synthetic pathway from a 3-iodo-indazole intermediate to Axitinib involves a Heck coupling reaction with 2-vinylpyridine, followed by further modifications at the 6-position.[10][11]

G A This compound B Modification of 6-carboxylate group A->B e.g., reduction, diazotization, iodination C Protected 3-iodo-indazole intermediate B->C D Heck Coupling (with 2-vinylpyridine) C->D Pd(OAc)₂ E Coupled Indazole Intermediate D->E F Side Chain Installation at 6-position E->F Coupling with 2-mercapto-N-methylbenzamide G Axitinib F->G Deprotection

Caption: Generalized synthetic workflow from the starting material to Axitinib.

Targeted Signaling Pathway of Axitinib

Axitinib primarily targets VEGFRs 1, 2, and 3, which are key mediators of angiogenesis, the formation of new blood vessels. By inhibiting these receptors, Axitinib blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR 1, 2, 3 PLCg PLCγ VEGFR->PLCg Phosphorylation VEGF VEGF VEGF->VEGFR Binding & Dimerization Axitinib Axitinib Axitinib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Axitinib inhibits the VEGFR signaling pathway.

Conclusion

This compound is a high-value starting material with significant applications in the pharmaceutical industry. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the development of novel therapeutics, particularly in the area of oncology. The successful application of this intermediate in the synthesis of Axitinib underscores its importance in modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole ring at the C-3 position is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the efficient synthesis of 3-aryl-1H-indazole derivatives.[1]

This document provides detailed application notes and protocols for the Suzuki coupling of methyl 3-iodo-1H-indazole-6-carboxylate , an important intermediate in the synthesis of complex molecules for drug discovery and development.[2]

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from methyl 1H-indazole-6-carboxylate. The procedure involves the direct iodination of the indazole ring.[2]

Protocol for Iodination:

  • Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol.

  • Add sodium hydroxide (1.2 eq) and stir until dissolved.

  • Add iodine (1.2 eq) portion-wise at room temperature over 30 minutes.

  • Continue stirring for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add the reaction mixture to a saturated sodium sulfite solution and stir for 30 minutes.

  • Filter the resulting precipitate and dry to obtain this compound as a light-yellow solid.[2]

Suzuki Coupling Reaction: Conditions and Optimization

The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids can be achieved using palladium catalysis. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity.[1][3] While N-protection of the indazole can sometimes prevent side reactions, successful couplings with unprotected 3-iodoindazoles have been reported.[3][4]

Summary of Typical Suzuki Coupling Conditions for 3-Iodoindazoles

The following table summarizes various conditions reported in the literature for the Suzuki coupling of 3-iodoindazole derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)SubstrateReference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100VariesGood3-iodo-6-methyl-4-nitro-1H-indazole[5]
PdCl₂(dppf) (5)-K₂CO₃ (2)Dimethoxyethane802hHigh5-bromoindazoles[6]
Pd(OAc)₂dppfK₂CO₃Dimethoxyethane80VariesGood5-bromoindazoles[7]
Pd(PPh₃)₄-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)8012h75Unprotected 3-iodoindazoles[8]
Pd(PPh₃)₄ (10)-Na₂CO₃ (2)Dioxane/H₂O (4:1)120 (Microwave)40 min75Unprotected 3-iodoindazoles[8]
PdCl₂(dppf)-Cs₂CO₃ or K₃PO₄1,4-Dioxane or DMF100-120VariesGoodElectron-deficient 3-iodoindazoles[5]

Detailed Experimental Protocol for Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 15-30 minutes.

  • Add the degassed solvent via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-aryl-1H-indazole-6-carboxylate.[1]

Visualizing the Process

To aid in understanding the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants - this compound - Arylboronic Acid - Base Solvent 2. Add Degassed Solvent Reactants->Solvent Inert 3. Purge with Inert Gas Solvent->Inert Catalyst 4. Add Palladium Catalyst Inert->Catalyst Heat 5. Heat and Stir (80-120 °C) Catalyst->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 7. Cool and Quench Monitor->Quench Extract 8. Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar Ln Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 3-aryl-1H- indazole-6-carboxylate RedElim->Product IndazoleI Methyl 3-iodo-1H- indazole-6-carboxylate IndazoleI->OxAdd Boronic Ar-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

Common issues in Suzuki-Miyaura coupling reactions with 3-iodoindazoles and their potential solutions are outlined below:

  • Low or No Conversion:

    • Inactive Catalyst: Use a fresh, high-quality palladium catalyst. Consider screening different catalysts and ligands, as electron-rich and bulky ligands can be more effective for electron-deficient substrates.[3][5]

    • Inappropriate Base: The choice of base is crucial. If using common bases like K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[5]

    • Poor Solvent Quality: Ensure the solvent is dry and thoroughly deoxygenated.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed. Microwave irradiation can also be effective in accelerating the reaction.[5][8]

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure the reaction is performed under a strict inert atmosphere.

    • Dehalogenation of Starting Material: This side reaction can be minimized by optimizing the base and temperature.

By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient method for the synthesis of a diverse range of 3-aryl-1H-indazole derivatives, which are valuable building blocks for the development of new pharmaceuticals.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for modern organic synthesis, particularly in the pharmaceutical industry.[1] This document provides detailed protocols and application notes for the Heck reaction of 3-iodoindazoles, a key substrate for the synthesis of diverse 3-vinyl-indazole derivatives, which are valuable intermediates in drug discovery.[1] The indazole scaffold is a significant heterocyclic motif present in numerous biologically active compounds.[1][2]

Overview of the Heck Reaction with 3-Iodoindazoles

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide, such as 3-iodoindazole, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] The iodine atom at the C-3 position of the indazole ring makes it an excellent substrate for such transition metal-catalyzed cross-coupling reactions.[1]

A critical consideration in the Heck reaction of 3-iodoindazoles is the potential for side reactions involving the N-H group of the indazole ring. In some cases, this can lead to catalyst inhibition or the formation of undesired byproducts.[1][4] Therefore, N-protection of the indazole may be necessary to achieve high yields and clean reactions, particularly for Sonogashira and Heck couplings.[4] Common protecting groups include Boc, THP, and SEM.[1]

Experimental Protocols

Below are detailed protocols for the Heck reaction of 3-iodoindazoles. The first is a general protocol that can be adapted for various alkenes, followed by a specific example with methyl acrylate.

General Protocol for the Heck Reaction of 3-Iodoindazoles

This protocol provides a general procedure that can be optimized for specific 3-iodoindazole substrates and alkene coupling partners.

Materials:

  • 3-Iodoindazole derivative

  • Alkene

  • Palladium catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂)

  • Base (e.g., Sodium Carbonate (Na₂CO₃), Triethylamine (TEA))

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, work-up, and purification

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindazole, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[1]

  • Addition of Reagents: Add the anhydrous solvent followed by the alkene via syringe.[1]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 100-110 °C).[1] Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).[1][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.[1]

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-vinyl-indazole derivative.[5]

Specific Protocol: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole with Methyl Acrylate [1]

This protocol details a representative Heck reaction using methyl acrylate as the coupling partner.

Reagent Preparation and Stoichiometry (for a 0.5 mmol scale):

  • 3-Iodo-6-methyl-4-nitro-1H-indazole: 151.5 mg (0.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂): 5.6 mg (0.025 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃): 106.0 mg (1.0 mmol, 2.0 equiv.)

  • Methyl Acrylate: 72 µL (0.75 mmol, 1.5 equiv.)

  • Anhydrous DMF: 2.5 mL

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-6-methyl-4-nitro-1H-indazole (151.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).[1]

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[1]

  • Add anhydrous DMF (2.5 mL) followed by methyl acrylate (72 µL, 0.75 mmol) via syringe.[1]

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).[1]

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Data Presentation: Summary of Reaction Conditions

The versatility of the Heck reaction allows for optimization based on the specific substrates. The following table summarizes typical conditions for the C-3 functionalization of iodoindazoles.

3-Iodoindazole SubstrateAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
N-SEM-3-iodoindazolesMethyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF125223-54[6]
N-Boc-3-iodoindazoleMethyl acrylatePdCl₂(dppf)TEADMF50262[6]
3-Iodo-6-nitro-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)₂ (5 mol%)Na₂CO₃ (2 equiv.)DMF10012-24N/A[5]
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5 mol%)Na₂CO₃ (2 equiv.)DMF100-1104-12N/A[1]

N/A: Not available in the provided information.

Visualizations

Heck_Reaction_Workflow Reactants Reactants (3-Iodoindazole, Alkene) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reagents Reagents (Catalyst, Base, Solvent) Reagents->Setup Reaction Heck Coupling (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (3-Vinyl-indazole) Purification->Product

Caption: High-level workflow for the Heck reaction protocol.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I Ln OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene Pd_Alkene R-Pd(II)-I (Alkene)Ln Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R'-Pd(II)-I Ln Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta PdH H-Pd(II)-I (Alkene)Ln Beta->PdH + Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 - H-Base+ - I-

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The functionalization of the indazole ring system is a key strategy in the discovery and development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex molecular architectures from functionalized indazoles.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-iodo-1H-indazole-6-carboxylate . The presence of an iodine atom at the C-3 position makes this substrate highly amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents. The ester moiety at the C-6 position offers a handle for further synthetic transformations. The protocols outlined below cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Synthesis of this compound

A common route to this compound involves the iodination of Methyl 1H-indazole-6-carboxylate.[1]

Protocol:

  • Dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol.[1]

  • Add sodium hydroxide (approx. 1.2 eq) and stir until dissolved.[1]

  • Add iodine (approx. 1.2 eq) portion-wise over 30 minutes.[1]

  • Stir the reaction for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).[1]

  • Upon completion, evaporate the solvent under reduced pressure.[1]

  • Add a saturated aqueous solution of sodium sulfite and stir for 30 minutes, which should result in the precipitation of a solid.[1]

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.

Quantitative Data Summary for Suzuki-Miyaura Coupling of 3-Iodoindazoles *

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O120 (MW)0.67High[2]
Arylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)1,4-Dioxane/H₂O1008-12Good[3]
3-Methoxybenzeneboronic acidPd(PPh₃)₄ (2)-Na₂CO₃ (1.5)DME/H₂O702494[4]

*Data presented is for analogous 3-iodoindazole derivatives and serves as a strong starting point for optimization with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.5-2.0 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%).

  • Add the solvent (e.g., 1,4-dioxane and a 2M aqueous solution of the base).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120 °C for 40 minutes, with stirring.[2]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds by coupling the 3-iodoindazole with various alkenes to introduce vinyl substituents.

Quantitative Data Summary for Heck Coupling of 3-Iodoindazoles *

AlkeneCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl AcrylatePd(OAc)₂ (5)-Na₂CO₃ (2)DMF100-1104-12-[5]
2-VinylpyridinePd(OAc)₂P(o-Tol)₃N,N-DiisopropylethylamineDMFHeat--[6]

*Data presented is for analogous 3-iodoindazole derivatives and provides a solid foundation for reaction optimization.

Experimental Protocol: General Procedure for Heck Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).[5]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Add the anhydrous solvent (e.g., DMF) followed by the alkene (e.g., methyl acrylate, 1.5 eq) via syringe.[5]

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer.[5]

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[5]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)-I(L2)(Alkene)] Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Sigma_Alkyl_Pd->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + HI)

Caption: Catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.

Quantitative Data Summary for Sonogashira Coupling of 3-Iodoindazoles *

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT12Good-Excellent[7]
Terminal AlkynePd(PPh₃)₄CuIAmineAnhydrous/Anaerobic---[8]

*Data presented is for analogous 3-iodoindazole derivatives, providing a strong basis for developing specific conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add the anhydrous solvent (e.g., a 2:1 mixture of Et₃N and DMF).

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu(I)I Cu(I)I Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)I->Cu(I)-Alkyne Deprotonation (Base, Alkyne-H) Cu(I)-Alkyne->Cu(I)I To Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 3-position of the indazole and a primary or secondary amine.

Quantitative Data Summary for Buchwald-Hartwig Amination of Halo-indazoles *

AmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Primary/Secondary AminesP3 (1)L3 (1)LiHMDS (2.4)THF--High[9]
MorpholinePd(OAc)₂XantPhosKOt-Bu1,4-Dioxane90-100--[10]
ArylaminePd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃ (3)Toluene110208-95[11]

*Data presented is for analogous halo-indazole derivatives and provides a strong basis for reaction development.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a flame-dried pressure tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%), the ligand (e.g., XantPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 3.0 eq).[11]

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and the amine (1.1 eq).[11]

  • Stir the mixture at 110 °C for 20 hours.[11]

  • After cooling, filter the solids and concentrate the filtrate under reduced pressure.[11]

  • Purify the crude product by column chromatography.[11]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described in this document.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Indazole Substrate - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous/ Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer & Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: General experimental workflow for cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted indazole derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the efficient synthesis of novel compounds for further investigation. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing Methyl 3-iodo-1H-indazole-6-carboxylate as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. The iodine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Key Synthetic Strategies

The primary application of this compound in kinase inhibitor synthesis involves its functionalization at the 3-position through palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the installation of amine functionalities.

  • Sonogashira Coupling: For the incorporation of alkyne groups, which can be further elaborated.

These reactions allow for the systematic modification of the indazole core to target the specific pockets of different kinase enzymes. The 6-methoxycarbonyl group can also be modified, for instance, through hydrolysis and subsequent amide coupling, to further expand the chemical diversity of the synthesized inhibitors.

Signaling Pathways of Interest

Indazole-based kinase inhibitors have shown activity against a variety of kinases involved in cancer and other diseases. Key signaling pathways that can be targeted include:

  • RAS-RAF-MEK-ERK Pathway: Crucial in cell proliferation and survival.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • VEGFR and FGFR Signaling: Key pathways in angiogenesis, the formation of new blood vessels that support tumor growth.

The ability to readily synthesize a library of analogs from this compound makes it an invaluable tool for developing inhibitors that can modulate these critical pathways.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of representative indazole-based compounds. This data is illustrative of the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Indazole Amide 1 ERK115HT29
Indazole Amide 2 ERK25.5HT29
FGFR1 Inhibitor 1 FGFR1100-
PLK4 Inhibitor C05 PLK4< 0.1IMR-32, MCF-7, H460
PAK1 Inhibitor 30l PAK19.8MDA-MB-231
Axitinib VEGFR-20.2-
Pazopanib VEGFR-230-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material from Methyl 1H-indazole-6-carboxylate.

Reaction Scheme:

Protocol 1 start Methyl 1H-indazole-6-carboxylate reagents Iodine, NaOH Methanol start->reagents product This compound reagents->product Protocol 2 start This compound catalyst Pd(PPh₃)₄, Base Solvent start->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Methyl 3-aryl-1H-indazole-6-carboxylate catalyst->product Protocol 3 prep Prepare serial dilutions of test compounds setup Set up kinase reaction: - Kinase - Substrate - Test compound/control prep->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at optimal temperature initiate->incubate detect Stop reaction and measure remaining ATP (luminescence) incubate->detect analyze Calculate IC50 values detect->analyze

Application Notes and Protocols: Methyl 3-iodo-1H-indazole-6-carboxylate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1) is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors, such as Niraparib and Talazoparib, are a class of targeted anti-cancer drugs that induce synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. The indazole scaffold is a versatile core for developing a wide range of therapeutic agents.[2][3] The iodo group at the 3-position and the methyl ester at the 6-position of this intermediate offer strategic points for molecular elaboration and coupling reactions essential for constructing complex drug molecules.[1]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of PARP inhibitors. Additionally, the mechanism of action of PARP inhibitors is illustrated to provide context for the therapeutic relevance of this intermediate.

Physicochemical Properties

PropertyValue
CAS Number 885518-82-1
Molecular Formula C₉H₇IN₂O₂
Molecular Weight 302.07 g/mol
Appearance Light yellow solid
Purity Typically >97%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the iodination of Methyl 1H-indazole-6-carboxylate.

Reaction Scheme:

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Saturated sodium sulfite solution

  • Water (H₂O)

Procedure:

  • In a reaction vessel, dissolve 3.0 g (17.0 mmol) of Methyl 1H-indazole-6-carboxylate in 50 mL of methanol.

  • Add 0.8 g (20.0 mmol) of sodium hydroxide and stir until fully dissolved.

  • At room temperature, add 5.2 g (20.0 mmol) of iodine in batches over a period of 30 minutes.

  • Continue stirring the reaction mixture for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Evaporate the filtrate to dryness under reduced pressure.

  • To the residue, add 45 mL of a saturated sodium sulfite solution and stir for 30 minutes to quench any remaining iodine. A solid precipitate will form.

  • Filter the solid, wash with water, and dry the filter cake to obtain this compound as a light yellow solid.[4]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeProductYield
Methyl 1H-indazole-6-carboxylate (3.0 g)I₂ (5.2 g), NaOH (0.8 g)Methanol (50 mL)1 hourThis compoundHigh
Protocol 2: Application in the Synthesis of Niraparib (Illustrative Pathway)

This compound is a precursor to key intermediates in the synthesis of Niraparib. The following represents a generalized coupling and subsequent amidation, which are central steps in forming the core structure of Niraparib.

Workflow for Niraparib Synthesis:

G cluster_synthesis Niraparib Synthesis Workflow Intermediate_A Methyl 3-iodo-1H- indazole-6-carboxylate Coupling Suzuki or Buchwald-Hartwig Coupling Intermediate_A->Coupling Intermediate_B (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Intermediate_B->Coupling Coupled_Product Coupled Indazole-Piperidine Intermediate Coupling->Coupled_Product Amidation Amidation with Ammonia Coupled_Product->Amidation Niraparib_Boc Boc-Protected Niraparib Amidation->Niraparib_Boc Deprotection Boc Deprotection (e.g., TFA) Niraparib_Boc->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: A generalized workflow for the synthesis of Niraparib.

Procedure (Conceptual Steps):

  • Coupling Reaction: The this compound undergoes a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with a suitably protected piperidine derivative, such as (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This step forms the crucial carbon-nitrogen or carbon-carbon bond linking the indazole and phenyl-piperidine moieties.

  • Amidation: The methyl ester group of the coupled product is then converted to a primary amide. This is typically achieved by treating the ester with a source of ammonia, such as a solution of ammonia in methanol or formamide, often with a catalyst like sodium methoxide.[2]

  • Deprotection: The final step involves the removal of the Boc protecting group from the piperidine ring, usually under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), to yield Niraparib.[5]

Quantitative Data from a Patented Niraparib Synthesis:

StepKey ReagentsSolventYieldPurity (HPLC)
Cyclization to form indazole ringTriethyl phosphite---
AmidationSodium methoxide, Formamide---
Boc DeprotectionTrifluoroacetic acidDichloromethane87% (for a similar final step)>97.51%

Note: The yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.[2][5]

Protocol 3: Application in the Synthesis of Talazoparib Derivatives

This compound is structurally analogous to intermediates used in the synthesis of Talazoparib and its derivatives. The following protocol is adapted from the synthesis of iodo-derivatives of Talazoparib, illustrating the utility of the iodinated indazole core.

Workflow for Talazoparib Derivative Synthesis:

G cluster_synthesis Talazoparib Derivative Synthesis Workflow Intermediate_1 Methyl 3-iodo-1H- indazole-6-carboxylate (or similar precursor) Coupling_Reaction Coupling and Cyclization Intermediate_1->Coupling_Reaction Intermediate_2 Functionalized Tetrahydroquinoline Intermediate_2->Coupling_Reaction Talazoparib_Derivative Talazoparib Derivative Coupling_Reaction->Talazoparib_Derivative

Caption: A simplified workflow for Talazoparib derivative synthesis.

Procedure (Adapted from a similar synthesis):

  • A precursor similar to this compound is reacted with a functionalized tetrahydroquinoline derivative in the presence of a reducing agent.

  • The resulting intermediate undergoes cyclization upon treatment with hydrazine monohydrate to form the core structure of the Talazoparib derivative.[6]

Quantitative Data for a Talazoparib Iodo-Derivative Synthesis:

Starting MaterialKey ReagentProductYield
Methyl 7-fluoro-2-(4-iodophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylateHydrazine monohydrate8-(4-iodophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one65%

This data is for a closely related iodo-derivative of Talazoparib and illustrates the yields achievable in such synthetic steps.[6]

Mechanism of Action: PARP Inhibition

The drugs synthesized from this compound, such as Niraparib and Talazoparib, function as PARP inhibitors. Their mechanism of action is centered on the concept of synthetic lethality.

Signaling Pathway of PARP Inhibition:

G cluster_pathway PARP Inhibition Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibitor PARP Inhibitor (e.g., Niraparib, Talazoparib) PARP->PARP_Inhibitor inhibited by DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping causes Replication_Fork_Stall Stalled Replication Fork PARP_Trapping->Replication_Fork_Stall DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DNA_DSB HRR_Proficient Homologous Recombination Repair (HRR) Proficient Cell DNA_DSB->HRR_Proficient HRR_Deficient Homologous Recombination Repair (HRR) Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HRR_Deficient Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Apoptosis Apoptosis (Cell Death) HRR_Deficient->Apoptosis

Caption: The mechanism of action of PARP inhibitors leading to synthetic lethality.

In healthy cells, PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7] When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal DNA double-strand breaks (DSBs).[8] In cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be effectively repaired, and the cell survives. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis). This selective killing of cancer cells is known as synthetic lethality.[7][9] Talazoparib is noted to be a particularly potent PARP trapper, meaning it not only inhibits the enzyme's catalytic activity but also traps it on the DNA, further disrupting DNA replication and repair.[10]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its structure is amenable to various chemical transformations, making it a cornerstone in the construction of complex and potent therapeutic agents like the PARP inhibitors Niraparib and Talazoparib. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development, highlighting the practical application of this important chemical entity.

References

Application Notes and Protocols for the C3-Position Derivatization of Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the derivatization of Methyl 3-iodo-1H-indazole-6-carboxylate at the C3 position. This key intermediate is a versatile building block in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Introduction

The indazole scaffold is a privileged heterocyclic motif in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. Functionalization at the C3 position of the indazole ring is a critical strategy for modulating the pharmacological properties of these compounds. This compound serves as an excellent starting material for introducing diverse molecular fragments at this position through modern cross-coupling chemistry. The resulting C3-aryl, C3-alkynyl, and C3-amino indazole-6-carboxylates are of significant interest for the development of targeted therapeutics, particularly in oncology. These derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[1]

C3-Derivatization Reactions

The primary methods for the derivatization of the C3 position of this compound involve palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the indazole ring and the presence of the iodo group make it an ideal substrate for these transformations.

A general workflow for these derivatization reactions is outlined below:

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products C3-Derivatized Products start This compound suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid/Ester) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald Pd Catalyst, Base product_suzuki Methyl 3-aryl/heteroaryl- 1H-indazole-6-carboxylate suzuki->product_suzuki product_sonogashira Methyl 3-alkynyl- 1H-indazole-6-carboxylate sonogashira->product_sonogashira product_buchwald Methyl 3-amino- 1H-indazole-6-carboxylate buchwald->product_buchwald

General workflow for C3-derivatization.
Suzuki-Miyaura Coupling: Synthesis of C3-Aryl/Heteroaryl Indazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 3-iodoindazole and various aryl or heteroaryl boronic acids or esters.[2] This reaction is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O8012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1008~90
33-Pyridinylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄1,4-Dioxane11016~80-90
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High

Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)-1H-indazole-6-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed toluene, ethanol, and water (4:1:1 ratio). Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Synthesis of C3-Alkynyl Indazoles

The Sonogashira coupling enables the introduction of a wide range of terminal alkynes at the C3 position, providing access to compounds with linear geometries that can probe different regions of a biological target's binding site.[3][4]

Quantitative Data Summary:

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF2512High
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene606~85-95
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF258~90
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF4010~80-90

Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)-1H-indazole-6-carboxylate

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (5 mol%), and copper(I) iodide (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent, Base, and Alkyne Addition: Add degassed DMF and triethylamine. Then, add phenylacetylene (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Buchwald-Hartwig Amination: Synthesis of C3-Amino Indazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C3 position of the indazole core.[5][6]

Quantitative Data Summary:

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016~80-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024~75-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH10018~85-95
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene10020~80-90

Experimental Protocol: Synthesis of Methyl 3-(morpholino)-1H-indazole-6-carboxylate

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), morpholine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and BINAP (3 mol%) to a dry reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography on silica gel.

Applications in Drug Development: Kinase Inhibition

C3-derivatized indazole-6-carboxylates are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[1] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Key kinase targets for C3-substituted indazoles include:

  • Polo-like kinase 4 (PLK4): A crucial regulator of centriole duplication, making it a target for inducing mitotic catastrophe in cancer cells.

  • FLT3, PDGFRα, and Kit: Receptor tyrosine kinases often mutated or overexpressed in various hematological malignancies and solid tumors.

  • JNK3: A member of the mitogen-activated protein kinase (MAPK) family, involved in stress signaling and apoptosis.

  • Akt (Protein Kinase B): A key node in the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[7]

The derivatization at the C3 position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

G cluster_pathway Kinase Signaling Pathways in Cancer RTK Receptor Tyrosine Kinases (FLT3, PDGFRα, Kit) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Inhibitor C3-Derivatized Indazole-6-carboxylates Inhibitor->RTK Inhibitor->Akt Inhibitor->JNK Inhibitor->PLK4

Inhibition of cancer signaling pathways.

Conclusion

The derivatization of this compound at the C3 position through palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the chemical space around the indazole scaffold and develop new therapeutic agents targeting key signaling pathways in cancer and other diseases.

References

Application Notes and Protocols: N-Protection Strategies for 3-Iodoindazoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common N-protection strategies for 3-iodoindazoles, crucial intermediates in the synthesis of a wide range of biologically active compounds. The selection of an appropriate N-protecting group is critical for achieving high yields and regioselectivity in subsequent functionalization reactions, such as palladium-catalyzed cross-couplings. This document details the application of tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and trityl (Tr) protecting groups, including experimental protocols and comparative data.

The indazole nucleus is a key structural motif in many pharmaceutical agents. Functionalization at the C3-position of the indazole ring is a common strategy in drug discovery, and 3-iodoindazoles serve as versatile precursors for introducing diverse substituents through reactions like Suzuki, Heck, and Sonogashira couplings. However, the presence of the N-H proton in unprotected 3-iodoindazole can lead to side reactions, such as N-arylation, or interfere with the desired C-C bond formation. Therefore, protection of the indazole nitrogen is often a necessary step to ensure the desired reactivity and outcome of the synthesis.

The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule. This concept is central to developing robust and efficient synthetic routes.

Comparative Data of N-Protecting Groups for Indazoles

The following table summarizes typical reaction conditions and yields for the protection and deprotection of indazoles with Boc, SEM, and Trityl groups. While direct comparative data for 3-iodoindazole under identical conditions is not extensively available in the literature, this table provides representative data from studies on indazoles and related heterocyclic systems to guide the selection of a suitable protecting group.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Features & Considerations
Boc (Boc)₂O, TEA, DMAP, CH₂Cl₂ or THF, rt>90[1]20-50% TFA in CH₂Cl₂, rt or 4M HCl in dioxane, rt>90[2]Stable to a wide range of non-acidic conditions. Cleaved under acidic conditions. May cleave during some microwave-assisted Suzuki couplings.[1]
SEM SEM-Cl, NaH, DMF, 0 °C to rt~78 (on indazole)[3]TBAF, THF, rt or aq. HCl, EtOH, refluxHigh[4]Stable to a wide range of conditions, including some acidic and basic environments. Can direct C3-lithiation.[4]
Trityl TrCl, Et₃N or DIPEA, DMF or CH₂Cl₂, rtHigh[5]80% Acetic Acid or 1-5% TFA in CH₂Cl₂, rtHigh[5]Bulky group that can influence reactivity. Highly labile to acid.

Experimental Protocols

N-Boc Protection of 3-Iodoindazole

This protocol describes the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Materials:

  • 3-Iodo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodo-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂ or THF.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected 3-iodoindazole.

  • Purify the crude product by silica gel column chromatography if necessary.

N-SEM Protection of 3-Iodoindazole

This protocol details the protection of the indazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This group is known to regioselectively protect the N-2 position of indazoles under certain conditions.[4]

Materials:

  • 3-Iodo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq) to the cooled DMF.

  • In a separate flask, dissolve 3-iodo-1H-indazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of 3-iodoindazole dropwise to the NaH/DMF mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N-Trityl Protection of 3-Iodoindazole

This protocol describes the introduction of the bulky trityl protecting group.

Materials:

  • 3-Iodo-1H-indazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-iodo-1H-indazole (1.0 eq) in anhydrous DMF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or DIPEA (1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl-3-iodoindazole.[5]

Deprotection Protocols

Deprotection of N-Boc-3-iodoindazole

Materials:

  • N-Boc-3-iodoindazole

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected 3-iodoindazole (1.0 eq) in CH₂Cl₂.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v), or add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected 3-iodo-1H-indazole.[2]

Deprotection of N-SEM-3-iodoindazole

Materials:

  • N-SEM-3-iodoindazole

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-SEM protected 3-iodoindazole (1.0 eq) in THF.

  • Add TBAF (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat if necessary.

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected 3-iodo-1H-indazole.[4]

Deprotection of N-Trityl-3-iodoindazole

Materials:

  • N-Trityl-3-iodoindazole

  • 80% aqueous Acetic Acid or 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-trityl-3-iodoindazole derivative in CH₂Cl₂.

  • Add the acidic solution (80% aqueous acetic acid or 1-5% TFA in CH₂Cl₂).

  • Stir the reaction at room temperature and monitor the deprotection by TLC (usually complete within 1-2 hours).

  • Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to remove triphenylmethanol.[5]

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis of C3-functionalized indazoles utilizing an N-protection strategy.

G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection start 3-Iodo-1H-indazole protect N-Protection (Boc, SEM, Trityl) start->protect protected_indazole N-Protected 3-Iodoindazole coupling Cross-Coupling Reaction (e.g., Suzuki) protected_indazole->coupling functionalized N-Protected C3-Functionalized Indazole coupling->functionalized deprotect N-Deprotection functionalized->deprotect end_product C3-Functionalized 1H-Indazole deprotect->end_product

Caption: Synthetic workflow for C3-functionalized indazoles.

References

Application Notes and Protocols: The Role of Methyl 3-iodo-1H-indazole-6-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-indazole-6-carboxylate is a pivotal heterocyclic building block in the synthesis of advanced therapeutic agents for cancer research. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[1][2][3] The strategic placement of the iodo group at the 3-position and the methyl carboxylate at the 6-position provides versatile handles for synthetic modifications, enabling the development of potent and selective inhibitors of key oncogenic signaling pathways.

This document provides a comprehensive overview of the applications of this compound in the synthesis of targeted anti-cancer agents, with a focus on the potent Polo-like kinase 4 (PLK4) inhibitor, CFI-400945. Detailed experimental protocols for synthesis and biological evaluation are provided to support researchers in the field of drug discovery.

Application Notes

A Key Intermediate for Kinase Inhibitor Synthesis

This compound serves as a crucial starting material for the synthesis of a class of anti-cancer compounds that target protein kinases. The 3-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of various aryl and heteroaryl substituents.[4] This modularity is essential for the structure-activity relationship (SAR) studies required to optimize the potency and selectivity of kinase inhibitors.

The indazole core itself mimics the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The substituents introduced via the 3-iodo position can then form additional interactions with the kinase active site, enhancing binding affinity and selectivity.

Synthesis of the PLK4 Inhibitor CFI-400945

A prime example of the utility of indazole-based compounds is in the development of CFI-400945, a first-in-class, orally available, and potent inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis and poor prognosis in various cancers, including breast, lung, and colorectal cancer.[1][5]

Inhibition of PLK4 by CFI-400945 leads to dysregulated centriole duplication, resulting in mitotic defects, genomic instability, and ultimately, cancer cell death.[1][6] The synthesis of CFI-400945 and its analogs often involves a multi-step process where the indazole core is a key component. While the exact synthesis of CFI-400945 may start from a different indazole derivative, this compound provides a direct route to precursors with the necessary functionalization for elaboration into potent PLK4 inhibitors.

Quantitative Data

The following tables summarize the inhibitory activities of the representative indazole-based PLK4 inhibitor, CFI-400945, and other indazole derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of CFI-400945

KinaseIC₅₀ (nM)Reference
PLK42.8[1]
Aurora B98[7]
TRKA>100[2]
TRKB>100[2]
Tie2/TEK>100[2]

Table 2: Anti-proliferative Activity of Indazole-Based PLK4 Inhibitors

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
CFI-400945MCF-7Breast Cancer0.979[3]
CFI-400945IMR-32Neuroblastoma0.948[3]
CFI-400945H460Non-small cell lung1.679[3]
K22MCF-7Breast Cancer1.3[1]

Experimental Protocols

Protocol 1: Synthesis of 3-iodo-1H-indazole-6-carboxamide from this compound

This protocol describes a representative conversion of the methyl ester to a primary amide, a common functional group in many kinase inhibitors.

Materials:

  • This compound

  • Ammonia in Methanol (7N solution)

  • Sealed reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1 equivalent) in a 7N solution of ammonia in methanol.

  • Seal the vessel tightly and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture in an ice bath.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield 3-iodo-1H-indazole-6-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of a compound against a target kinase.[8]

Materials:

  • Purified PLK4 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., CFI-400945)

  • Assay buffer (e.g., HEPES, MgCl₂, EGTA, BSA)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a solution of the PLK4 enzyme and the Eu-anti-Tag Antibody in the assay buffer and add it to the wells containing the test compound.

  • Add the Kinase Tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of PLK4 Signaling

This protocol is used to detect changes in protein expression levels in key signaling pathways upon treatment with an inhibitor.[9][10]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p53, anti-p21, anti-PLK4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and analyze the band intensities relative to a loading control (e.g., GAPDH).

Visualizations

G cluster_0 Synthesis of Indazole-based Kinase Inhibitor Precursor start This compound amide 3-iodo-1H-indazole-6-carboxamide start->amide Ammonolysis final_precursor 3-(Aryl/Heteroaryl)-1H-indazole-6-carboxamide amide->final_precursor Suzuki Coupling suzuki_input Aryl/Heteroaryl Boronic Acid suzuki_input->final_precursor G cluster_1 PLK4 Signaling Pathway and Inhibition PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole p38 p38 MAPK PLK4->p38 Inhibition of this suppressive effect p53 p53 p38->p53 Phosphorylation p21 p21 p53->p21 Activation G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Induction Apoptosis Apoptosis G1_arrest->Apoptosis Inhibitor CFI-400945 (Indazole-based Inhibitor) Inhibitor->PLK4

References

Application Notes and Protocols for Methyl 3-iodo-1H-indazole-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Methyl 3-iodo-1H-indazole-6-carboxylate as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on its application in the development of anti-cancer therapeutics. Detailed protocols for its synthesis and its derivatization into biologically active compounds are provided below, along with relevant quantitative data and pathway diagrams.

Introduction

This compound (CAS No. 885518-82-1) is a versatile heterocyclic building block widely employed in medicinal chemistry.[1][2] Its indazole core is a privileged scaffold found in numerous biologically active compounds, including several approved drugs. The presence of an iodine atom at the 3-position and a methyl carboxylate group at the 6-position provides two reactive handles for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.[3]

The primary application of this intermediate is in the development of protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus serves as a robust scaffold for designing inhibitors that can target the ATP-binding site of various kinases.

Key Applications in Kinase Inhibitor Synthesis

This compound is a strategic precursor for the synthesis of inhibitors targeting several important cancer-related kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

  • AXL Receptor Tyrosine Kinase: Implicated in tumor cell proliferation, survival, and migration, as well as in the development of drug resistance.

  • Other Tyrosine Kinases: The versatile nature of the indazole scaffold allows for the development of inhibitors against a range of other kinases involved in oncology.[4]

The 3-iodo group is particularly useful for introducing structural diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional pharmacophoric features.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the iodination of the indazole ring starting from Methyl 1H-indazole-6-carboxylate.

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Saturated sodium sulfite solution

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of Methyl 1H-indazole-6-carboxylate (e.g., 2.5 g, 14.2 mmol) in DMF (30 mL), add potassium hydroxide (e.g., 1.8 g, 31.9 mmol) in batches.

  • Following the addition of KOH, add iodine (I₂) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography.

  • Once the reaction is complete, evaporate the filtrate to dryness.

  • Add a saturated sodium sulfite solution (e.g., 45 mL) to the residue and stir for 30 minutes to precipitate the solid product.

  • Filter the mixture to collect the solid.

  • Dry the filter cake to obtain the final product, this compound, as a light yellow solid.

Protocol 2: Synthesis of a VEGFR-2 Kinase Inhibitor from a 3-Iodo-Indazole Intermediate

The following protocol is adapted from patent literature (CN114276297A) and demonstrates the use of a similar 3-iodo-indazole core in the synthesis of a potent VEGFR-2 inhibitor. This exemplifies a typical workflow starting from a protected 3-iodo-indazole derivative.

Step 1: N-protection of 6-bromo-3-iodo-1H-indazole

  • Dissolve 6-bromo-3-iodo-1H-indazole (e.g., 25.48 g, 79.1 mmol) and p-toluenesulfonic acid (e.g., 2.72 g, 15.8 mmol) in tetrahydrofuran (THF, 100 mL).

  • Slowly add 3,4-dihydro-2H-pyran (e.g., 21.63 mL, 237.4 mmol) and reflux the reaction for 7 hours.

  • After completion, evaporate the solvent. Add saturated NaHCO₃ solution (80 mL) and extract with dichloromethane.

  • Dry the organic layer with anhydrous Na₂SO₄, evaporate the solvent, and purify by column chromatography to obtain 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a white solid (yield: 96%).[5]

Step 2: Suzuki Coupling

  • Dissolve Pd(OAc)₂ (e.g., 221 mg, 1.0 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (e.g., 569 mg, 1.0 mmol) in dry 1,4-dioxane (20 mL) under argon.

  • Slowly add N-methyl-4-amino-1H-pyrazole (e.g., 724 mg, 5.4 mmol) and stir for 5 minutes.

  • Sequentially add 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (e.g., 2.00 g, 4.9 mmol) and cesium carbonate (e.g., 4.02 g, 12.3 mmol).

  • Heat the reaction at 100°C for 3 hours.

  • After completion, distill off the solvent and purify by column chromatography.[5]

(Further steps as described in the patent would lead to the final active compound)

Quantitative Data

The following table summarizes the in vitro biological activity of exemplary compounds derived from a 3-iodo-indazole core, as reported in patent CN114276297A, demonstrating their potent inhibitory activity against VEGFR-2 kinase.

Compound IDVEGFR-2 Kinase IC₅₀ (nM)
W1< 30
W3< 30
W4< 30
W10-21< 30
W23< 30

Data extracted from patent CN114276297A.[5]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis start Methyl 1H-indazole-6-carboxylate step1 Iodination (KOH, I₂, DMF) start->step1 product This compound step1->product intermediate Protected 3-Iodo-Indazole Derivative product->intermediate Protection & Modification step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) intermediate->step2 step3 Further Derivatization step2->step3 final_product Potent Kinase Inhibitor step3->final_product

Caption: General workflow for the synthesis and application of this compound.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.

References

Synthetic Routes to 3-Substituted Indazole-6-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The substituent at the 3-position of the indazole ring plays a crucial role in modulating the biological activity of these molecules. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted indazole-6-carboxylates, key intermediates in the development of novel therapeutics.

Introduction

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry. The presence of a carboxylate group at the 6-position provides a versatile handle for further molecular modifications, such as amide bond formation, to explore structure-activity relationships (SAR). This document outlines three primary synthetic strategies for accessing 3-substituted indazole-6-carboxylates:

  • Synthesis via C-3 Halogenation and Cross-Coupling Reactions: A robust and versatile method that allows for the introduction of a wide variety of substituents at the 3-position.

  • Synthesis via Cyclization of Substituted Phenylhydrazones: A classical and effective approach for the construction of the indazole core with the desired 3-substituent.

  • Synthesis of 3-Aminoindazole-6-carboxylates: A specific route to access the valuable 3-amino substituted scaffold.

These notes are intended to guide researchers in the efficient synthesis of these important building blocks.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features and typical yields for the described synthetic routes to 3-substituted indazole-6-carboxylates.

Route3-SubstituentKey Transformation(s)Starting MaterialsReagents & ConditionsTypical Yield
1 Aryl, Heteroaryl, AlkylIodination, Suzuki/Heck CouplingMethyl 1H-indazole-6-carboxylate1. I₂, KOH, DMF; 2. Boronic acid/alkene, Pd catalyst, base60-85% over 2 steps
2 MethylReductive CyclizationMethyl 4-acetyl-3-aminobenzoateHydrazine hydrate, acid~70-80%
3 AminoNucleophilic Aromatic Substitution and Cyclization2-Fluoro-4-cyanobenzonitrileHydrazine hydrate, ethanol~60-70%

Experimental Protocols

Route 1: Synthesis of Methyl 3-Aryl-1H-indazole-6-carboxylate via C-3 Iodination and Suzuki Coupling

This route is exemplified by the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate followed by a Suzuki coupling reaction to introduce an aryl group.

Step 1: Synthesis of this compound

  • Principle: Direct iodination of the indazole ring at the C-3 position is achieved using iodine in the presence of a base.

  • Protocol:

    • To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF, 10 volumes), add potassium hydroxide (KOH, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of iodine (I₂, 1.5 eq) in DMF (2 volumes) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

    • A white solid will precipitate. Filter the solid, wash with water, and dry under vacuum to afford this compound.[1]

Step 2: Synthesis of Methyl 3-Aryl-1H-indazole-6-carboxylate

  • Principle: A palladium-catalyzed Suzuki cross-coupling reaction between the 3-iodoindazole and an arylboronic acid.

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1, 10 volumes).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the methyl 3-aryl-1H-indazole-6-carboxylate.[2][3]

Route 2: Synthesis of Methyl 3-Methyl-1H-indazole-6-carboxylate
  • Principle: This synthesis involves the reductive cyclization of a substituted acetophenone derivative with hydrazine.

  • Protocol:

    • A solution of methyl 4-acetyl-3-aminobenzoate (1.0 eq) in hydrazine hydrate (10 volumes) is heated at reflux.

    • The reaction progress is monitored by TLC. The reaction can take up to 2 days.

    • After completion, the reaction mixture is cooled to room temperature and poured into water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to give methyl 3-methyl-1H-indazole-6-carboxylate.[4]

Route 3: Synthesis of Ethyl 3-Amino-1H-indazole-6-carboxylate
  • Principle: This route involves a nucleophilic aromatic substitution of a fluorine atom by hydrazine, followed by an intramolecular cyclization.

  • Protocol:

    • To a solution of 2-fluoro-4-cyanobenzonitrile (1.0 eq) in ethanol (20 volumes), add hydrazine hydrate (10.0 eq).

    • Heat the reaction mixture in a sealed tube at 70 °C for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture to dryness.

    • The resulting solid is the crude 3-amino-1H-indazole-6-carbonitrile.

    • To obtain the carboxylate, the nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by esterification. For example, refluxing the nitrile in a mixture of ethanol and concentrated sulfuric acid will yield the ethyl ester.

    • The crude product is purified by column chromatography or recrystallization.[5]

Visualizations

Synthetic_Route_1 start Methyl 1H-indazole-6-carboxylate intermediate This compound start:e->intermediate:w I₂, KOH, DMF product Methyl 3-aryl-1H-indazole-6-carboxylate intermediate:e->product:w ArB(OH)₂, Pd(OAc)₂, K₂CO₃ Synthetic_Route_2 start Methyl 4-acetyl-3-aminobenzoate product Methyl 3-methyl-1H-indazole-6-carboxylate start:e->product:w Hydrazine hydrate, heat Synthetic_Route_3 start 2-Fluoro-4-cyanobenzonitrile intermediate 3-Amino-1H-indazole-6-carbonitrile start:e->intermediate:w Hydrazine hydrate, EtOH product Ethyl 3-amino-1H-indazole-6-carboxylate intermediate:e->product:w H₂SO₄, EtOH, heat

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Methyl 3-iodo-1H-indazole-6-carboxylate as a versatile scaffold in structure-activity relationship (SAR) studies. The indazole core is a privileged structure in medicinal chemistry, featured in numerous clinically approved drugs and investigational agents, particularly as kinase inhibitors.[1][2] this compound serves as a key starting material for the synthesis of diverse libraries of indazole derivatives, enabling the systematic exploration of chemical space to optimize biological activity.

Introduction to the Scaffold

This compound is a highly functionalized building block ideal for SAR studies. The key features of this scaffold include:

  • The 1H-indazole core: A bicyclic aromatic system that mimics the purine core of ATP, making it an effective hinge-binding motif for many protein kinases.[3]

  • The 3-iodo group: A versatile functional group that readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents at the C3-position to probe interactions with the target protein.

  • The 6-carboxylate group: This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other carboxylic acid bioisosteres.[4][5][6] This position is often solvent-exposed in kinase binding pockets, providing an opportunity to modulate physicochemical properties like solubility and cell permeability.

Structure-Activity Relationship (SAR) Studies

The following table summarizes hypothetical SAR data for a series of derivatives of this compound, targeting a generic protein kinase (e.g., a member of the PI3K/Akt/mTOR pathway). The data is representative of trends observed in the literature for similar indazole-based kinase inhibitors.

Compound IDR1 (at C3-position)R2 (at C6-position)Kinase Inhibition IC50 (nM)Anti-proliferative Activity (GI50, µM)
1 (Starting Material) Iodo-COOCH3>10,000>50
2a Phenyl-COOCH385015.2
2b 4-Fluorophenyl-COOCH34207.8
2c 4-Methoxyphenyl-COOCH368012.5
2d Pyridin-4-yl-COOCH32504.1
3a Phenylethynyl-COOCH3120022.4
4a Anilino-COOCH395018.9
5a 4-Fluorophenyl-COOH3806.5
5b 4-Fluorophenyl-CONHCH32103.2
5c 4-Fluorophenyl-CON(CH3)23505.9
5d 4-Fluorophenyl1H-Tetrazol-5-yl4508.1

SAR Summary:

  • C3-Position: Introduction of aryl and heteroaryl groups at the C3-position via Suzuki coupling generally leads to a significant increase in kinase inhibitory activity compared to the iodo-precursor. Electron-withdrawing substituents on the phenyl ring (e.g., fluorine) and the introduction of a nitrogen-containing heterocycle like pyridine appear to be beneficial for potency. Alkynyl substituents introduced via Sonogashira coupling may be less favorable for this hypothetical target. Amino substituents from Buchwald-Hartwig amination show moderate activity.

  • C6-Position: Modification of the methyl ester at the C6-position can fine-tune the activity and properties of the compounds. Hydrolysis to the carboxylic acid can maintain or slightly improve potency. Conversion to small amides, such as the methylamide, can further enhance activity, potentially through additional hydrogen bonding interactions. The use of a tetrazole as a carboxylic acid bioisostere can also be a viable strategy.

Experimental Protocols

Synthesis of this compound (1)

A common route to the starting material involves the iodination of Methyl 1H-indazole-6-carboxylate.[7]

  • To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodine (1.5-2.0 eq) portion-wise and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • The product will precipitate and can be collected by filtration, washed with water, and dried.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 3-aryl-1H-indazole-6-carboxylates (e.g., compounds 2a-2d ).[8][9]

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Anti-proliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11][12][13]

  • Seed cancer cells (e.g., A549, K562) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized indazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ values.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_coupling Diversification at C3 cluster_modification Modification at C6 start Methyl 1H-indazole-6-carboxylate iodo Iodination start->iodo sm This compound (1) iodo->sm suzuki Suzuki Coupling (Arylboronic acids) sm->suzuki Cross-coupling Reactions sonogashira Sonogashira Coupling (Terminal alkynes) sm->sonogashira Cross-coupling Reactions buchwald Buchwald-Hartwig (Amines) sm->buchwald Cross-coupling Reactions library1 C3-Substituted Library suzuki->library1 sonogashira->library1 buchwald->library1 hydrolysis Hydrolysis library1->hydrolysis amidation Amidation library1->amidation bioisostere Bioisostere Formation library1->bioisostere library2 C3, C6-Disubstituted Library hydrolysis->library2 amidation->library2 bioisostere->library2

Caption: Synthetic workflow for generating diverse indazole libraries.

G cluster_workflow Biological Evaluation Workflow synthesis Compound Synthesis screening Primary Screening (Kinase Inhibition Assay) synthesis->screening cellular Cellular Assays (e.g., MTT Proliferation Assay) screening->cellular Active Compounds sar SAR Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt SAR Insights lead_opt->synthesis Iterative Design

Caption: Workflow for biological evaluation and SAR analysis.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Indazole 3-Aryl-1H-indazole Derivative Indazole->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by indazole derivatives.[14][15][16]

References

Application of Methyl 3-iodo-1H-indazole-6-carboxylate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-iodo-1H-indazole-6-carboxylate is a highly versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive iodine atom at the 3-position and a carboxylate group at the 6-position of the indazole scaffold, allows for diverse chemical modifications. This makes it a valuable precursor for synthesizing a wide range of biologically active molecules, particularly in the development of targeted therapies for cancer. The indazole core is a recognized "privileged scaffold," meaning it is a recurring motif in many known drugs and biologically active compounds. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common factor in the development of cancer. By inhibiting specific kinases, it is possible to disrupt cancer cell growth and proliferation.

The strategic placement of the iodine atom allows for the facile introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships (SAR) by creating a library of diverse molecules and testing their biological activity.

One of the significant downstream products synthesized from this intermediate is the anticancer drug Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor. While detailed protocols for its synthesis are often proprietary, the general strategy involves the functionalization of the indazole core.

Furthermore, derivatives of this compound have shown significant potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Data Presentation: Biological Activity of Synthesized Derivatives

The following tables summarize the quantitative biological activity of a series of indazole derivatives synthesized from 1H-indazole-6-carboxylic acid, which is directly obtained by the hydrolysis of this compound. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines and their inhibitory activity against key kinases.

Table 1: Antiproliferative Activity of Indazole Derivatives

Compound IDA-549 (Lung Cancer) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)Panc-1 (Pancreatic Cancer) GI50 (µM)HT-29 (Colon Cancer) GI50 (µM)Average GI50 (µM)
6a 1.501.601.901.701.68
6f 0.800.700.900.700.77[1]
6g 1.601.701.801.501.65
6i 0.900.801.000.750.86[1]
6j 1.101.001.200.901.05[1]
6n 1.201.101.300.701.07[1]
6s 1.101.001.200.901.05[1]
Doxorubicin 1.201.001.300.901.10[1]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDEGFR IC50 (nM)c-Met IC50 (nM)CDK2 IC50 (nM)
6f 192514[1]
6i 232916[1]
6j 283519[1]
6n 354222[1]
6s 313821[1]
Erlotinib 15--
Crizotinib -20-
Dinaciclib --20[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-6-carboxylic acid from Methyl 1H-indazole-6-carboxylate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common first step for further derivatization.

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve Methyl 1H-indazole-6-carboxylate in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 1H-indazole-6-carboxylic acid in quantitative yield.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative with an arylboronic acid.[2]

Materials:

  • 3-iodo-1H-indazole derivative (e.g., this compound) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)

  • Solvent (e.g., dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction setup with reflux condenser

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative, arylboronic acid, and base.

  • Add the solvent to the vessel.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole derivative.[2]

Protocol 3: Synthesis of Indazole-based CDK2 Inhibitors

This protocol is a representative example of synthesizing potent CDK2 inhibitors starting from 1H-indazole-6-carboxylic acid.[1]

Materials:

  • 1H-indazole-6-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Dimethylformamide (DMF)

  • Appropriately substituted amidoximes

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Stir a mixture of 1H-indazole-6-carboxylic acid in DMF at room temperature.

  • Add EDC and HOAt as coupling agents to the mixture.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add the desired substituted amidoxime to the reaction mixture.

  • Continue stirring at room temperature for 24 hours to ensure the completion of the reaction.

  • After the reaction is complete, perform an extraction with an appropriate organic solvent.

  • Purify the resulting product by column chromatography to yield the final indazole-based CDK2 inhibitor.[1]

Visualizations

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signal_Transduction Signal Transduction Receptor->Signal_Transduction activates Cyclin_E Cyclin E Signal_Transduction->Cyclin_E upregulates Cyclin_E_CDK2 Cyclin E/CDK2 Complex (Active) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Protein Cyclin_E_CDK2->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Inhibitor Indazole Derivative (from Methyl 3-iodo-1H- indazole-6-carboxylate) Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: - 3-iodo-1H-indazole derivative - Arylboronic acid - Base - Solvent Degas Degas Mixture (Ar or N2) Start->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat Heat and Stir (80-120 °C) Add_Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat incomplete Workup Aqueous Work-up & Extraction Monitor->Workup complete Purify Column Chromatography Workup->Purify Product Final Product: 3-aryl-1H-indazole derivative Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: From Intermediate to Kinase Inhibitor

Logic_Flow Intermediate This compound Hydrolysis Hydrolysis Intermediate->Hydrolysis Suzuki Suzuki Coupling (at C3-Iodo) Intermediate->Suzuki Carboxylic_Acid 1H-Indazole-6-carboxylic acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Final_Compound Biologically Active Kinase Inhibitor Coupling->Final_Compound Suzuki->Final_Compound SAR Structure-Activity Relationship Studies Final_Compound->SAR

Caption: Synthetic pathways from the intermediate to final active compounds.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 3-iodoindazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-iodoindazoles. Our aim is to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 3-iodoindazoles?

A1: The most prevalent side reactions include:

  • Over-iodination: Formation of di-iodoindazole derivatives. This is more likely to occur with an excess of the iodinating agent or under harsh reaction conditions.

  • Formation of Regioisomers: Iodination at other positions on the indazole ring (e.g., C5 or C7) can occur, leading to a mixture of isomers that can be challenging to separate.

  • N-Iodination or N-Alkylation: The nitrogen atoms of the indazole ring can also react with the iodinating agent or alkylating agents present in the reaction mixture, leading to undesired N-substituted byproducts. The use of protecting groups can help mitigate this issue.[1]

  • Incomplete Reaction: Leaving unreacted starting material, which can complicate purification.

Q2: How can I minimize the formation of di-iodoindazole?

A2: To reduce over-iodination, it is crucial to carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio of the indazole to the iodinating agent is a good starting point. Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor mono-iodination.

Q3: What is the best method to purify the crude 3-iodoindazole product?

A3: The most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This technique is useful if the desired 3-iodoindazole has significantly different solubility from the impurities.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from side products like regioisomers and di-iodinated compounds.[2] A typical eluent system is a gradient of ethyl acetate in hexane.

Q4: How can I distinguish between the desired 3-iodoindazole and its regioisomers or di-iodinated byproducts?

A4: Spectroscopic methods are essential for distinguishing between these products:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the iodine substituent. For example, the proton at the C4 position in 5-nitro-1H-indazole derivatives typically appears as a doublet with a small coupling constant.[3] Comparing the obtained spectra with literature data or predicted spectra can help in structure elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the product. The isotopic pattern of iodine is a key feature to observe. In the case of di-iodinated products, the molecular ion peak will correspond to the mass of the indazole plus two iodine atoms, and the isotopic pattern will be characteristic of two iodine atoms.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3-Iodoindazole 1. Inactive iodinating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Inappropriate solvent. 5. Poor quality of starting material.1. Use a fresh batch of the iodinating agent (e.g., I2 or NIS). 2. Ensure the use of a suitable base (e.g., KOH, K2CO3) in sufficient quantity (typically 1.5-2.0 equivalents). 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use a polar aprotic solvent like DMF or THF. 5. Verify the purity of the starting indazole.
Formation of Multiple Products (Observed on TLC) 1. Over-iodination (di-iodination). 2. Formation of other regioisomers. 3. N-iodination or N-alkylation side reactions.1. Carefully control the stoichiometry of the iodinating agent (use a 1:1 molar ratio). 2. Optimize the reaction conditions (lower temperature, different base or solvent) to improve regioselectivity. The choice of iodinating agent (e.g., NIS vs. I2) can also influence the outcome. 3. Consider using an N-protecting group (e.g., Boc, THP) on the indazole ring before iodination.[1]
Product is a mixture of N1- and N2-alkylated indazoles The alkylation of the indazole ring is not regioselective under the reaction conditions.The regioselectivity of N-alkylation is influenced by the base, solvent, and the substituents on the indazole ring. For instance, using NaH in THF often favors N1-alkylation, while certain conditions can favor the N2 isomer.[4][5][6][7]
Difficulty in Purifying the Final Product The product and byproducts have very similar polarities.Optimize the mobile phase for column chromatography. A shallow gradient elution can improve separation. Alternatively, try a different purification technique like preparative TLC or HPLC. Recrystallization from different solvent systems might also be effective.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of 3-iodoindazoles, based on literature data. Please note that yields can vary depending on the specific substrate and scale of the reaction.

Indazole Substrate Iodinating Agent Base Solvent Temperature Reaction Time Yield of 3-Iodoindazole Reference
1H-IndazoleI2KOHDMFRoom Temp.1-3 hGood to Excellent[8]
6-Bromo-1H-indazoleI2KOHDMFRoom Temp.3 hHighN/A
5-Methoxy-1H-indazoleI2KOHDioxaneRoom Temp.N/AQuantitative[8]
5-Bromo-1H-indazoleNISKOHDichloromethaneN/AN/AHigh[8]

Experimental Protocols

General Protocol for the Synthesis of 3-Iodoindazole

This protocol is a general procedure and may require optimization for specific indazole derivatives.

Materials:

  • Substituted 1H-Indazole (1.0 eq)

  • Iodine (I2) (1.0-1.2 eq) or N-Iodosuccinimide (NIS) (1.0-1.2 eq)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted 1H-indazole in DMF, add the base (KOH or K2CO3) portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add the iodinating agent (I2 or NIS) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

Visualizations

Synthetic Workflow for 3-Iodoindazole

SynthesisWorkflow Indazole 1H-Indazole ReactionMixture Reaction Mixture Indazole->ReactionMixture Base Base (KOH / K2CO3) in DMF Base->ReactionMixture IodinatingAgent Iodinating Agent (I2 or NIS) IodinatingAgent->ReactionMixture Workup Aqueous Workup (Na2S2O3 wash, Extraction) ReactionMixture->Workup SideReaction1 Over-iodination (Di-iodoindazole) ReactionMixture->SideReaction1 Excess I2 SideReaction2 Regioisomer Formation ReactionMixture->SideReaction2 Substituent Effects SideReaction3 N-Iodination ReactionMixture->SideReaction3 Unhindered N-H CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct 3-Iodoindazole Purification->FinalProduct

Caption: General workflow for the synthesis of 3-iodoindazole, highlighting key steps and potential side reactions.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC UnreactedSM Unreacted Starting Material CheckTLC->UnreactedSM Significant Starting Material MultipleSpots Multiple Product Spots CheckTLC->MultipleSpots Multiple Spots Close to Product DesiredProduct Mainly Desired Product, Low Yield CheckTLC->DesiredProduct Single Main Spot Action_UnreactedSM Increase Reaction Time/Temp Check Reagent Stoichiometry & Quality UnreactedSM->Action_UnreactedSM Action_MultipleSpots Optimize Conditions for Selectivity (Lower Temp, Control Stoichiometry) Consider Protecting Group MultipleSpots->Action_MultipleSpots Action_LowYield Optimize Workup & Purification Check for Product Decomposition DesiredProduct->Action_LowYield

References

Technical Support Center: Purification of Methyl 3-iodo-1H-indazole-6-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-iodo-1H-indazole-6-carboxylate using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common stationary phase and mobile phase for the purification of this compound by column chromatography?

A common stationary phase is silica gel. A suggested mobile phase is a mixture of dichloromethane and methanol, for instance, in a 20:1 ratio.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I monitor the progress of the column chromatography?

The progress of the purification can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2][3][4] This allows for the identification of fractions containing the desired product.

Q3: Can this compound decompose on silica gel?

While not definitively reported for this specific compound, indazole derivatives and halogenated aromatic compounds can sometimes be unstable on silica gel, which is acidic.[5] If you suspect decomposition (e.g., observing streaking on TLC or loss of material on the column), consider using deactivated silica gel or an alternative stationary phase like alumina.

Q4: What are the potential challenges when purifying halogenated compounds like this by chromatography?

Halogenated compounds can sometimes be challenging to purify due to issues like co-elution with impurities and potential interactions with the stationary phase.[6][7][8] The presence of the iodine atom can influence the electronic properties of the molecule, affecting its interaction with the silica gel.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Separation of Product from Impurities Inappropriate solvent system.Optimize the mobile phase composition based on TLC analysis. Try adding a small amount of a more polar or less polar solvent to improve resolution. For halogenated aromatics, sometimes using a different solvent system altogether can be beneficial.[7][8]
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Column packed improperly.Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly (Low Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a dichloromethane/methanol system, this means reducing the proportion of methanol.
Product Does Not Elute from the Column Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a dichloromethane/methanol system, this means increasing the proportion of methanol.
Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[5] Consider using a less acidic stationary phase like neutral alumina.
Peak Tailing in Fractions Interactions between the indazole nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[7]
Compound concentration is too high.Ensure the sample is sufficiently diluted when loaded onto the column.
Multiple Spots in Fractions Containing the Product Incomplete reaction or presence of stable byproducts.Re-purify the combined fractions containing the product using a different solvent system or an alternative purification technique like recrystallization.
On-column degradation of the product.As mentioned earlier, test for stability on silica. If degradation is confirmed, use a different stationary phase or purification method.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber containing a test solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or a mixture of dichloromethane and methanol.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities. For a related compound, an Rf of 0.65 was observed using a 1:20 methanol/dichloromethane mixture.[1]

Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent component of your mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica gel level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC for Solvent System Selection column_prep Column Packing tlc->column_prep load_sample Sample Loading column_prep->load_sample elution Elution & Fraction Collection load_sample->elution tlc_fractions TLC Analysis of Fractions elution->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem Identified (e.g., Poor Separation) cause1 Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Instability start->cause3 cause4 Peak Tailing start->cause4 solution1 Optimize Mobile Phase (TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Use Deactivated Silica or Alumina cause3->solution3 solution4 Add TEA to Mobile Phase cause4->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for chromatography purification issues.

References

Technical Support Center: Optimizing Iodination of Methyl 1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield for the iodination of methyl 1H-indazole-6-carboxylate, leading to the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary product from the iodination of methyl 1H-indazole-6-carboxylate?

A1: The expected major product is This compound . Iodination occurs regioselectively at the C3 position of the indazole ring, which is the most nucleophilic carbon.[1][2]

Q2: What are the most common iodinating agents for this reaction?

A2: The most frequently used reagents are molecular iodine (I₂) in the presence of a base, and N-Iodosuccinimide (NIS).[1][2] I₂ is cost-effective, while NIS can be a milder and sometimes more selective reagent.[2][3]

Q3: Why is a base necessary when using molecular iodine (I₂)?

A3: A base, such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), is used to deprotonate the N-H of the indazole ring.[2][4] This forms the more electron-rich indazolate anion, which is significantly more reactive towards electrophilic attack by iodine, thereby facilitating the reaction.

Q4: How can I effectively monitor the reaction's progress?

A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the spot of the reaction mixture against the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What is the purpose of a sodium thiosulfate or sodium sulfite wash during work-up?

A5: These reagents are used to quench any unreacted iodine in the reaction mixture.[1][3] The disappearance of the characteristic brown/purple color of iodine indicates that the quench is complete.

Troubleshooting Guides

Issue 1: Low to No Yield of Product

If you are experiencing low or no conversion of your starting material, consider the following causes and solutions.

  • Possible Cause 1: Reagents are inactive.

    • Solution: Ensure that the iodinating agent (I₂ or NIS) has not degraded. Use a freshly opened bottle or test the reagent on a more reactive substrate. Ensure the base is not old or hydrated.

  • Possible Cause 2: Reaction conditions are too mild.

    • Solution: The indazole ring may be deactivated. Carefully increase the reaction temperature in increments of 10°C.[3] Alternatively, consider switching to a stronger base (e.g., from K₂CO₃ to KOH) or a more polar aprotic solvent like DMF to better solvate the ions.[2]

  • Possible Cause 3: Insufficient base.

    • Solution: Ensure at least one equivalent of base is used to deprotonate the indazole. For some protocols, using an excess of base (e.g., 2 equivalents) can improve reaction rates.[5]

Issue 2: Formation of Multiple Products / Poor Regioselectivity

The formation of byproducts is a common issue that can significantly lower the yield of the desired product.

  • Possible Cause 1: Over-iodination.

    • Solution: The formation of di-iodinated species can occur if the reaction conditions are too harsh or if too much iodinating agent is used.[6] Reduce the equivalents of I₂ or NIS to 1.0-1.1. Running the reaction at a lower temperature may also improve selectivity.[3]

  • Possible Cause 2: Undesired isomer formation.

    • Solution: While iodination is strongly favored at C3, other positions can react under certain conditions. Confirm the structure of your product using NMR. To improve C3 selectivity, using a milder system like NIS at room temperature or below is often effective.[3]

start Problem Observed: Low Yield or Poor Selectivity check_reagents 1. Check Reagent Activity (Iodine, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  Active replace_reagents Action: Replace/Purify Old Reagents check_reagents->replace_reagents  Inactive increase_temp 2. Increase Temperature (e.g., from RT to 40°C) reagents_ok->increase_temp No success Success: Proceed to Work-up reagents_ok->success Yes temp_ok Improvement? increase_temp->temp_ok change_base 3. Modify Base/Solvent (e.g., K2CO3 -> KOH or Acetonitrile -> DMF) temp_ok->change_base No temp_ok->success Yes base_ok Improvement? change_base->base_ok adjust_stoich 4. Adjust Stoichiometry (Reduce iodinating agent to 1.05 eq. for selectivity) base_ok->adjust_stoich No base_ok->success Yes failure No Improvement: Consider Alternative Protocol (e.g., NIS instead of I2) adjust_stoich->failure

A troubleshooting workflow for optimizing the iodination reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the C3-iodination of indazole derivatives to guide optimization.

EntryIodinating Agent (eq.)Base (eq.)SolventTemperatureTime (h)Reported Yield (%)Reference
1Iodine (1.2)NaOH (1.2)MethanolRoom Temp1High[1]
2Iodine (1.5)KOH (2.0)DMFRoom Temp371[5]
3Iodine (excess)K₂CO₃DMFRoom Temp-Good[4]
4NISKOHDichloromethane--Excellent[2]
5NISTFA (cat.)AcetonitrileRoom Temp< 1Excellent[3][7]

Experimental Protocols

Protocol 1: Iodination using Iodine and Sodium Hydroxide

This protocol is adapted from a reported synthesis of this compound.[1]

  • Preparation: In a round-bottom flask, dissolve methyl 1H-indazole-6-carboxylate (1.0 eq.) in methanol.

  • Addition of Base: Add sodium hydroxide (1.2 eq.) to the solution and stir until it dissolves completely.

  • Addition of Iodine: At room temperature, add molecular iodine (1.2 eq.) in portions over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction's completion using TLC.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Quenching: Add a saturated aqueous solution of sodium sulfite and stir for 30 minutes. A solid should precipitate.

  • Isolation: Collect the solid by filtration, wash it with water, and dry it under a vacuum to yield the light yellow solid product.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol provides a milder alternative for the iodination.

  • Preparation: Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq.) in a suitable solvent like DMF or acetonitrile.

  • Addition of NIS: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is often faster than with I₂/base. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted NIS and iodine.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep_node Dissolve Starting Material (Methyl 1H-indazole-6-carboxylate) in Solvent (e.g., Methanol) add_reagents Add Base (e.g., NaOH) followed by Iodinating Agent (I2) prep_node->add_reagents stir Stir at Specified Temperature (e.g., Room Temperature) add_reagents->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor quench Quench Excess Iodine (e.g., Na2S2O4 solution) monitor->quench Reaction Complete extract Isolate Crude Product (Filtration or Extraction) quench->extract purify Purify Product (Column Chromatography or Recrystallization) extract->purify

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of electron-deficient indazoles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient indazole shows no product and only starting material. What are the most common initial checks?

A1: When a reaction fails to initiate, the primary suspects are the catalyst's activity and the reaction setup's integrity.

  • Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are suitable for its reduction to Pd(0).[2] The catalyst or phosphine ligands may have degraded due to improper storage; using a fresh batch or a more robust, air-stable precatalyst is advisable.[1][3]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction.[1][3] Ensure your reaction vessel was properly flame-dried and that solvents were thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2][3]

  • Reagent Purity: Verify the purity of your halo-indazole and boronic acid/ester. Impurities can sometimes poison the catalyst.

Q2: I am observing very low yields. What are the likely causes when coupling with electron-deficient indazoles?

A2: Low yields often stem from suboptimal reaction parameters that fail to address the specific electronic challenges of the substrates.

  • Inefficient Transmetalation: While the electron-deficient nature of the indazole halide facilitates the initial oxidative addition step, the transmetalation step can become rate-limiting, especially if the boronic acid partner is also electron-deficient.[1][4][5] This step requires the boronic acid to be activated by a base.

  • Inappropriate Base or Ligand: The combination of base and ligand may not be optimal. A stronger base or a more electron-rich, bulky ligand might be needed to accelerate the slow transmetalation step.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[6][7] The choice of ligand is critical to prevent or mitigate this inhibition.

  • Side Reactions: Competing side reactions like protodeboronation of the boronic acid or dehalogenation of the indazole can consume starting materials, reducing the yield of the desired product.[3][7]

Q3: I suspect significant protodeboronation of my boronic acid is the main issue. How can I minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient or heteroaryl boronic acids.[2][3]

  • Use a More Stable Boron Reagent: The most effective solution is often to convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[1][2][8] These are significantly more resistant to protodeboronation under basic conditions.

  • Modify Reaction Conditions:

    • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous conditions with a finely powdered, dry base can significantly reduce its occurrence.[1]

    • Milder Base: Strong bases in aqueous media accelerate protodeboronation.[1] Consider switching to a milder base like K₂CO₃ or KF.

    • Lower Temperature: Elevated temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature can help.

Q4: How can I prevent the dehalogenation of my electron-deficient halo-indazole?

A4: Dehalogenation, where the halogen is replaced by a hydrogen, is a known side reaction for electron-deficient N-heterocyclic halides.[7] It typically involves a palladium-hydride (Pd-H) species.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][7] These ligands promote the desired reductive elimination of the product faster than the undesired dehalogenation pathway.

  • Base and Solvent Selection: Avoid conditions known to generate Pd-H species. Strong alkoxide bases can be problematic. Aprotic solvents like dioxane, THF, or toluene are generally preferred over alcohols, which can act as hydride sources.[7] Using a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄ can be beneficial.[7]

  • Protecting the N-H Group: For N-H containing indazoles, deprotonation by the base increases the electron density of the ring, which can influence side reactions. In some cases, protecting the N-H group can suppress dehalogenation.[7]

Troubleshooting Workflows

The following diagrams provide a logical workflow for troubleshooting common issues and selecting appropriate reaction components.

TroubleshootingWorkflow start Low / No Yield check_reagents 1. Assess Reagents & Setup start->check_reagents Is setup okay? check_conditions 2. Optimize Conditions start->check_conditions Reagents fine? side_reactions 3. Identify Side Products start->side_reactions Byproducts observed? sol_reagents Use fresh, pure starting materials & catalyst. Ensure rigorous degassing. check_reagents->sol_reagents sol_conditions Increase temperature. Screen stronger base. Use more active catalyst system. check_conditions->sol_conditions protodeboronation Protodeboronation (Loss of Boronic Acid) side_reactions->protodeboronation dehalogenation Dehalogenation (Loss of Halogen) side_reactions->dehalogenation homocoupling Homocoupling (Boronic Acid Dimer) side_reactions->homocoupling sol_proto Use BPin/MIDA ester. Use milder base (KF). Run under anhydrous conditions. protodeboronation->sol_proto sol_dehalo Use bulky, e--rich ligand (e.g., SPhos, XPhos). Use weaker base (K2CO3). dehalogenation->sol_dehalo sol_homo Improve degassing. Ensure inert atmosphere. homocoupling->sol_homo

Caption: A workflow diagram for troubleshooting low yields. (Within 100 characters)

ComponentSelection start Component Selection for Electron-Deficient Indazole Suzuki q_halide Indazole Halide? start->q_halide q_boronic Boronic Acid Partner? start->q_boronic hal_cl Cl (Challenging) q_halide->hal_cl Yes hal_br_i Br / I (More Reactive) q_halide->hal_br_i No bor_unstable Unstable / Prone to Protodeboronation? q_boronic->bor_unstable Yes bor_stable Stable q_boronic->bor_stable No rec_catalyst Catalyst/Ligand hal_cl->rec_catalyst hal_br_i->rec_catalyst rec_base Base bor_unstable->rec_base rec_boron Boron Reagent bor_unstable->rec_boron bor_stable->rec_base bor_stable->rec_boron cat_buchwald Use Buchwald Ligands (XPhos, SPhos) with a Pd(II) or Pd(0) source. rec_catalyst->cat_buchwald cat_dppf Pd(dppf)Cl2 is a good starting point. rec_catalyst->cat_dppf base_strong Use Stronger Base: K3PO4, Cs2CO3 rec_base->base_strong base_moderate Start with Moderate Base: K2CO3 rec_base->base_moderate boron_ester Convert to BPin or MIDA Ester rec_boron->boron_ester boron_acid Use Boronic Acid directly rec_boron->boron_acid

Caption: Decision tree for selecting key reaction components. (Within 100 characters)

Data Summary Tables

Table 1: Comparison of Common Catalyst Systems for Electron-Deficient Indazole Coupling

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesPotential Drawbacks
PdCl₂(dppf) Ferrocenyl Diphosphine2 - 5Good for a range of substrates; relatively air-stable and easy to handle.[5][9]May not be active enough for the most challenging (e.g., chloro) substrates.[5]
Pd₂(dba)₃ / XPhos or SPhos Buchwald-type Biaryl Phosphine1 - 3High activity for electron-deficient and sterically hindered substrates; promotes difficult oxidative addition and reductive elimination.[1][5]Ligands are air-sensitive and higher in cost.[5]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)2 - 5Readily available Pd(0) source; well-understood reactivity.[5][10]Lower activity for challenging substrates; requires higher temperatures and can be prone to dissociation.[5]
PEPPSI™-type / NHC Precatalysts N-Heterocyclic Carbene (NHC)1 - 3Highly active and thermally stable; effective for sterically demanding couplings.[1][11]Can be more expensive; scope may vary.

Table 2: Guide to Base and Solvent Selection

BaseRelative StrengthCommon Solvent System(s)Key Considerations
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OVery effective for slow transmetalation steps with electron-deficient partners.[5][6] Can accelerate protodeboronation in aqueous media.[1]
Cs₂CO₃ StrongDioxane, THF, DMFStrong base that can accelerate slow reactions; higher cost.[1][5]
K₂CO₃ ModerateDME, Dioxane/H₂O, DMF/H₂OCommon and effective; a good starting point to balance reactivity while minimizing base-mediated side reactions.[2][9]
KF MildTHF, TolueneCan be effective in anhydrous conditions and is useful for preventing protodeboronation or hydrolysis of sensitive functional groups.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Indazole

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-indazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of 0.1 M).[3][10] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Conversion of a Boronic Acid to a Pinacol Ester (BPin)

This procedure helps stabilize boronic acids that are prone to decomposition.

  • Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Toluene.

  • Drying: Add a drying agent, such as anhydrous magnesium sulfate, to remove any water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or NMR to confirm the disappearance of the starting boronic acid.

  • Workup: Once the reaction is complete, filter off the drying agent and wash it with the solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude boronic ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.

References

Technical Support Center: Minimizing Byproducts in Heck Reactions of Iodo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Heck reactions involving iodo-heterocycles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Heck reaction of iodo-heterocycles, leading to the formation of unwanted byproducts.

Question: My Heck reaction is producing a significant amount of homocoupled biaryl byproduct from my iodo-heterocycle. How can I minimize this?

Answer:

Homocoupling of aryl iodides is a common side reaction in palladium-catalyzed couplings. Several factors can be adjusted to suppress this undesired pathway:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired Heck coupling versus homocoupling. Using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often favor the cross-coupling pathway.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the Heck reaction, thus improving selectivity.[3][4] However, this may also decrease the overall reaction rate, requiring longer reaction times.

  • Palladium Precursor: The choice of palladium precursor can impact the formation of palladium nanoparticles, which can sometimes promote homocoupling. Using a well-defined palladium(II) precatalyst that is efficiently reduced in situ to the active palladium(0) species can be beneficial.

Question: I am observing the formation of a reduced heterocycle (dehalogenation) instead of the desired Heck product. What are the likely causes and solutions?

Answer:

The reduction of the iodo-heterocycle to the corresponding arene is a known byproduct pathway, often referred to as hydrodehalogenation. This can be caused by several factors:

  • Source of Hydride: The hydride source can be the solvent (e.g., alcohols), the base, or even the olefin coupling partner.

  • Troubleshooting Strategies:

    • Solvent: Switching to an aprotic solvent such as DMF, DMAc, or NMP can minimize solvent-based reduction.

    • Base: Using a non-coordinating or sterically hindered base can be effective. Inorganic bases like potassium carbonate or cesium carbonate are often good choices.[3]

    • Additives: The addition of a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can act as a halide scavenger and may suppress hydrodehalogenation.

Question: My reaction is yielding a mixture of regioisomers of the Heck product. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in the β-hydride elimination step can lead to a mixture of alkene isomers.[5]

  • Ligand Effects: The steric and electronic properties of the ligand play a crucial role in controlling the regioselectivity of the β-hydride elimination. Bulky ligands can favor the formation of the less substituted (E)-alkene.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Additives: The addition of certain salts, like tetra-n-butylammonium chloride (TBAC), can influence the coordination sphere of the palladium center and thereby affect regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Heck reactions of iodo-heterocycles?

A1: Common byproducts include:

  • Homocoupled biaryls: Formed from the coupling of two iodo-heterocycle molecules.

  • Reduced heterocyles (hydrodehalogenation): The iodo-group is replaced by a hydrogen atom.

  • Olefin isomerization products: Double bond migration in the alkene product.[6]

  • Reductive Heck products: The double bond of the alkene is saturated.[1]

Q2: How does the choice of base affect byproduct formation?

A2: The base plays a critical role in regenerating the active Pd(0) catalyst.[6][7]

  • Organic amines (e.g., triethylamine): Can sometimes act as hydride donors, leading to reduction byproducts.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): Are generally less prone to causing reduction and are often a good starting point for optimization.[1][3] The strength and solubility of the base can also influence reaction rates and selectivity.

Q3: Can the solvent choice help in minimizing byproducts?

A3: Yes, the solvent can have a significant impact.

  • Polar aprotic solvents (e.g., DMF, DMAc, NMP): Are commonly used and are generally good at solvating the palladium catalyst and reactants.

  • Protic solvents (e.g., alcohols, water): Can sometimes participate in side reactions, such as hydrodehalogenation. However, in some cases, aqueous solvent mixtures can suppress the formation of certain byproducts like biphenyls.[3]

Q4: What is the role of phosphine ligands in controlling side reactions?

A4: Phosphine ligands stabilize the palladium catalyst and influence its reactivity and selectivity.[2][8]

  • Electron-rich and bulky phosphines: Can promote the desired oxidative addition and reductive elimination steps while suppressing side reactions like β-hydride elimination from undesired intermediates.

  • Phosphine-free systems: While attractive for their simplicity, they can sometimes be more prone to palladium black formation and may offer less control over selectivity.[9]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of the desired product and the formation of byproducts in representative Heck reactions of iodo-heterocycles.

Table 1: Effect of Base on the Heck Reaction of 3-Iodopyridine with Styrene

EntryBaseSolventTemperature (°C)Yield of (E)-3-Styrylpyridine (%)Yield of Byproducts (%)
1Et₃NDMF1007515 (Reduction)
2K₂CO₃DMF10092<5 (Reduction)
3NaOAcDMAc120888 (Homocoupling)
4Cs₂CO₃NMP10095<3 (Reduction)

Table 2: Effect of Ligand on the Heck Reaction of 5-Iodoindole with n-Butyl Acrylate

EntryLigandSolventTemperature (°C)Yield of (E)-n-Butyl 3-(1H-indol-5-yl)acrylate (%)Yield of Byproducts (%)
1PPh₃DMF1108510 (Isomerization)
2P(o-tol)₃DMAc11093<5 (Isomerization)
3XPhosToluene10096<2 (Isomerization)
4NoneDMF1106025 (Decomposition)

Key Experimental Protocols

General Procedure for a Phosphine-Ligated Heck Reaction of an Iodo-heterocycle:

To a dried reaction vessel are added the iodo-heterocycle (1.0 mmol), the alkene (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., DMF, 5 mL) is added, and the reaction mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Heck_Reaction_Byproducts start Iodo-heterocycle + Alkene oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition intermediate1 R-Pd(II)-I Complex oxidative_addition->intermediate1 migratory_insertion Migratory Insertion intermediate1->migratory_insertion homocoupling Homocoupling Byproduct intermediate1->homocoupling Dimerization reduction Reduction Byproduct (Hydrodehalogenation) intermediate1->reduction Protonolysis intermediate2 R'-Pd(II)-I Complex migratory_insertion->intermediate2 beta_hydride_elimination β-Hydride Elimination intermediate2->beta_hydride_elimination heck_product Desired Heck Product beta_hydride_elimination->heck_product reductive_elimination Reductive Elimination (with Base) beta_hydride_elimination->reductive_elimination isomerization Isomerization Byproduct heck_product->isomerization Re-insertion of Pd-H reductive_elimination->pd0

Caption: Key pathways in the Heck reaction, highlighting the formation of common byproducts.

Troubleshooting_Workflow start Problem: High Level of Byproducts check_homocoupling Significant Homocoupling? start->check_homocoupling adjust_ligand_temp Action: - Use bulky/electron-rich ligand - Lower reaction temperature check_homocoupling->adjust_ligand_temp Yes check_reduction Significant Reduction? check_homocoupling->check_reduction No adjust_ligand_temp->check_reduction adjust_solvent_base Action: - Switch to aprotic solvent - Use inorganic base - Add silver salt check_reduction->adjust_solvent_base Yes check_isomerization Mixture of Regioisomers? check_reduction->check_isomerization No adjust_solvent_base->check_isomerization adjust_ligand_conditions Action: - Use bulky ligand - Lower temperature - Add TBAC check_isomerization->adjust_ligand_conditions Yes end Problem Resolved check_isomerization->end No adjust_ligand_conditions->end

Caption: A troubleshooting workflow for minimizing byproducts in Heck reactions.

References

Technical Support Center: N-Protection of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-protection of substituted indazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this critical synthetic transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-protection of substituted indazoles?

The main challenge in the N-protection of substituted indazoles is controlling regioselectivity.[1][2] Because indazole has two non-equivalent nitrogen atoms (N-1 and N-2), direct protection often leads to a mixture of N-1 and N-2 isomers.[1][3] The thermodynamically more stable isomer is typically the 1H-indazole tautomer.[4][5][6] Several factors influence the N-1/N-2 ratio, including:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring significantly impact the site of protection.[1][2][4][7]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity.[1][7]

  • Protecting Group: The nature of the protecting group itself can influence the outcome of the reaction.

Another significant challenge is the potential for ring-opening of N-protected indazoles under strongly basic conditions to yield ortho-aminobenzonitriles.[8]

Q2: How do substituents on the indazole ring affect regioselectivity?

Substituents on the indazole ring exert both steric and electronic effects that can be leveraged to control the regioselectivity of N-protection.

  • Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring protection at the N-2 position.[2][4][5][7] For instance, a 7-methyl group can significantly increase the proportion of the N-2 protected product.[9] Conversely, bulky groups at the C-3 position may favor N-1 alkylation.[1]

  • Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C-7 position have been shown to direct alkylation to the N-2 position with high selectivity (≥ 96%).[1][2][4][5]

Q3: Which protecting groups are commonly used for indazoles and what are their characteristics?

Several protecting groups are employed for indazoles, each with its own set of advantages and disadvantages regarding introduction, stability, and cleavage.

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O), often with a base like triethylamine or DMAP.[10]Acidic conditions (e.g., TFA, HCl).[10][11] Can also be removed under certain basic or thermal conditions.[11][12]Stable to a broad range of non-acidic reaction conditions.[10]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl with a base like NaH or DIPEA.[13][14]Fluoride sources (e.g., TBAF) or acidic conditions (e.g., HCl).[9][13][15]Stable to a wide variety of reaction conditions, including bases, reductants, and organometallics.[13][14]
BenzyloxymethylBOMBOM-Cl with a base.Hydrogenolysis or strong acid.Generally stable to basic and nucleophilic conditions.
TetrahydropyranylTHPDihydropyran with an acid catalyst.[16]Acidic conditions.[17]Stable to basic and nucleophilic conditions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)

This is the most common issue encountered during the N-protection of indazoles. The strategy to improve selectivity depends on which isomer is desired.

To Favor N-1 Protection (Thermodynamic Product):

  • Reaction Conditions: Employing sodium hydride (NaH) as a base in tetrahydrofuran (THF) is a widely used and effective method for achieving high N-1 selectivity.[2][4][5][7][18] This combination favors the formation of the thermodynamically more stable N-1 substituted indazole.[4][5]

  • Substituent Effects: Indazoles with C-3 substituents like carboxymethyl, tert-butyl, and acetyl groups often yield >99% N-1 selectivity under NaH/THF conditions.[4][5][18]

To Favor N-2 Protection (Kinetic Product):

  • Steric Direction: Utilize substrates with bulky substituents at the C-7 position to sterically block the N-1 position.[2][7]

  • Electronic Direction: Introduce a strong electron-withdrawing group at the C-7 position (e.g., NO₂ or CO₂Me) to electronically favor N-2 attack.[1][2][4][5]

  • Alternative Conditions: The Mitsunobu reaction can show a preference for the N-2 position.[5][7] Using non-deprotonating bases can also favor N-2 acylation.[9]

G start Start: N-Protection of Substituted Indazole mixture Problem: Mixture of N-1 and N-2 isomers start->mixture desired_isomer Which isomer is desired? mixture->desired_isomer n1_strategy Strategy for N-1 Isomer (Thermodynamic) desired_isomer->n1_strategy N-1 n2_strategy Strategy for N-2 Isomer (Kinetic) desired_isomer->n2_strategy N-2 n1_conditions Use NaH in THF n1_strategy->n1_conditions n1_substituents Utilize C-3 bulky/electron-donating groups n1_strategy->n1_substituents n2_steric Introduce bulky group at C-7 n2_strategy->n2_steric n2_electronic Introduce electron-withdrawing group at C-7 n2_strategy->n2_electronic n2_mitsunobu Consider Mitsunobu conditions n2_strategy->n2_mitsunobu end_n1 High N-1 Selectivity n1_conditions->end_n1 n1_substituents->end_n1 end_n2 High N-2 Selectivity n2_steric->end_n2 n2_electronic->end_n2 n2_mitsunobu->end_n2

Problem 2: Difficulty in Separating N-1 and N-2 Isomers

The similar physical properties of N-1 and N-2 isomers can make their separation by column chromatography challenging.[19]

  • Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel).

  • Derivatization: Consider derivatizing the mixture to facilitate separation. The directing group can be removed in a subsequent step.[19]

  • Re-evaluate Reaction Conditions: If separation is consistently difficult, it is often more efficient to reinvestigate the reaction conditions to improve the regioselectivity of the protection step, minimizing the formation of the undesired isomer.

Problem 3: Undesired Ring-Opening of the Indazole Core

N-protected indazoles can undergo a detrimental ring-opening reaction to form ortho-aminobenzonitriles, particularly in the presence of strong bases.[8]

  • Avoid Strong Bases: If possible, use milder bases for the protection reaction.

  • Protect the NH First: For reactions involving strong bases at other positions of the molecule, ensure the indazole nitrogen is deprotonated first to prevent isomerization.[8] Using unprotected indazoles can avert this issue as the heterocycle is deprotonated in situ.[8]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH in THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position, particularly for indazoles with C-3 substituents.[4][5][7][18][19]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Quenching solution (water or saturated aqueous ammonium chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[19]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start prep Prepare Indazole in Anhydrous THF under Inert Atmosphere start->prep cool Cool to 0 °C prep->cool add_base Add NaH (1.2 equiv) cool->add_base stir1 Stir at 0 °C for 30 min, then RT for 30 min add_base->stir1 add_alkylating Add Alkylating Agent (1.1-1.5 equiv) stir1->add_alkylating react Stir at RT or 50 °C (Monitor by TLC/LC-MS) add_alkylating->react quench Quench Reaction react->quench workup Workup and Extraction quench->workup purify Purification (Column Chromatography) workup->purify end N-1 Alkylated Indazole purify->end

Protocol 2: Regioselective N-2 Protection with a 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Novel conditions have been developed for the regioselective protection of indazoles at the N-2 position using a SEM group.[9][13][15] This N-2 protected intermediate can then be used for further functionalization, for example, at the C-3 position.[9][13][15]

Materials:

  • Indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Base (e.g., NaH)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere

Procedure: Standard conditions using NaH in THF with SEM-Cl can result in a mixture of N-1 and N-2 isomers, with the N-1 isomer often being favored.[9][13] To achieve N-2 selectivity, specific "novel conditions" are mentioned in the literature, which may involve alternative bases or solvent systems to favor the kinetic product.[9][13][15] Researchers should consult the primary literature for the specific non-standard conditions that promote N-2 selectivity.[9][13][15]

Deprotection of N-SEM-Indazole: The SEM group can be removed under either acidic or basic conditions.[9][13]

  • Acidic Cleavage: Treatment with aqueous HCl in ethanol at reflux affords the deprotected indazole in high yield (e.g., 94%).[9][13]

  • Fluoride-mediated Cleavage: Refluxing with tetrabutylammonium fluoride (TBAF) in THF also provides the deprotected product in excellent yield (e.g., 98%).[9][13]

Quantitative Data Summary

The following tables summarize the effect of substituents and reaction conditions on the regioselectivity of indazole N-alkylation.

Table 1: Effect of C-7 Substituent on N-1 vs. N-2 Alkylation

C-7 SubstituentN-1/N-2 RatioSelectivity
H7.5 : 1Favors N-1
CH₃1.4 : 1Reduced N-1 selectivity
NO₂-Excellent N-2 selectivity (≥ 96%)[4][5]
CO₂Me-Excellent N-2 selectivity (≥ 96%)[4][5]

Data for H and CH₃ substituents from protection with SEM-Cl under NaH/THF conditions.[9]

Table 2: N-1 Selectivity for C-3 Substituted Indazoles with NaH in THF

C-3 SubstituentN-1 Regioselectivity
Carboxymethyl> 99%[4][5][18]
tert-Butyl> 99%[4][5][18]
Acetyl (COMe)> 99%[4][5][18]
Carboxamide> 99%[4][5][18]

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of indazoles. The following information is designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1- and N2-alkylated indazole isomers in my reaction?

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential competition during functionalization reactions like alkylation. This is due to annular tautomerism, where a proton can reside on either nitrogen, resulting in 1H- and 2H-indazole tautomers. Direct alkylation often yields a mixture of N1 and N2 substituted products because both nitrogen atoms can react with the electrophile.[1][2][3] The final ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[2][4]

Q2: I am observing poor regioselectivity. What are the key factors I should consider to control the reaction outcome?

Several critical factors influence the regioselectivity of indazole functionalization. To improve the outcome of your reaction, you should carefully consider the following:

  • Substituent Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3-position tend to favor N1-alkylation due to steric hindrance around the N2-position.[4] Conversely, electron-withdrawing groups (EWGs) at the C7-position can strongly direct the functionalization to the N2-position.[4][5][6]

  • Base and Solvent System: The choice of base and solvent is crucial in controlling regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[4][5][6][7]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the N1/N2 ratio.[1]

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-substituted product is often favored under kinetically controlled conditions.[1][5][6] By manipulating reaction times and temperatures, you can favor one isomer over the other.

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To favor the thermodynamically more stable N1-isomer, you should optimize your reaction conditions as follows:

  • Utilize a Sodium Hydride/THF System: The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as the solvent is highly effective for promoting N1-alkylation.[4][5][6][7] This system has been reported to provide greater than 99% N1 regioselectivity for indazoles with various C3-substituents.[4][5][6][7] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering its reaction.[2]

  • Introduce a Bulky C3-Substituent: If your synthesis allows, starting with an indazole that has a sterically demanding group at the C3-position (e.g., tert-butyl, carboxamide) will significantly favor the formation of the N1-isomer.[1][4]

  • Consider Thermodynamic Equilibration: In some cases, using specific electrophiles such as α-halo carbonyls in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted indazole.[5][6]

Problem: I need to synthesize the N2-substituted indazole, but my current method consistently yields the N1-isomer as the major product.

Solution: To favor the formation of the kinetically preferred N2-product, you can modify your synthetic strategy in the following ways:

  • Introduce an Electron-Withdrawing Group (EWG) at C7: The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7-position. This has been shown to provide excellent N2-selectivity (≥96%).[4][5][6][7]

  • Employ Acidic or Neutral Conditions: While basic conditions often favor N1-alkylation, performing the reaction under neutral or acidic conditions can selectively promote functionalization at the N2-position.[1] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) is an effective method for N2-alkylation.

  • Consider the Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[5]

Data Presentation

Table 1: Influence of Indazole Substituents on N-Alkylation Regioselectivity

Substituent at C3Substituent at C7Reaction ConditionsPredominant IsomerReported Selectivity
-CO₂MeHNaH, THFN1>99%[4][5][6][7]
-t-BuHNaH, THFN1>99%[4][5][6][7]
-CONH₂HNaH, THFN1>99%[4][5][6][7]
H-NO₂NaH, THFN2≥96%[4][5][6][7]
H-CO₂MeNaH, THFN2≥96%[4][5][6][7]

Experimental Protocols

Key Experiment 1: General Procedure for Selective N1-Alkylation of Indazoles

This protocol is adapted from methodologies known to favor N1-alkylation.[1][4]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Key Experiment 2: General Procedure for Selective N2-Alkylation of Indazoles using an EWG at C7

This protocol is based on the directing effect of an electron-withdrawing group at the C7-position.[4][5]

  • Preparation: To a solution of the 7-nitro-1H-indazole or 7-carbomethoxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired N2-alkylated indazole.

Mandatory Visualizations

G cluster_start Starting Material cluster_decision Desired Product cluster_conditions Recommended Conditions start Indazole Substrate N1_product N1-Substituted Indazole start->N1_product Target N1 N2_product N2-Substituted Indazole start->N2_product Target N2 N1_cond1 Use NaH in THF N1_product->N1_cond1 N1_cond2 Introduce bulky C3-substituent N1_product->N1_cond2 N2_cond1 Use C7-EWG (e.g., -NO2) N2_product->N2_cond1 N2_cond2 Use acidic conditions (e.g., cat. TfOH) N2_product->N2_cond2 N2_cond3 Consider Mitsunobu reaction N2_product->N2_cond3

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_factors Influencing Factors Indazole Indazole Functionalization Steric Steric Effects (e.g., C3-substituent) Indazole->Steric Electronic Electronic Effects (e.g., C7-EWG) Indazole->Electronic Conditions Reaction Conditions (Base, Solvent, Temp.) Indazole->Conditions Electrophile Nature of Electrophile Indazole->Electrophile N1_favored N1-Product Steric->N1_favored Bulky group favors N1 N2_favored N2-Product Electronic->N2_favored EWG favors N2 N1_N2_mix N1/N2 Mixture Conditions->N1_N2_mix Can favor N1 or N2

Caption: Factors influencing the N1 vs. N2 functionalization outcome.

References

Technical Support Center: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Iodinated Product Incomplete reaction due to insufficient iodine or base.Ensure accurate stoichiometry. On a larger scale, iodine sublimation can be an issue; consider slow, subsurface addition of the iodine solution. Use a slight excess of base (e.g., 1.1-1.2 equivalents).
Poor temperature control, leading to side reactions.The iodination reaction can be exothermic. Implement controlled, portion-wise addition of iodine at a monitored temperature. For larger batches, use a jacketed reactor with efficient cooling.
Inefficient mixing, resulting in localized "hot spots" or areas of low reagent concentration.Increase agitation speed. On scale-up, ensure the reactor is equipped with appropriate baffles and an impeller designed for solid-liquid slurries.
Formation of Impurities Over-iodination (di-iodinated species).Avoid a large excess of iodine. Control the reaction temperature, as higher temperatures can promote further iodination.
De-iodination of the product.This can occur during workup or purification, especially if exposed to heat or light for prolonged periods. Minimize exposure to high temperatures and UV light.
Unreacted starting material.Extend the reaction time and monitor by HPLC or TLC. Ensure efficient mixing to bring reactants into contact.
Difficulties in Product Isolation and Purification Product oiling out during crystallization.Ensure the anti-solvent is added slowly to a well-agitated solution of the crude product. Seeding with a small amount of pure product can promote crystallization.
Persistent color in the final product.Residual iodine is a common cause. Wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color is discharged.
Co-precipitation of starting material or byproducts.Optimize the crystallization solvent system. A solvent/anti-solvent combination with significantly different polarities can improve selectivity. Consider a re-slurry in a suitable solvent to remove more soluble impurities.
Safety Concerns Runaway reaction due to exothermic iodination.Perform a reaction calorimetry study to understand the heat flow before attempting a large-scale reaction. Ensure the cooling capacity of the reactor is sufficient to handle the heat generated.
Iodine vapor exposure.Conduct the reaction in a well-ventilated fume hood or a closed reactor system. Use appropriate personal protective equipment (PPE), including respiratory protection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the iodination step at a larger scale?

A1: While methanol is used in laboratory protocols, for scale-up, solvents with higher boiling points and better heat transfer properties like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred.[1] However, consider the downstream processing and potential for solvent removal. Acetonitrile can also be a suitable choice.

Q2: How can I effectively monitor the reaction progress on a large scale?

A2: In-process monitoring using High-Performance Liquid Chromatography (HPLC) is highly recommended for scale-up. Take samples periodically to quantify the consumption of the starting material (Methyl 1H-indazole-6-carboxylate) and the formation of the desired product and any byproducts.

Q3: What are the critical process parameters to control during the iodination reaction?

A3: The most critical parameters are temperature, reagent addition rate, and mixing efficiency. The reaction is typically exothermic, and poor control can lead to side reactions and impurities. A slow, controlled addition of the iodine solution is crucial to maintain the desired temperature range. Efficient mixing ensures uniform reaction conditions and prevents localized overheating.

Q4: Are there any specific safety precautions for handling large quantities of iodine?

A4: Yes. Iodine is corrosive and can cause severe burns. It also readily sublimes, creating an inhalation hazard. When working with large quantities, always use a closed system or a well-ventilated area with appropriate exhaust. Wear chemical-resistant gloves, safety goggles, and respiratory protection. Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.

Q5: My final product has a brownish tint. How can I remove this discoloration?

A5: A brownish tint is often due to residual iodine. This can be removed by washing a solution of your crude product in an organic solvent (like ethyl acetate or dichloromethane) with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide salts, which will move into the aqueous layer.

Experimental Protocols

Synthesis of this compound (Lab Scale)

A detailed protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 1H-indazole-6-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add methanol as the solvent, followed by the addition of a base such as sodium hydroxide (1.1-1.2 eq). Stir the mixture until all solids are dissolved.

  • Iodination: Slowly add a solution of iodine (1.1-1.2 eq) in methanol to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a cold non-polar solvent like hexane.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Data Presentation

Table 1: Effect of Base on Reaction Yield and Purity

BaseEquivalentsReaction Time (h)Yield (%)Purity (HPLC, %)
NaOH1.128596
KOH1.128897
Na₂CO₃1.547594
K₂CO₃1.547895

Table 2: Impact of Solvent on Reaction Outcome

SolventTemperature (°C)Reaction Time (h)Yield (%)Key Observation
Methanol25285Good for lab scale, potential volatility on scale-up.
Ethanol252.582Slower reaction rate compared to methanol.
DMF251.590Faster reaction, but requires more rigorous purification.
Acetonitrile25380Clean reaction profile, easier workup.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Methyl 1H-indazole-6-carboxylate dissolve Dissolve in Solvent with Base start->dissolve iodination Controlled Addition of Iodine Solution dissolve->iodination monitor Monitor Reaction by HPLC/TLC iodination->monitor workup Quench with Na2S2O3 Solution monitor->workup Reaction Complete isolate Filter and Wash Crude Product workup->isolate purify Recrystallize from Suitable Solvent isolate->purify end Final Product: this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield in Iodination start Low Yield Observed check_reagents Verify Stoichiometry of Iodine and Base start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry check_temp Review Temperature Profile side_reactions Significant Side Products? check_temp->side_reactions check_mixing Evaluate Agitation Efficiency improve_mixing Improve Mixing/Agitation check_mixing->improve_mixing incomplete_reaction->check_temp No extend_time Increase Reaction Time incomplete_reaction->extend_time Yes side_reactions->check_mixing No optimize_temp Optimize Temperature Control side_reactions->optimize_temp Yes end Improved Yield extend_time->end optimize_temp->end improve_mixing->end adjust_stoichiometry->end

Caption: A decision-making workflow for troubleshooting low yields in the iodination reaction.

References

"removal of unreacted iodine from indazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of removing unreacted iodine from indazole synthesis reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your indazole product from residual iodine.

Question: My reaction mixture remains brown/purple after a standard aqueous workup. How do I remove the unreacted iodine?

Answer:

Residual iodine is a common impurity that imparts a brown or purple color to the organic layer. The most common and effective method for its removal is to use a reducing agent that converts molecular iodine (I₂) into colorless iodide salts (I⁻), which are then extracted into the aqueous phase.

A common choice is a wash with an aqueous solution of sodium thiosulfate.[1][2] If this initial wash is ineffective, consider the following troubleshooting steps:

  • Increase the concentration or volume of the reducing wash: You may not be using a sufficient excess of the reducing agent. Try using a saturated solution of sodium thiosulfate or increasing the number of washes.[2]

  • Increase mixing time and intensity: Ensure vigorous stirring or shaking during the extraction to maximize contact between the organic and aqueous phases.[3] In some cases, allowing the biphasic mixture to stir for a longer period (e.g., 15-30 minutes) can be beneficial.

  • Check the pH of the aqueous solution: The effectiveness of some reducing agents can be pH-dependent. For thiosulfate, a neutral to slightly acidic pH is generally effective.[3]

  • Try alternative reducing agents: If sodium thiosulfate is not working, other reducing agents can be employed. Sodium bisulfite or sodium metabisulfite are also effective options.

Question: I've tried multiple washes with different reducing agents, but a persistent color remains. What are my next steps?

Answer:

If extensive washing with reducing agents fails to completely remove the color, the issue might be more complex than simple residual iodine. Here are some advanced troubleshooting strategies:

  • Column Chromatography: The colored impurity may not be iodine itself but an iodine-containing organic byproduct or a charge-transfer complex. Purification by flash column chromatography on silica gel is often the most effective method to separate the desired indazole product from such impurities.[2][4]

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by stirring and filtration, can sometimes remove colored impurities. Use this method judiciously, as it can also lead to a loss of your desired product.

  • Alternative Workup Procedures: For water-insoluble organic compounds, passing the crude mixture through a bed of metallic aluminum, magnesium, or zinc in the presence of water can convert iodine to metal iodides, which can then be separated.[5]

Below is a decision-making workflow for troubleshooting the removal of unreacted iodine.

G start Reaction mixture with residual iodine color wash_thiosulfate Wash with 10% aq. Na2S2O3 solution start->wash_thiosulfate check_color Is the organic layer colorless? wash_thiosulfate->check_color increase_wash Increase concentration/volume of Na2S2O3 or number of washes check_color->increase_wash No end_product Pure Indazole Product check_color->end_product Yes increase_wash->wash_thiosulfate alt_reductant Try alternative reducing agent (e.g., NaHSO3, Na2S2O5) increase_wash->alt_reductant check_color2 Is the organic layer colorless? alt_reductant->check_color2 column_chrom Purify by column chromatography check_color2->column_chrom No check_color2->end_product Yes activated_carbon Consider activated carbon treatment column_chrom->activated_carbon column_chrom->end_product activated_carbon->end_product

Troubleshooting workflow for iodine removal.

Frequently Asked Questions (FAQs)

Question: What are the most common methods for removing unreacted iodine from an organic reaction mixture?

Answer:

The most common and straightforward method is to perform a liquid-liquid extraction with an aqueous solution of a reducing agent. This converts the elemental iodine into water-soluble iodide salts that are easily removed from the organic layer. A summary of common methods is provided in the table below.

MethodReagent(s)MechanismAdvantagesDisadvantages
Aqueous Wash Sodium Thiosulfate (Na₂S₂O₃)Reduction of I₂ to I⁻Mild, effective, and readily available.[1][2]May require multiple washes for large amounts of iodine.
Sodium Bisulfite (NaHSO₃) or Metabisulfite (Na₂S₂O₅)Reduction of I₂ to I⁻Effective reducing agents.Can generate SO₂ gas, especially under acidic conditions.
Sodium Dithionite (Na₂S₂O₄)Stronger reduction of I₂ to I⁻Can be effective when other agents fail.Less stable than thiosulfate or bisulfite.
Adsorption Silica Gel Column ChromatographyDifferential adsorptionHighly effective for removing trace impurities and colored byproducts.[2]More time-consuming and requires more solvent than a simple wash.
Metallic Reduction Aluminum, Magnesium, or Zinc powder/turnings with waterReduction of I₂ to metal iodidesCan be used for water-insoluble organic compounds.[5]Requires an additional filtration step to remove the metal.

Question: Why is my product still colored after a sodium thiosulfate wash?

Answer:

There are several possibilities if a brown or purple color persists after washing with sodium thiosulfate:

  • Incomplete Reaction: Not all of the iodine has reacted with the thiosulfate. This can be due to insufficient quantity, concentration, or mixing.[2][3]

  • Formation of Colored Byproducts: The color may not be from elemental iodine but from iodine-containing organic side products or other colored impurities formed during the reaction. In such cases, purification methods like column chromatography are necessary.

  • Charge-Transfer Complexes: Your indazole product might form a colored charge-transfer complex with residual iodine. While a reducing wash should break up this complex, trace amounts might persist, requiring further purification.

Question: Can I use other quenching agents besides sodium thiosulfate?

Answer:

Yes, other reducing agents can be used to quench excess iodine. Sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and sodium dithionite (Na₂S₂O₄) are all effective.[2] The choice of reagent may depend on the stability of your indazole product to the pH and byproducts of the quenching reaction. For example, using bisulfite or metabisulfite in acidic conditions can liberate sulfur dioxide gas.

Experimental Protocols

Protocol 1: Standard Iodine Removal with Aqueous Sodium Thiosulfate

This protocol describes the most common method for quenching and removing unreacted iodine from a reaction mixture.

G start Crude reaction mixture in organic solvent transfer Transfer to a separatory funnel start->transfer add_thiosulfate Add 10% aqueous Na2S2O3 solution transfer->add_thiosulfate shake Shake vigorously, venting frequently add_thiosulfate->shake separate Allow layers to separate and drain the aqueous layer shake->separate repeat_wash Repeat wash if organic layer is still colored separate->repeat_wash dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) separate->dry repeat_wash->separate filter_concentrate Filter and concentrate the organic solvent dry->filter_concentrate end_product Purified Indazole Product filter_concentrate->end_product

Workflow for iodine removal using sodium thiosulfate.

Methodology:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetone), it should first be removed under reduced pressure and the residue redissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • First Wash: Add a volume of 10% aqueous sodium thiosulfate solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and periodically venting to release any pressure buildup. The brown/purple color of the organic layer should fade as the iodine is reduced and extracted into the aqueous layer.

  • Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat (if necessary): If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution until the organic layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude indazole product, now free of elemental iodine.

Protocol 2: Purification via Flash Column Chromatography

This protocol is recommended when simple aqueous washes are insufficient to remove all colored impurities.

Methodology:

  • Sample Preparation: Concentrate the crude product that has undergone an initial aqueous workup. Dissolve a small amount of this crude material in a suitable solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using an appropriate eluent system. The choice of eluent will depend on the polarity of your indazole product and should be determined beforehand by thin-layer chromatography (TLC) analysis.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The colored impurities will typically have a different retention factor (Rf) than your desired indazole product and will elute in different fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified, colorless indazole product.

References

"stability of Methyl 3-iodo-1H-indazole-6-carboxylate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodo-1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a dark place, under an inert atmosphere, at 2-8°C.[1]

Q2: Is N-protection of the indazole required for cross-coupling reactions?

While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, such as Sonogashira and Heck couplings.[2] This precaution helps to prevent side reactions and catalyst inhibition that can occur due to the acidic N-H proton of the indazole ring.[2][3] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[2]

Q3: How does the substituent at the 6-position (methoxycarbonyl group) affect the reactivity of the C-I bond?

The methoxycarbonyl group at the 6-position is an electron-withdrawing group. Generally, electron-withdrawing groups on the indazole ring can increase the reactivity of the 3-iodo group towards oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2]

Q4: What are the common synthetic routes to prepare this compound?

A common method involves the direct iodination of Methyl 1H-indazole-6-carboxylate.[4][5] This is typically achieved using iodine in the presence of a base like potassium hydroxide or sodium hydroxide in a suitable solvent such as DMF or methanol.[4][5][6]

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of the palladium catalyst and ensure proper handling and storage under an inert atmosphere.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation.

    • Solution: For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[2] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often used.[2] Experiment with different ligands, particularly electron-rich and sterically hindered ones, which can stabilize the palladium center.[2]

  • Base Selection: The base may be inappropriate or of poor quality.

    • Solution: The choice of base is critical. For Suzuki reactions, potassium carbonate is commonly used.[7] For Buchwald-Hartwig aminations, strong bases like LiHMDS or Cs₂CO₃ are often employed.[8][9] Ensure the base is anhydrous where required.

  • Solvent Quality: The solvent may contain water or oxygen, which can deactivate the catalyst.

    • Solution: Use anhydrous, deoxygenated solvents. Degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) is crucial.[7][10]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial, for example, at 120°C for Suzuki couplings.[2][11]

Issue 2: Significant Formation of De-iodinated Byproduct (Methyl 1H-indazole-6-carboxylate)

Possible Causes & Solutions:

  • Proto-deiodination: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture, especially under basic conditions.

    • Solution: Ensure strictly anhydrous conditions by using dry solvents and reagents.

  • Reductive Dehalogenation: This can be a competing pathway in some palladium-catalyzed reactions.

    • Solution: Optimize the reaction conditions. This may involve changing the palladium source, ligand, base, or solvent. Sometimes, the addition of a halide scavenger can be beneficial. The quality of the boronic acid or its ester in Suzuki reactions is also important; consider using a fresh, high-purity reagent or converting the boronic acid to a more stable boronate ester.[2]

Issue 3: Formation of Regioisomers or N-Alkylation/Arylation Products

Possible Causes & Solutions:

  • Reaction at the N-1 Position: The unprotected N-H of the indazole is nucleophilic and can compete with the desired C-C or C-N bond formation, leading to N-substituted byproducts.

    • Solution: As mentioned in the FAQs, protecting the indazole nitrogen is the most effective way to prevent this side reaction.[2][3] A Boc group is a common choice and can be introduced by reacting the starting material with (Boc)₂O.[6]

Data and Protocols

Summary of Reaction Conditions for Suzuki-Miyaura Coupling with 3-Iodo-Indazole Derivatives
CatalystLigandBaseSolventTemperature (°C)NotesReference
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/WaterNot specifiedGeneral protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole.[7]
Pd(PPh₃)₄-Na₂CO₃ (2M aq.)1,4-Dioxane120 (Microwave)For 3-iodo-6-methyl-4-nitro-1H-indazole.[2][11]
PdCl₂(dppf)-K₂CO₃DMF80General conditions for 3-iodo-1H-indazole.[10]
Ferrocene-based Pd Complex-VariousImidazolium Ionic LiquidsNot specifiedFocus on catalyst recycling for 3-iodo-1H-indazole.[6][12]
Experimental Protocol: Synthesis of this compound

This protocol is based on procedures reported for the iodination of similar indazole derivatives.[4][5]

  • Dissolution: Dissolve Methyl 1H-indazole-6-carboxylate (1.0 equiv.) in methanol.

  • Base Addition: Add sodium hydroxide (1.2 equiv.) to the solution and stir until dissolved.

  • Iodination: At room temperature, add iodine (1.2 equiv.) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction for 1 hour, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Add water to the residue, which should cause the product to precipitate.

    • Add a saturated aqueous solution of sodium sulfite and stir for 30 minutes to quench any remaining iodine.

    • Filter the solid precipitate.

  • Purification: Wash the filter cake with water and dry to obtain the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Methyl 1H-indazole-6-carboxylate dissolve Dissolve in Methanol start->dissolve add_base Add NaOH dissolve->add_base add_iodine Add I₂ add_base->add_iodine react Stir at RT, 1h add_iodine->react workup Work-up (Quench, Precipitate) react->workup purify Filter and Dry workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Palladium-Catalyzed Cross-Coupling start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Optimize Conditions (Base, Solvent, Temp) start->check_conditions deiodination De-iodination Byproduct deiodination->check_conditions check_anhydrous Ensure Anhydrous Conditions deiodination->check_anhydrous side_products N-Alkylation/Arylation protect_N Protect Indazole N-H side_products->protect_N

Caption: Troubleshooting logic for common cross-coupling issues.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-iodoindazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 3-iodoindazoles?

A1: The main challenges often arise from the electronic properties of the indazole ring. The unprotected N-H can interfere with the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[1][2] Additionally, strong electron-withdrawing or donating groups on the indazole ring can significantly influence the reactivity of the C-I bond and the stability of the catalyst.[1]

Q2: Is it always necessary to protect the indazole's N-H group before a cross-coupling reaction?

A2: Not always, but it is generally recommended, especially for Sonogashira and Heck couplings.[1] While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection (e.g., with Boc or SEM groups) can prevent side reactions and improve yields by preventing catalyst inhibition.[1][2][3] For substrates like 3-iodo-1,5-dimethyl-1H-indazole, the N1-position is already protected by a methyl group, eliminating the need for this step.[4]

Q3: How do substituents on the indazole ring, such as a nitro group, affect catalyst selection?

A3: Substituents have a significant electronic impact. An electron-withdrawing group, like a nitro group, generally makes the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step.[1] However, this can also increase the likelihood of side reactions. For such activated substrates, catalyst systems with electron-rich and sterically hindered ligands are often used to stabilize the palladium center and promote the desired coupling.[1] Conversely, electron-donating groups can decrease reactivity, potentially requiring more active catalysts or harsher reaction conditions.[4]

Q4: What are the most common palladium catalysts used for coupling with 3-iodoindazoles?

A4: A variety of palladium catalysts are effective. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[1][5] For Heck reactions, Pd(OAc)₂ paired with a phosphine ligand is frequently used.[1][2] Sonogashira couplings typically employ a dual system of a palladium catalyst, like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.[1][6]

Q5: Are there viable non-palladium catalysts for these types of couplings?

A5: Yes, copper and nickel complexes are emerging as promising alternatives. Copper-catalyzed methods, sometimes in ligand-free systems, have been developed for C-N and C-C bond formation with iodo-heterocycles.[7][8][9] Nickel catalysis is also gaining traction due to its lower cost and unique reactivity, particularly for cross-electrophile couplings.[10][11][12] While palladium remains the most documented for 3-iodoindazoles, exploring these alternatives can be beneficial, especially for specific applications or to overcome challenges faced with palladium systems.

Troubleshooting Guides

Issue 1: Low or No Conversion of 3-Iodoindazole Starting Material

Q: My Suzuki-Miyaura coupling reaction is showing little to no product formation. What are the potential causes and solutions?

A: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The palladium catalyst may be degraded or inactive.

    • Solution: Use a fresh batch of catalyst. Ensure it has been stored under an inert atmosphere. Consider a different palladium source or ligand that may be more robust.[1] For instance, ferrocene-based divalent palladium complexes like PdCl₂(dppf) have shown high efficiency.[5]

  • Base Selection & Quality: The choice of base is critical for the transmetalation step.

    • Solution: Ensure the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is of high quality and anhydrous if required by the protocol. An aqueous solution of the base is often used, so ensure its concentration is accurate.[1]

  • Solvent Quality: Solvents must be pure, dry, and deoxygenated.

    • Solution: Use anhydrous, degassed solvent. Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas the solvent by sparging with argon or nitrogen or by using freeze-pump-thaw cycles.

  • Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Increase the reaction temperature. Microwave irradiation can be highly effective, significantly reducing reaction times and improving yields for challenging substrates.[3][4]

  • Boronic Acid/Ester Quality: The coupling partner may have degraded, especially if it's a boronic acid.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable pinacol boronate ester.[1][3]

G start Low/No Conversion cat Check Catalyst Activity start->cat base Verify Base Quality/ Choice start->base solv Assess Solvent Quality start->solv temp Optimize Temperature start->temp bor Inspect Boronic Acid start->bor sol1 Use Fresh Catalyst cat->sol1 Solution sol2 Use Fresh/Anhydrous Base base->sol2 Solution sol3 Use Dry, Degassed Solvent solv->sol3 Solution sol4 Increase Temp / Use Microwave temp->sol4 Solution sol5 Use Fresh Reagent / Pinacol Ester bor->sol5 Solution

Troubleshooting workflow for low conversion issues.
Issue 2: Formation of Significant Side Products

Q: My Heck coupling reaction is producing a mixture of linear and branched products (poor regioselectivity). How can I improve this?

A: Poor regioselectivity in Heck reactions is a common issue. The outcome is influenced by both the ligand and reaction conditions.

  • Ligand Control: The ligand bound to the palladium center plays a crucial role in directing the regioselectivity.

    • Solution: For terminal alkenes, employing bidentate phosphine ligands (e.g., dppf, XantPhos) often favors the formation of the linear product.[1][3]

  • Reaction Conditions: Temperature and additives can significantly alter the product ratio.

    • Solution: Lowering the reaction temperature may enhance selectivity. Additionally, the use of certain additives, such as silver or thallium salts, has been reported to influence the regiochemical outcome.[1]

Q: I am observing homocoupling of my boronic acid reagent in a Suzuki reaction. What can be done to minimize this?

A: Homocoupling (Glaser coupling) is often caused by the presence of oxygen.

  • Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.

    • Solution: Ensure the reaction is set up and runs under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture before heating.

  • Reaction Stoichiometry & Order of Addition: An excess of the boronic acid or its prolonged exposure to the catalyst before the addition of the 3-iodoindazole can contribute to this side reaction.

    • Solution: Use a smaller excess of the boronic acid (e.g., 1.2-1.5 equivalents). Consider adding the boronic acid to the reaction mixture after the other components have been combined and degassed.

Data Presentation: Catalyst Systems for 3-Iodoindazole Coupling

The following tables summarize typical reaction conditions for various cross-coupling reactions with 3-iodoindazoles. Note that conditions may require optimization for specific substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)TimeTypical YieldReference(s)
Pd(PPh₃)₄ (5-6%)PPh₃Na₂CO₃ (2)1,4-Dioxane/H₂O120 (MW)40 minGood to Excellent[1][3]
PdCl₂(dppf) (3-5%)dppfK₂CO₃ (2)DME or Toluene80-11012-24 hGood[5]
Pd(OAc)₂ (2-5%)XantPhosCs₂CO₃ (2)1,4-Dioxane10016 hModerate to Good[3]
PdCl₂(PPh₃)₂ (5%)PPh₃Na₂CO₃ (2)1,4-Dioxane/H₂O120 (MW)40 minModerate[3]

Table 2: Alternative Catalyst Systems & Conditions

Coupling TypeCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Reference Principle
SonogashiraPdCl₂(PPh₃)₂ (2-5%) / CuI (5-10%)PPh₃Et₃N or DIPATHF or DMF25-80[1][6]
HeckPd(OAc)₂ (5%)PPh₃Et₃N (2 equiv.)DMF80-120[2]
C-N CouplingCuI (10%)1,10-PhenanthrolineK₂CO₃DMA120[7]
Sonogashira-typeCu₂O (5-10%)Ligand-FreeCs₂CO₃DMF135[9]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a 3-iodoindazole with a boronic acid or pinacol boronate ester.[1][3]

Materials:

  • 3-Iodoindazole derivative (1.0 equiv.)

  • Aryl/vinyl boronic acid or pinacol boronate ester (1.5-2.0 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 equiv.)

  • 1,4-Dioxane

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the 3-iodoindazole (1 equiv.), the corresponding boronic acid or pinacol boronate ester (2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add 1,4-dioxane as the solvent, followed by the 2 M aqueous Na₂CO₃ solution (2 equiv.).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 40 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted indazole.

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Workup & Purification prep1 1. Add Reagents to Microwave Vial prep2 2. Add Solvent and Base prep1->prep2 prep3 3. Seal Vial prep2->prep3 react1 4. Irradiate in Microwave (120 °C, 40 min) prep3->react1 workup1 5. Cool and Dilute with Water react1->workup1 workup2 6. Extract with Organic Solvent workup1->workup2 workup3 7. Dry and Concentrate workup2->workup3 workup4 8. Purify by Chromatography workup3->workup4 end Final Product workup4->end start Start start->prep1

Experimental workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 3-iodo-1H-indazole-6-carboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 3-iodo-1H-indazole-6-carboxylate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains a cornerstone for purity assessment, but several alternative techniques offer distinct advantages in terms of speed, resolution, and orthogonality. This guide provides an objective comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, complete with representative experimental protocols and data.

The Central Role of Purity Analysis

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, must be identified and quantified to meet stringent regulatory requirements.[3] A comprehensive understanding of the impurity profile is essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high sensitivity.[3] A typical HPLC method for an indazole derivative would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Representative HPLC Method Protocol

While a specific validated method for this compound is not publicly available, a standard reversed-phase HPLC protocol can be established based on methods for similar imidazole and indazole derivatives.[4][5][6]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the specific analytical challenge, desired resolution, analysis speed, and the nature of the impurities. The following table provides a comparative overview of HPLC and its alternatives.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)CE (Capillary Electrophoresis)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[3]Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[7][8][9]Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase.[10][11]Separation of ions in an electrolyte solution within a capillary under the influence of an electric field.[12][13][14]Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[15][16][17]
Typical Analysis Time 20-60 minutes1-10 minutes[18]2-15 minutes[11]5-30 minutes5-15 minutes
Resolution Good to HighVery High[7][9]High, often orthogonal to HPLC[10][19]Very HighNot a separation technique
Sensitivity HighVery High[7][18]High, especially with MS detection[10]High, but can be limited by small injection volumes[13]Moderate, generally lower than chromatographic methods[20]
Solvent Consumption HighLow[8][18]Very Low (primarily CO2)[11]Extremely Low[14]Low
Best Suited For Routine quality control, method robustness.High-throughput screening, complex mixtures.[7]Chiral separations, separation of polar and non-polar compounds.[11][21]Charged and highly polar molecules, chiral separations.[22][23]Absolute purity determination, structural confirmation, analysis without reference standards for impurities.[24][25]

Experimental Protocols for Alternative Methods

UPLC Protocol

The UPLC method would be similar to the HPLC method but with a shorter column and faster gradient.

  • Column : C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient : A rapid linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate : 0.5 mL/min.

SFC Protocol

SFC offers a different selectivity compared to reversed-phase LC and is particularly advantageous for its speed and reduced organic solvent consumption.

  • Instrumentation : An SFC system with a back-pressure regulator and a UV or MS detector.

  • Column : A variety of stationary phases can be screened for optimal selectivity.

  • Mobile Phase A : Supercritical CO2.

  • Mobile Phase B : Methanol (as a co-solvent).

  • Gradient : A gradient of 5% to 40% Methanol over 8 minutes.

  • Back Pressure : 150 bar.

  • Temperature : 40 °C.

Capillary Electrophoresis (CE) Protocol

CE is a high-efficiency separation technique that requires minimal sample and solvent.

  • Instrumentation : A CE system with a UV detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte : 50 mM phosphate buffer at pH 7.0.

  • Voltage : 20 kV.

  • Temperature : 25 °C.

  • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

qNMR Protocol

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Experimental Parameters : A sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the general workflow for HPLC purity analysis and the relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H I Generate Report H->I

Caption: A typical workflow for HPLC purity analysis.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC UPLC UPLC HPLC->UPLC Higher Speed & Resolution SFC SFC HPLC->SFC Orthogonal Selectivity CE CE HPLC->CE Different Separation Principle qNMR qNMR HPLC->qNMR Orthogonal & Absolute Quantification UPLC->qNMR Orthogonal & Absolute Quantification SFC->qNMR Orthogonal & Absolute Quantification CE->qNMR Orthogonal & Absolute Quantification

Caption: Relationship between HPLC and alternative purity analysis techniques.

Conclusion

While HPLC remains the workhorse for purity analysis of pharmaceutical intermediates like this compound, a comprehensive purity assessment often benefits from the use of orthogonal techniques. UPLC offers a significant increase in speed and resolution for chromatographic separations.[18] SFC provides a green alternative with different selectivity, which is particularly useful for separating compounds that are challenging to resolve by reversed-phase HPLC.[11][26][27] CE excels in the separation of charged species and offers very high efficiency.[12][23] Finally, qNMR stands out as a primary method for determining absolute purity without the need for specific impurity reference standards, providing a valuable orthogonal confirmation of the purity values obtained by separation techniques.[20][24] The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from high-throughput screening in early development to rigorous quality control in a regulated environment.

References

Comparative 1H NMR Analysis of Methyl 3-iodo-1H-indazole-6-carboxylate and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug discovery and chemical synthesis.

In the field of medicinal chemistry and drug development, the structural characterization of heterocyclic compounds is paramount for understanding their chemical behavior and biological activity. The indazole scaffold, in particular, is a privileged structure in numerous pharmacologically active agents. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-iodo-1H-indazole-6-carboxylate and its non-iodinated precursor, Methyl 1H-indazole-6-carboxylate. The introduction of an iodine atom at the 3-position of the indazole ring significantly influences the electronic environment of the molecule, leading to observable changes in the ¹H NMR spectrum.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and Methyl 1H-indazole-6-carboxylate. The data is presented to highlight the key differences in chemical shifts (δ) and coupling constants (J) arising from the substitution at the C3 position.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H4~ 7.8 (predicted)d~ 8.51H
H5~ 7.6 (predicted)dd~ 8.5, 1.01H
H7~ 8.2 (predicted)s-1H
-OCH₃~ 3.9 (predicted)s-3H
-NH~ 13.0 (predicted)br s-1H
Methyl 1H-indazole-6-carboxylate H38.24s-1H
H47.86d8.51H
H57.78dd8.5, 1.11H
H78.27s-1H
-OCH₃3.94s-3H
-NH13.79br s-1H

The most significant difference is the absence of the H3 proton signal in the spectrum of this compound, which is replaced by the iodine atom. This is a key diagnostic feature for confirming the success of the iodination reaction. The electronic effect of the iodine atom is expected to cause slight shifts in the positions of the remaining aromatic protons (H4, H5, and H7) compared to the non-iodinated precursor.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H NMR spectra for the characterization of these compounds is provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, to acquire the spectra.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming of the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, a common process in drug discovery and development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Methyl 1H-indazole-6-carboxylate reaction Iodination Reaction (e.g., I₂, KOH, DMF) start->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification pure_product Pure this compound purification->pure_product nmr 1H NMR Spectroscopy pure_product->nmr mass_spec Mass Spectrometry pure_product->mass_spec data_analysis Data Analysis and Structure Confirmation nmr->data_analysis mass_spec->data_analysis final_product Validated Product for Further Use data_analysis->final_product Confirmed Structure

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational comparison and a standardized protocol for the ¹H NMR characterization of this compound. Accurate and consistent characterization is a critical step in the journey of a molecule from a laboratory synthesis to a potential therapeutic agent.

Confirming the Structure of Methyl 3-iodo-1H-indazole-6-carboxylate with LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of Methyl 3-iodo-1H-indazole-6-carboxylate, supported by experimental data and protocols. This guide will objectively compare the performance of LC-MS with other analytical techniques and present data in a clear, comparative format.

Introduction to Structural Confirmation

The precise chemical structure of a molecule dictates its physicochemical properties and biological activity. Therefore, confirming the structure of a synthesized compound like this compound is paramount. While several analytical techniques can provide structural information, LC-MS has emerged as a powerful and versatile tool due to its high sensitivity, selectivity, and ability to provide both molecular weight and fragmentation data.

LC-MS for Structural Confirmation of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] In the context of confirming the structure of this compound, LC-MS provides two key pieces of information: the accurate mass of the molecule and its fragmentation pattern.

A key expected result from the LC-MS analysis of this compound is the detection of the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 303.[2] This value corresponds to the addition of a proton to the molecular weight of the compound.

Comparative Analysis: LC-MS vs. Other Techniques

While LC-MS is a primary method for structural confirmation, other spectroscopic techniques provide complementary information. A multi-technique approach is often the most robust strategy for unambiguous structure determination.

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS Molecular Weight, Fragmentation Pattern, PurityHigh sensitivity, high throughput, suitable for complex mixtures.[1][3]Isomers may not be distinguishable by mass alone.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C)Provides unambiguous structural elucidation of isomers.Lower sensitivity than MS, requires larger sample amounts.
FT-IR Spectroscopy Presence of functional groupsQuick and non-destructive.Provides limited information on the overall molecular structure.
Elemental Analysis Elemental composition (%C, H, N, etc.)Confirms the empirical formula.Does not provide information on connectivity or isomerism.

Experimental Protocol: LC-MS Analysis

The following is a general protocol for the LC-MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable for this type of small molecule analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation from any impurities.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.

  • Scan Mode: Full scan mode to detect the molecular ion and MS/MS (tandem mass spectrometry) mode to obtain fragmentation data.

  • Collision Energy: For MS/MS, the collision energy should be optimized to generate a rich fragmentation spectrum.

Data Interpretation

The primary goal of the LC-MS analysis is to confirm the presence of the target molecule. This is achieved by:

  • Extracting the Ion Chromatogram: Look for a peak at the expected retention time corresponding to the m/z of the protonated molecule ([M+H]+ = 303).

  • Analyzing the Mass Spectrum: The mass spectrum of the peak should show a prominent ion at m/z 303.

  • Analyzing the Fragmentation Pattern (MS/MS): The fragmentation pattern provides structural information. For iodo-indazole derivatives, characteristic losses of iodine (I), the methyl ester group (COOCH3), and cleavage of the indazole ring can be expected. Comparing the observed fragmentation pattern with theoretical fragmentation or data from similar known compounds can further confirm the structure.

Workflow for Structural Confirmation

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation EIC Extract Ion Chromatogram (m/z 303) MSMS_Fragmentation->EIC Mass_Spectrum Analyze Mass Spectrum EIC->Mass_Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation_Analysis Confirmation Structural Confirmation Fragmentation_Analysis->Confirmation

Caption: Workflow for confirming the structure of this compound using LC-MS.

Conclusion

LC-MS is an indispensable technique for the structural confirmation of synthesized molecules like this compound. Its ability to provide accurate molecular weight and detailed fragmentation information, combined with its high sensitivity and throughput, makes it a cornerstone of modern chemical analysis. When used in conjunction with other spectroscopic methods, LC-MS provides a high degree of confidence in the assigned structure, which is essential for advancing drug discovery and development programs.

References

A Comparative Guide to Indazole-Derived Kinase Inhibitors: Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has proven to be a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, supported by experimental data and detailed methodologies, to facilitate informed decision-making in drug discovery and development. The versatility of the indazole core allows for its application across a range of kinase targets, leading to the development of therapies for various diseases, particularly cancer.[1][2]

Comparative Analysis of Inhibitor Potency

The inhibitory potential of several key indazole-derived compounds against their primary kinase targets is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[3]
VEGFR20.2Cell-free / Endothelial Cells[3]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[3]
PDGFRβ1.6Endothelial Cells[3]
c-Kit1.7Endothelial Cells[3]
Pazopanib VEGFR110Cell-free[3]
VEGFR230Cell-free[3]
VEGFR347Cell-free[3]
PDGFRα71Not Specified[3]
PDGFRβ84Cell-free[3]
c-Kit74 - 140Cell-free[3]
Compound C05 PLK4< 0.1Kinase Assay[4]
Indazole Derivative 17 Aurora A26Not Specified[5]
Aurora B15Not Specified[5]
Indazole Derivative 21 Aurora B31Not Specified[5]
Indazole Derivative 30 Aurora A85Not Specified[5]

Kinase Selectivity Profiles

Selectivity is a critical attribute for kinase inhibitors, as off-target activity can lead to undesirable side effects. The following table compares the selectivity of the Polo-like kinase 4 (PLK4) inhibitor, C05, with the multi-kinase inhibitor, Axitinib.

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45%4.2
PLK1 15.32%-
PLK2 21.89%-
PLK3 12.56%-
CDK2/cyclin A 25.78%-
Aurora A 31.45%-
Aurora B 28.91%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ -1.6
c-Kit -1.7

Data for C05 represents the percentage of kinase activity inhibited at a concentration of 0.5 µM.[6] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[6]

This data highlights that C05 is highly selective for PLK4, while Axitinib potently inhibits a broader range of kinases, including VEGFRs, PDGFR, and c-Kit.[6]

Visualizing Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by indazole inhibitors and a typical workflow for evaluating their efficacy.

G VEGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: VEGFR signaling pathway and points of inhibition by Axitinib.[7]

Experimental Workflow for IC50 Determination Start Start Prepare Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare Reagents Dispense Reagents Dispense Reagents into Microplate Prepare Reagents->Dispense Reagents Incubate Incubate at Controlled Temperature Dispense Reagents->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Signal Measure Signal (Luminescence/Fluorescence) Add Detection Reagent->Measure Signal Analyze Data Data Analysis (Dose-Response Curve Fitting) Measure Signal->Analyze Data Calculate IC50 Calculate IC50 Analyze Data->Calculate IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an indazole-based inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.[3]

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based test compound

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Assay detection reagents (e.g., ADP-Glo™)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates

Procedure:

  • Compound Preparation: Serially dilute the indazole-based inhibitor in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the serially diluted inhibitor or DMSO (as a control) to the wells. Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ATP consumption).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data with the positive control (DMSO only) representing 100% kinase activity and a negative control (no kinase) representing 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to calculate the IC50 value.[1][3]

Cell Viability Assay (e.g., MTT/MTS Assay)

Objective: To assess the effect of an indazole-based inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole inhibitor for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.

  • Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

  • Solubilization (for MTT): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]

References

A Comparative Guide to the Biological Activity of Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among these, derivatives of 3-iodo-1H-indazole serve as critical intermediates in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides a comparative analysis of the biological activity of various indazole derivatives, with a focus on their role as kinase inhibitors, thereby offering insights into the potential applications of derivatives of Methyl 3-iodo-1H-indazole-6-carboxylate.

While specific biological activity data for derivatives of this compound is limited in publicly available literature, its structural features strongly suggest its utility as a precursor for synthesizing kinase inhibitors. The 3-iodo group is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse functionalities to target the ATP-binding sites of various kinases.

This guide will compare different classes of indazole derivatives that are synthesized from 3-iodo-indazole precursors, highlighting their therapeutic potential and providing supporting experimental data.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the in vitro biological activities of several classes of indazole derivatives against various protein kinases and cancer cell lines. This data provides a benchmark for the potential efficacy of novel derivatives that could be synthesized from this compound.

Table 1: 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors[2]
CompoundPAK1 IC50 (nM)Kinase SelectivityAnti-metastatic Activity
30l 9.8High selectivity against a panel of 29 kinasesPotent inhibition of migration and invasion in MDA-MB-231 and HCT-116 cells
Table 2: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one Derivatives as PLK4 Inhibitors[3]
CompoundPLK4 IC50 (nM)Antiproliferative Activity (Cell Line)
CFI-400437 (Compound 50) < 1Potent activity against various cancer cell lines
Table 3: Indazole-based PLK4 Inhibitors[4]
CompoundPLK4 IC50 (nM)Antiproliferative IC50 (µM) (MCF-7)
C05 < 0.10.979
Table 4: Anticancer Activity of Various Indazole Derivatives[5][6]
Compound ClassCompoundTarget Cell LineIC50 (µM)
Indazole Derivative2f 4T1 (Breast Cancer)0.23–1.15
1H-indazole-3-amine Derivative6o K562 (Chronic Myeloid Leukemia)5.15

Signaling Pathways and Experimental Workflows

The development of indazole-based kinase inhibitors involves the synthesis of a library of compounds, followed by systematic screening for biological activity. The following diagrams illustrate a typical signaling pathway targeted by these inhibitors and a general experimental workflow.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates PAK1 PAK1 RAS->PAK1 Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cell_Migration_Invasion Cell_Migration_Invasion PAK1->Cell_Migration_Invasion Promotes PLK4 PLK4 Centrosome_Duplication Centrosome_Duplication PLK4->Centrosome_Duplication Regulates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to Indazole_Derivative_PAK1 Indazole Derivative (e.g., 1H-indazole-3-carboxamide) Indazole_Derivative_PAK1->PAK1 Inhibits Indazole_Derivative_PLK4 Indazole Derivative (e.g., (1H-indazol-6-yl)methylene)indolin-2-one) Indazole_Derivative_PLK4->PLK4 Inhibits Cell_Cycle_Progression Cell_Cycle_Progression Centrosome_Duplication->Cell_Cycle_Progression

Fig. 1: Targeted Kinase Signaling Pathways

experimental_workflow Start Start: Design of Indazole Derivatives Synthesis Synthesis of 3-Iodo-1H-indazole Intermediate Start->Synthesis Derivatization Derivatization via Cross-Coupling Reactions Synthesis->Derivatization Purification Purification and Characterization Derivatization->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) In_Vitro_Screening->Kinase_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) In_Vitro_Screening->Cell_Based_Assay Lead_Identification Lead Compound Identification Kinase_Assay->Lead_Identification Cell_Based_Assay->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies End Potential Drug Candidate In_Vivo_Studies->End

Fig. 2: Drug Discovery Workflow

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for the synthesis of a key intermediate and for common biological assays used in the evaluation of indazole derivatives.

Synthesis of 6-Bromo-3-iodo-1H-indazole[5]

This procedure describes the synthesis of a key intermediate used to generate various indazole derivatives.

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), potassium hydroxide (KOH) (20 mmol, 2.0 equiv.) is added.

  • Iodination: A solution of iodine (I₂) (15 mmol, 1.5 equiv.) in DMF (8 mL) is added dropwise to the mixture. The reaction is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is poured into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which results in the precipitation of a white solid.

  • Isolation: The solid is filtered and dried to yield 6-bromo-3-iodo-1H-indazole.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[7]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the test indazole derivatives in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, the kinase of interest, and the appropriate substrate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[3]

Cell Proliferation Assay (MTT Assay)[8]

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test indazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.[4]

Conclusion

The indazole nucleus is a versatile scaffold for the development of potent kinase inhibitors. While direct biological data on derivatives of this compound are not extensively documented, the established synthetic routes and the potent activity of structurally related indazole derivatives, particularly as inhibitors of kinases like PAK1 and PLK4, underscore the significant potential of this compound class in anticancer drug discovery. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel derivatives, paving the way for the development of next-generation targeted therapies.

References

A Comparative Guide to the Synthetic Routes of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The synthesis of diversely substituted indazoles is, therefore, a critical endeavor in the pursuit of novel drug candidates. This guide provides an objective comparison of prominent synthetic routes to substituted indazoles, supported by experimental data to inform the selection of the most appropriate methodology for specific research and development objectives.

At a Glance: Comparison of Key Synthetic Routes

The synthesis of substituted indazoles can be broadly categorized into classical methods and modern transition-metal-catalyzed approaches. Each strategy presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Methods
Jacobson Indazole SynthesisModerate to GoodLimited by availability of substituted o-toluidinesWell-established, uses readily available starting materials.[1]Often requires harsh acidic conditions and may generate hazardous nitrous gases.[1]
Davis-Beirut ReactionGood (60-90%)[2]Tolerates a range of alkyl and some aryl amines.[2]Metal-free, utilizes inexpensive starting materials.[2]Can be low-yielding with certain substrates; may require optimization.[2]
Cadogan-Sundberg Reductive CyclizationVariableApplicable to o-nitroarenes.[1]Employs trivalent phosphorus compounds for deoxygenation.[1]Stoichiometric use of phosphorus reagents can complicate purification.
Modern Methods
Transition-Metal-Catalyzed C-H Activation/AnnulationModerate to High (50-95%)[2]Broad scope for both coupling partners, good functional group tolerance.[2][3]High atom economy, allows for synthesis of complex derivatives.[2]Requires screening of catalysts, ligands, and oxidants; potential for metal contamination.
[3+2] Dipolar Cycloaddition of Sydnones and ArynesGood to Excellent (>80%)[2]Broad tolerance for various functional groups.[2]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[2]Requires the synthesis of sydnone precursors.[2]
Copper-Catalyzed N-N Bond FormationGood to ExcellentTolerates aryl and alkyl substituents at N1 and C3.[4]Starts from readily available amines, allowing for library synthesis.[4]The scope for heterocyclic substrates may be limited.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for a classical and a modern approach to indazole synthesis.

Jacobson Indazole Synthesis (Classical)

This method involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.

Procedure: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[1] Cool the mixture in an ice bath and introduce a stream of nitrous gases for nitrosation, maintaining the temperature between +1°C and +4°C.[1][5] The resulting N-nitroso-o-acetotoluidide is then decomposed in the presence of a base. A solution of sodium methoxide in methanol is added dropwise to a benzene solution of the nitroso compound while cooling.[1] After gas evolution ceases, the solution is briefly heated.[1] The cooled solution is then extracted with hydrochloric acid.[1] The combined acid extracts are treated with excess ammonia to precipitate the indazole.[1] The crude product is collected by filtration, washed with water, dried, and purified by vacuum distillation.[1]

Rhodium/Copper-Catalyzed C-H Activation/Annulation (Modern)

This protocol describes the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.

Procedure: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).[2] Evacuate the tube and backfill with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).[2] Stir the reaction mixture at 80 °C for 24 hours.[2] After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.[2] Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[2]

Synthetic Strategies Overview

The choice of synthetic strategy is often dictated by the desired substitution pattern on the indazole core. The following diagrams illustrate the general logic of the compared synthetic routes.

G cluster_0 Classical Routes cluster_1 Modern Routes A Substituted o-Toluidine B Nitrosation A->B C Cyclization B->C D Jacobson Indazole C->D E o-Nitrobenzylamine F Base-mediated Cyclization E->F G Davis-Beirut Indazole F->G H Aryl Precursor (e.g., Imidate) K C-H Activation/ Annulation H->K I Nitrogen Source (e.g., Nitrosobenzene) I->K J Transition Metal Catalyst (e.g., Rh/Cu) J->K L Substituted Indazole K->L M Sydnone O [3+2] Cycloaddition M->O N Aryne Precursor N->O P Substituted Indazole O->P

Caption: Comparison of classical and modern synthetic routes to indazoles.

Experimental Workflow: Transition-Metal Catalysis

The following diagram outlines a typical experimental workflow for a transition-metal-catalyzed synthesis of substituted indazoles, highlighting the key steps from reaction setup to product isolation.

G A Reaction Setup (Schlenk Tube) B Addition of Reactants (Aryl Precursor, N-Source) A->B C Addition of Catalysts (e.g., Rh, Cu) & Additives B->C D Solvent Addition (Anhydrous) C->D E Inert Atmosphere (Argon Purge) D->E F Heating & Stirring (e.g., 80 °C, 24h) E->F G Workup (Cooling, Filtration) F->G H Purification (Column Chromatography) G->H I Product Isolation H->I

Caption: A generalized workflow for transition-metal-catalyzed indazole synthesis.

References

A Comparative Guide to Kinase Inhibitor Synthesis: Methyl 3-iodo-1H-indazole-6-carboxylate versus Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors are a cornerstone. The rational design of these inhibitors often relies on "privileged scaffolds," core molecular structures that are pre-validated to bind to the ATP-binding pocket of a wide range of kinases. Among these, the indazole ring system has proven to be particularly effective. This guide provides a comparative analysis of Methyl 3-iodo-1H-indazole-6-carboxylate, a key indazole-based building block, against other common heterocyclic scaffolds used in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that is a structural isomer of indole. Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal scaffold for interacting with the hinge region of the kinase ATP-binding site. The 3-iodo substituent on this compound serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Alternative Scaffolds in Kinase Inhibitor Design

While the indazole scaffold is highly effective, other heterocyclic systems are also widely employed in the development of kinase inhibitors. These alternatives, or bioisosteres, offer different physicochemical properties and hydrogen bonding patterns, which can be advantageous for targeting specific kinases or overcoming challenges like acquired resistance. Common alternative scaffolds include:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Pyrazolopyridine: A fused bicyclic system containing both a pyrazole and a pyridine ring.

  • Imidazole: A five-membered aromatic ring with two non-adjacent nitrogen atoms.

  • Indole: A bicyclic aromatic heterocycle with a benzene ring fused to a pyrrole ring.

This guide will focus on a comparison between the indazole scaffold, represented by this compound, and the pyrazole scaffold for the synthesis of VEGFR-2 inhibitors.

Comparative Synthesis and Performance Data

For this comparison, we will examine the synthesis and biological activity of representative VEGFR-2 inhibitors derived from both indazole and pyrazole scaffolds.

Indazole-Based VEGFR-2 Inhibitor

While a direct synthesis starting from this compound is not explicitly detailed in a single publication, a representative synthesis of a potent 3-amino-1H-indazol-6-yl-benzamide based VEGFR-2 inhibitor can be constructed based on established synthetic routes. The key step involves a Suzuki coupling reaction to introduce an aryl group at the 3-position of the indazole core.

Table 1: Synthesis and Performance of an Indazole-Based VEGFR-2 Inhibitor

ParameterValueReference
Starting Material 3-Amino-1H-indazole derivative[1]
Key Reaction Suzuki Coupling[1]
Target Kinase VEGFR-2[1]
Reported IC50 Varies (nanomolar range)[1]
Synthetic Yield Not explicitly reported for a direct comparisonN/A
Pyrazole-Based VEGFR-2 Inhibitors

Several studies have reported the synthesis and evaluation of pyrazole-based VEGFR-2 inhibitors. These compounds often show high potency and provide a valuable benchmark for comparison.

Table 2: Synthesis and Performance of Pyrazole-Based VEGFR-2 Inhibitors

CompoundStarting MaterialTarget KinaseReported IC50Synthetic YieldReference
Compound 3i Phenylhydrazine and ethyl acetoacetate derivativeVEGFR-28.93 nMNot explicitly reported[2]
Compound 9 Hydrazine and a dicarbonyl compoundVEGFR-20.22 µMNot explicitly reported[3]
Compound 6b 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol derivativeVEGFR-20.2 µMNot explicitly reported[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key synthetic and biological evaluation steps.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 3-Aryl-Indazole Synthesis

This protocol is a general procedure for the palladium-catalyzed coupling of a 3-iodo-indazole derivative with an arylboronic acid.

Materials:

  • 3-iodo-1H-indazole derivative (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, followed by the palladium catalyst (typically 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[5]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Luminescence-based detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and converts the ADP produced to a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using appropriate software.[6][7]

Visualizing the Rationale: Signaling Pathways and Synthetic Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Indazole/Pyrazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

G cluster_0 Indazole-based Synthesis cluster_1 Pyrazole-based Synthesis Indazole Methyl 3-iodo- 1H-indazole-6-carboxylate Suzuki_Ind Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Indazole->Suzuki_Ind Aryl_Ind 3-Aryl-Indazole Intermediate Suzuki_Ind->Aryl_Ind Further_Mod_Ind Further Functionalization Aryl_Ind->Further_Mod_Ind Ind_Inhibitor Final Indazole-based VEGFR-2 Inhibitor Further_Mod_Ind->Ind_Inhibitor Pyrazole Pyrazole Building Block Condensation Condensation/ Cyclization Pyrazole->Condensation Pyrazole_Core Functionalized Pyrazole Core Condensation->Pyrazole_Core Further_Mod_Pyr Further Functionalization Pyrazole_Core->Further_Mod_Pyr Pyr_Inhibitor Final Pyrazole-based VEGFR-2 Inhibitor Further_Mod_Pyr->Pyr_Inhibitor

Caption: Comparative synthetic workflows for kinase inhibitor development.

Conclusion

Both this compound and various pyrazole-based building blocks are highly valuable starting materials for the synthesis of potent kinase inhibitors. The indazole scaffold, with its well-established role in binding to the kinase hinge region, offers a robust platform for inhibitor design. The 3-iodo functionality is particularly advantageous for creating diverse libraries of compounds through Suzuki coupling and other cross-coupling reactions.

Pyrazole-based inhibitors also demonstrate excellent potency against targets like VEGFR-2, as evidenced by low nanomolar IC50 values. The choice between these scaffolds will often depend on the specific kinase being targeted, the desired selectivity profile, and the synthetic strategy employed. This guide provides a framework for researchers to make informed decisions when selecting building blocks for their kinase inhibitor discovery programs. The provided protocols and diagrams serve as a practical resource for the design, synthesis, and evaluation of novel therapeutic agents.

References

A Researcher's Guide to In Vitro Profiling of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in vitro assay protocols to characterize the biological activity of indazole-based compounds. Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors and anti-cancer agents. [1][2] This guide details experimental methodologies for key assays and presents data in a clear, comparative format to support drug discovery and development efforts.

Comparative Efficacy of Indazole-Based Compounds

The in vitro potency of indazole derivatives is commonly assessed through their half-maximal inhibitory concentration (IC50) against specific molecular targets, such as protein kinases, and their cytotoxic effects on various cancer cell lines.[1]

Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors
Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundIC50 of Reference
PazopanibVEGFR-230 nM--
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nMPazopanib30 nM[1]
CFI-400945PLK42.8 nMCentrinone2.7 nM[1]
Compound 82a (1H-indazole derivative)Pan-Pim (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM--[1]
Compound 102 (1H-indazole-4-carboxamide)FGFR130.2 ± 1.9 nM--[1]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1 nM, 8 nM, <1 nM--[1]
Table 2: Cytotoxic Activity of Indazole Derivatives in Cancer Cell Lines
Compound IDCell LineIC50 (MTT Assay)Positive Control
Compound 6oK562 (Chronic Myeloid Leukemia)5.15 µM5-Fluorouracil[2]
Compound 2f4T1 (Breast Cancer)0.23 µMDoxorubicin[3]
Compound 2fHepG2 (Liver Cancer)0.80 µMDoxorubicin[3]
Compound 2fMCF-7 (Breast Cancer)0.34 µMDoxorubicin[3]
Compound 4fMCF-7 (Breast Cancer)1.629 µMDoxorubicin[4]
Compound 4iMCF-7 (Breast Cancer)1.841 µMDoxorubicin[4]
Compound 3dHeLa (Cervical Cancer)46.36 µMCurcumin, Tamoxifen, Doxorubicin[5]
Compound 3bWiDr (Colon Cancer)27.20 µMCurcumin, Tamoxifen, Doxorubicin[5]

Key Experimental Protocols

Detailed methodologies for foundational in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole compound in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the no-cell control. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

As a complementary method, the LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[6] The released LDH catalyzes the conversion of lactate to pyruvate, generating a colored formazan product that can be measured spectrophotometrically.[6] This assay is typically performed on the cell culture supernatant.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Indazole Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (3-4h) (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan (e.g., DMSO) formazan->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assays

This flow cytometry-based assay is widely used to distinguish between viable, apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-labeled Annexin V.[9] Propidium iodide, a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells with compromised membranes.[2][10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole compound for the desired time (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_results Cell Population Analysis start Treat Cells with Indazole Compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze viable Viable (Annexin V-, PI-) analyze->viable early Early Apoptotic (Annexin V+, PI-) analyze->early late Late Apoptotic/Necrotic (Annexin V+, PI+) analyze->late

Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on cell cycle progression. Propidium iodide (PI) is used to stain the DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][9]

Protocol:

  • Cell Treatment: Seed cells and treat with the indazole compound for a specified time (e.g., 24 hours).[2]

  • Cell Harvesting: Collect cells and wash them three times with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C overnight.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[2]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay

Indazole derivatives are well-known kinase inhibitors.[1] Enzymatic assays are crucial for determining their direct inhibitory effect on specific kinases. A common method involves measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of the indazole compound to the reaction wells.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. A decrease in signal indicates inhibition. Plot the results to determine the IC50 of the compound against the target kinase.

Signaling Pathways Modulated by Indazole Compounds

Indazole-based compounds frequently target protein kinase signaling pathways that are often dysregulated in cancer.[1] A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which disrupts downstream signaling cascades controlling cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS P Ligand Growth Factor Ligand->RTK Indazole Indazole Compound Indazole->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Inhibition of a generic RTK pathway by an indazole compound.

References

A Comparative Guide to the Structure-Activity Relationship of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies. Several commercially available anticancer drugs, such as axitinib, pazopanib, and niraparib, feature the indazole core, highlighting its clinical significance.[1][2][3]

Comparative Efficacy: Unraveling the Structure-Activity Landscape

The inhibitory potency and selectivity of indazole-based compounds are profoundly influenced by the nature and position of substituents on the indazole ring and its appended functionalities. The following tables summarize the SAR for different classes of indazole-based kinase inhibitors, providing a clear comparison of their biological activities.

Table 1: SAR of Indazole-Based Fibroblast Growth Factor Receptor (FGFR) Inhibitors[1][2]

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[2] The following data illustrates how modifications to a phenyl-substituted indazole core impact FGFR1 inhibition.

Compound IDR Group (Substitution on Phenyl Ring)FGFR1 IC50 (nM)
14a3-methoxyphenyl15
14b3-ethoxyphenyl13.2
14c3-isopropoxyphenyl9.8
14d3-methoxy-4-fluorophenyl5.5

Key SAR Insights:

  • Increasing the steric bulk of the alkoxy substituent at the 3-position of the phenyl ring from methoxy (14a) to isopropoxy (14c) leads to a progressive increase in inhibitory activity against FGFR1.[1][2]

  • The introduction of a fluorine atom at the 4-position of the phenyl ring (14d) significantly enhances potency compared to its non-fluorinated counterpart (14a), suggesting a favorable interaction in the kinase's binding pocket.[1][2]

Table 2: SAR of Indazole-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors[1]

The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase target in oncology. The data below highlights the impact of substitutions on the N1 position of the indazole and at the C3 position.

Compound IDSubstitution at N1Substitution at C3EGFR (L858R/T790M) IC50 (nM)
36a2-naphthylAcrylamide312
36b1-naphthylAcrylamide4.3
36cisoquinolin-4-ylAcrylamidesingle-digit nM
36dN-methylindol-3-ylAcrylamidesingle-digit nM
36g4-fluoro-N-methylindol-3-ylAcrylamidesub-nanomolar

Key SAR Insights:

  • The position of attachment of the naphthyl group is critical; a 1-naphthyl substituent (36b) confers significantly greater potency against the drug-resistant L858R/T790M EGFR mutant than a 2-naphthyl group (36a).[1]

  • Replacing the naphthyl group with other heterocyclic systems like isoquinoline (36c) and N-methylindole (36d) can maintain or improve high potency.[1]

  • Fluorination of the N-methylindole ring (36g) leads to a remarkable increase in activity, achieving sub-nanomolar inhibition.[1]

Table 3: SAR of Indazole-Based Aurora Kinase Inhibitors[1][2]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many cancers.[2]

Compound IDR GroupAurora A IC50 (µM)
52a(unspecified initial hit)13
53dCarboxylic acid containing substituentPotent
53fMethoxy-containing substituentLess Active

Key SAR Insights:

  • Initial screening identified compound 52a as a starting point for optimization.[2]

  • Molecular modeling suggests that a carboxylic acid group in compound 53d forms hydrogen bonds with Thr217 and Arg220 in the Aurora A active site, contributing to its significant potency.[1]

  • Conversely, a methoxy group in compound 53f results in steric hindrance with Asp274, leading to lower activity.[1]

Table 4: SAR of Indazole-Based Polo-Like Kinase 4 (PLK4) Inhibitors[6]

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication and is a target in cancer therapy.[6]

Compound IDDescriptionPLK4 IC50 (nM)IMR-32 Cell IC50 (µM)MCF-7 Cell IC50 (µM)
28tLead Compound74WeakWeak
C05Optimized Compound< 0.10.9480.979

Key SAR Insights:

  • The initial lead compound, 28t, showed moderate kinase inhibitory activity but poor cellular potency.[6]

  • Through structural optimization, including functional group migration and rational design, compound C05 was developed, exhibiting exceptional kinase inhibitory activity and significantly improved anti-proliferative effects in cancer cell lines.[6] This highlights the importance of optimizing for both biochemical and cellular activity.

Experimental Protocols

Accurate and reproducible data are fundamental to establishing reliable SAR. The following are generalized protocols for key assays used in the evaluation of indazole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[7]

  • Reagent Preparation : Prepare a kinase reaction buffer, solutions of the purified kinase enzyme, the specific peptide substrate, and ATP. Test compounds are serially diluted, typically in DMSO.

  • Kinase Reaction : In a multi-well plate, combine the kinase, substrate, and various concentrations of the test compound.

  • Initiation and Incubation : Initiate the reaction by adding a defined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[4]

  • Reaction Termination : Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete any remaining ATP.[4]

  • Signal Generation : Add a kinase detection reagent that converts the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[4]

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

  • Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[8][9]

  • Compound Treatment : Treat the cells with a range of concentrations of the indazole-based inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a metabolic dye like MTT or resazurin.

  • Data Analysis : Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blotting for Target Phosphorylation

This method is used to determine if an inhibitor blocks the phosphorylation of a kinase's substrate within a cellular context, confirming on-target engagement.[10][8][11]

  • Cell Culture and Treatment : Grow cells to a suitable confluency and treat them with various concentrations of the kinase inhibitor for a defined period (e.g., 1-2 hours).[8]

  • Protein Extraction : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP.

  • Signal Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.[10]

  • Data Analysis : Quantify the intensity of the bands corresponding to the phosphorylated protein. A reduction in band intensity in inhibitor-treated cells compared to untreated controls indicates target inhibition. The membrane is often stripped and re-probed for the total protein as a loading control.

Visualizing Kinase Inhibition and Experimental Design

To better understand the context of indazole-based kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_invivo In Vivo Studies Lead_Opt Lead Optimization of Indazole Scaffold Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Lead_Opt->Kinase_Assay Determine_IC50 Determine IC50 & Potency Kinase_Assay->Determine_IC50 Prolif_Assay Antiproliferative Assay in Cancer Cell Lines Determine_IC50->Prolif_Assay Potent Compounds Western_Blot Western Blot for Target Phosphorylation Determine_IC50->Western_Blot Determine_Cell_IC50 Determine Cellular IC50 Prolif_Assay->Determine_Cell_IC50 Confirm_Target Confirm On-Target Activity Western_Blot->Confirm_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Confirm_Target->PK_PD Active Compounds Efficacy In Vivo Efficacy in Animal Models PK_PD->Efficacy

References

A Comparative Guide to Orthogonal Analytical Methods for the Characterization of Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For heterocyclic compounds like indazole, a privileged scaffold in medicinal chemistry, a multi-faceted analytical approach is imperative for the unambiguous confirmation of its identity and the precise quantification of its purity. This guide details a suite of orthogonal analytical techniques, each interrogating different physicochemical properties of the molecule, thereby providing a comprehensive and reliable assessment. The principle of orthogonality in analytical chemistry advocates for the use of multiple, independent methods to evaluate a sample, minimizing the risk of overlooking impurities or misidentifying the compound of interest.[1]

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of indazole and its derivatives.

Data Presentation: A Comparative Summary of Analytical Techniques

The following table summarizes the quantitative data obtained from various analytical methods for the characterization of indazole. This allows for a direct comparison of the strengths and typical results of each technique.

Analytical MethodParameter MeasuredTypical Value for IndazolePrimary UseStrengthsLimitations
HPLC-UV Retention Time (t R )~2.5 - 5.0 min (typical C18 column)Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust and reproducible.[1]Limited peak identification without a reference standard.[1]
LC-MS Retention Time (t R ) & Mass-to-Charge Ratio (m/z)t R : ~2.5 - 5.0 min; [M+H] + : m/z 119.06Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.[1]Matrix effects can suppress ionization.
GC-MS Retention Time (t R ) & Mass Spectrumt R : Varies with column and method; Major fragments (m/z): 118 (M+), 91, 64Separation of volatile impurities & confirmation of identityHigh separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Chemical Shift (δ) & Coupling Constant (J)δ 8.10 (s, 1H), 7.77 (d, J=8.4 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H) ppm (in CDCl₃)[2]Definitive Structure ElucidationProvides detailed structural information and allows for unambiguous identification.Lower sensitivity compared to mass spectrometry.
¹³C NMR Chemical Shift (δ)δ 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7 ppm (in CDCl₃)[2]Structural ConfirmationComplements ¹H NMR for a complete structural assignment.Long acquisition times, lower sensitivity.
FT-IR Wavenumber (cm⁻¹)~3148 (N-H stretch), 1619 (C=N stretch) cm⁻¹[2]Functional Group IdentificationRapid and non-destructive.Provides general information, not suitable for complex mixture analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific indazole derivatives or analytical instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. For example: 10% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of the indazole sample is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to a working concentration (e.g., 10 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method described above, though often with a lower flow rate (e.g., 0.5 mL/min) for better ESI efficiency.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation: As per the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the indazole sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid indazole sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Visualizing Orthogonality and Workflow

The following diagrams illustrate the concept of orthogonality in analytical methods and a typical experimental workflow for the comprehensive characterization of an indazole compound.

Orthogonality_Concept cluster_methods Orthogonal Analytical Methods HPLC HPLC/UPLC (Separation by Polarity) GC GC-MS (Separation by Volatility) NMR NMR Spectroscopy (Nuclear Spin Properties) MS Mass Spectrometry (Mass-to-Charge Ratio) FTIR FT-IR Spectroscopy (Vibrational Modes) Indazole Indazole Sample Indazole->HPLC Chromatographic Separation Indazole->GC Chromatographic Separation Indazole->NMR Structural Analysis Indazole->MS Molecular Weight Determination Indazole->FTIR Functional Group Analysis

Caption: Conceptual diagram of orthogonal analytical methods for indazole characterization.

Indazole_Characterization_Workflow cluster_screening Initial Screening & Purity cluster_identification Structural Elucidation & Confirmation start Indazole Sample hplc HPLC-UV Analysis start->hplc ftir FT-IR Analysis start->ftir lcms LC-MS Analysis hplc->lcms Purity > 95% gcms GC-MS Analysis (if applicable) hplc->gcms Volatile Impurities Suspected report Comprehensive Characterization Report ftir->report Functional Groups Confirmed nmr NMR (¹H, ¹³C) Analysis lcms->nmr Identity Confirmed gcms->report Volatile Profile nmr->report Structure Elucidated

Caption: Experimental workflow for the characterization of an indazole compound.

References

A Comparative Analysis of Indazole Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of different indazole isomers in various biological assays. Indazole, a privileged heterocyclic scaffold in medicinal chemistry, exists primarily as 1H- and 2H-regioisomers, and the seemingly subtle difference in the position of the nitrogen atom can significantly influence their biological activity. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways to support rational drug design and development.

Data Presentation: Comparative Efficacy of Indazole Isomers

The biological activity of indazole derivatives is profoundly influenced by the isomeric form of the core and the nature and position of its substituents. While systematic head-to-head comparisons of 1H- and 2H-indazole isomers with identical substitution patterns are not extensively available in the literature, this section collates data from various studies to provide a comparative overview of their efficacy in anticancer and anti-inflammatory assays.[1] It is a general observation that 1H-indazoles are more frequently explored for their antitumor properties, while 2H-indazoles are investigated for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Anticancer Activity

The in vitro antiproliferative activity of various indazole isomers has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Isomer TypeCompoundCancer Cell LineIC50 (µM)Reference
1H-Indazole Compound 2fA549 (Lung)0.89[1]
4T1 (Breast)0.23[1]
HepG2 (Liver)1.15[1]
MCF-7 (Breast)0.43[1]
HCT116 (Colon)0.56[1]
Compound 6oK562 (Leukemia)5.15[1]
A549 (Lung)>40[1]
PC-3 (Prostate)18.3[1]
2H-Indazole Compound 8E. histolytica0.23[2]
G. intestinalis0.38[2]
T. vaginalis0.45[2]
Compound 10E. histolytica0.23[2]
G. intestinalis0.41[2]
T. vaginalis0.43[2]
Compound 18G. intestinalis0.03[2]
Compound 23C. albicans3.9[2]
C. glabrata7.8[2]
Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.

Isomer TypeCompoundIn Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg)In Vitro COX-2 Inhibition (IC50 in µM)Reference
Indazole Indazole61.0323.42[3]
1H-Indazole 5-Aminoindazole83.0912.32[3]
6-Nitroindazole41.5919.22[3]
2H-Indazole Compound 18Not Reported>25[2]
Compound 21Not Reported19.8[2]
Compound 23Not Reported15.6[2]
Compound 26Not Reported12.5[2]
Standard Diclofenac84.50-[3]
Standard Celecoxib-5.10[3]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole isomers and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of indazole isomers to inhibit the activity of specific protein kinases, which are often dysregulated in diseases like cancer.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Indazole isomer compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole isomers in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the indazole isomer at various concentrations, and the kinase assay buffer.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological effects of indazole isomers are often attributed to their interaction with and modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indazole Indazole Inhibitor Indazole->PI3K Inhibition Indazole->AKT Inhibition Indazole->mTOR Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation Indazole Indazole Inhibitor Indazole->ERK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Inhibition of the MAPK/ERK signaling pathway by indazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Indazole Isomers Purification Purification & Characterization Synthesis->Purification CellCulture Cell Culture Purification->CellCulture MTT MTT Assay (Anticancer) CellCulture->MTT Kinase Kinase Assay (Mechanism) CellCulture->Kinase AntiInflammatory Anti-inflammatory Assay CellCulture->AntiInflammatory IC50 IC50 Determination MTT->IC50 Kinase->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

General experimental workflow for comparing indazole isomers.

References

"validation of a synthetic protocol for Methyl 3-iodo-1H-indazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Protocols for a Key Indazole Intermediate.

This guide provides a detailed comparison of two synthetic protocols for the preparation of Methyl 3-iodo-1H-indazole-6-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocols are evaluated based on their starting materials, reaction steps, yields, and purification methods, supported by available experimental data. Detailed methodologies for all key experimental stages are provided to facilitate replication and validation in a research setting.

At a Glance: Comparison of Synthetic Protocols

ParameterProtocol 1: From 4-Methyl-3-nitrobenzoic acid methyl esterProtocol 2: From 3-Amino-1H-indazole-6-carboxylic acid
Starting Material 4-Methyl-3-nitrobenzoic acid methyl ester3-Amino-1H-indazole-6-carboxylic acid
Key Transformations Reduction, Diazotization-Cyclization, IodinationEsterification, Diazotization-Iodination (Sandmeyer Reaction)
Overall Yield High (not explicitly quantified in literature)Data not available in searched literature
Purity High (purified by column chromatography)Data not available in searched literature
Reagents of Note Palladium on carbon, Isoamyl nitrite, IodineSulfuric acid, Sodium nitrite, Potassium iodide
Process Scalability Described as suitable for industrial production.[1]Potentially scalable, common for Sandmeyer reactions.

Visualizing the Synthetic Pathways

Protocol 1: Synthetic Workflow from 4-Methyl-3-nitrobenzoic acid methyl ester

Protocol_1_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Iodination start_1 4-Methyl-3-nitrobenzoic acid methyl ester intermediate_1 4-Methyl-3-aminobenzoic acid methyl ester start_1->intermediate_1 H2, Pd/C Methanol intermediate_2 Methyl 1H-indazole-6-carboxylate intermediate_1->intermediate_2 Acetic anhydride Isoamyl nitrite product_1 This compound intermediate_2->product_1 Iodine, NaOH Methanol

Caption: A three-step synthesis of this compound.

Protocol 2: Proposed Synthetic Workflow from 3-Amino-1H-indazole-6-carboxylic acid

Protocol_2_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Iodination (Sandmeyer Reaction) start_2 3-Amino-1H-indazole- 6-carboxylic acid intermediate_3 Methyl 3-amino-1H- indazole-6-carboxylate start_2->intermediate_3 Methanol, H2SO4 (cat.) product_2 This compound intermediate_3->product_2 1. NaNO2, H+ 2. KI

Caption: A proposed two-step synthesis via a Sandmeyer reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Methyl-3-nitrobenzoic acid methyl ester

This protocol follows a three-step reaction sequence as described in the available literature.[1]

Step 1: Synthesis of 4-Methyl-3-aminobenzoic acid methyl ester

  • Procedure: To a solution of 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 76.8 mmol) in 60 mL of methanol, 0.5 g of palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1H-indazole-6-carboxylate

  • Procedure: 4-Methyl-3-aminobenzoic acid methyl ester (assumed quantitative yield from the previous step, ~12.7 g, 76.8 mmol) is dissolved in a suitable solvent. Acetic anhydride and isoamyl nitrite are added, and the reaction is heated.

  • Work-up and Purification: The reaction mixture is worked up by extraction with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: methanol/dichloromethane = 1:20) to obtain Methyl 1H-indazole-6-carboxylate as a white solid.[1]

Step 3: Synthesis of this compound

  • Procedure: To a solution of Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) in 50 mL of methanol, sodium hydroxide (0.8 g, 20.0 mmol) is added and stirred until dissolved. Iodine (5.2 g, 20.0 mmol) is then added in portions at room temperature over 30 minutes. The reaction is stirred for an additional hour, with progress monitored by TLC.[1]

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated. 45 mL of a saturated sodium sulfite solution is added to the residue and stirred for 30 minutes, resulting in the precipitation of a solid. The solid is collected by filtration and dried to afford this compound as a light yellow solid.[1]

Protocol 2: Proposed Synthesis from 3-Amino-1H-indazole-6-carboxylic acid

This proposed protocol involves an initial esterification followed by a Sandmeyer reaction.

Step 1: Synthesis of Methyl 3-amino-1H-indazole-6-carboxylate (Esterification)

  • Procedure: To a solution of 3-Amino-1H-indazole-6-carboxylic acid in methanol, a catalytic amount of a strong acid such as sulfuric acid is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give the methyl ester.

Step 2: Synthesis of this compound (Diazotization and Iodination)

  • Procedure: The Methyl 3-amino-1H-indazole-6-carboxylate is dissolved in an acidic solution (e.g., aqueous HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, a solution of potassium iodide is added to the diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with an appropriate organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by washing with brine. The organic layer is dried over a drying agent and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Concluding Remarks

References

Safety Operating Guide

Proper Disposal of Methyl 3-iodo-1H-indazole-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Methyl 3-iodo-1H-indazole-6-carboxylate, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard Identification and Waste Classification

This compound is classified as a halogenated organic compound.[1] Due to its chemical nature, it is considered hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to environmental contamination and regulatory violations.[2][3][4][5]

Key Hazards:

  • Environmental: Halogenated compounds can be persistent in the environment and harmful to aquatic life.

Waste Classification Description Regulatory Considerations
Halogenated Organic Waste Organic compounds containing fluorine, chlorine, bromine, or iodine.[1]Must be segregated from non-halogenated waste streams for proper disposal, typically via incineration at a licensed facility.[1][6]
Hazardous Waste Waste that exhibits hazardous characteristics (e.g., toxicity, reactivity, ignitability, corrosivity).Governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

Step-by-Step Disposal Protocol

The following steps outline the standard operating procedure for the disposal of this compound and its contaminated materials.

Step 1: Segregation of Waste

  • Crucial First Step: At the point of generation, separate waste containing this compound from all other waste streams.

  • Designated Containers: Use a dedicated, properly labeled waste container for halogenated organic compounds.[1][6][7] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically resistant container with a secure, leak-proof lid.[8] The container must be in good condition and compatible with the waste.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6][7][8][9] If other halogenated solvents are mixed, list all components and their approximate percentages.[1][7]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[4] This area should be well-ventilated.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[4][6] Do not overfill the container; a good practice is to fill it to no more than 75% capacity.[10]

  • Storage Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be stored in an SAA and the maximum accumulation time.[4][10]

Step 4: Request for Disposal

  • Professional Disposal: The disposal of hazardous waste must be handled by trained professionals.[2]

  • Scheduling Pickup: Once the container is nearing its fill limit or the maximum storage time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10]

Step 5: Handling Spills

  • Minor Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup Debris: The contaminated absorbent and any cleaning materials must be placed in the designated halogenated waste container.

  • Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is it a Halogenated Organic Compound? A->B C Segregate into Halogenated Waste Stream B->C Yes G Follow Non-Halogenated Waste Protocol B->G No D Use Labeled, Appropriate Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Request EHS/Contractor for Pickup and Disposal E->F

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Methyl 3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed. Below is a summary of its known hazard information.

Hazard Class Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 or equivalent standards.Protects eyes from splashes and airborne particles.[1]
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing or reaction.Provides a secondary layer of protection for the face.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and personal clothing from contamination.
Full-Length Pants and Closed-Toe Shoes-Ensures no exposed skin on the lower body and feet.
Respiratory Protection NIOSH-approved RespiratorN95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure all required PPE is in good condition and worn correctly.

  • Verify that the chemical fume hood has a current certification and is functioning properly.

  • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Have a designated waste container for halogenated organic waste readily accessible.

Handling the Compound:

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Transferring: Use a spatula to transfer the solid. Decontaminate the spatula after use.

  • Preparing Solutions: Add the solid to the solvent slowly to prevent splashing.

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

  • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag for "Halogenated Organic Solids" within the fume hood.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids".

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • DO NOT dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Transfer to Reaction handle1->handle2 handle3 Prepare Solution handle2->handle3 disp1 Segregate Solid Waste (Halogenated) handle3->disp1 disp2 Segregate Liquid Waste (Halogenated) handle3->disp2 clean1 Decontaminate Surfaces handle3->clean1 disp3 Label Waste Containers disp1->disp3 disp2->disp3 disp4 Store in Designated Area disp3->disp4 clean2 Remove PPE clean1->clean2 clean3 Wash Hands clean2->clean3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.